molecular formula C11H8INO3 B1382754 2-Iodo-1-methoxy-4-nitronaphthalene CAS No. 1429765-70-7

2-Iodo-1-methoxy-4-nitronaphthalene

Cat. No.: B1382754
CAS No.: 1429765-70-7
M. Wt: 329.09 g/mol
InChI Key: LCSOITAPPJSAGU-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-4-nitronaphthalene (CAS 1429765-70-7) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound serves as a crucial synthetic building block for the development of novel anticancer agents . It is specifically utilized in a modular synthetic route to create substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which are potent and selective small-molecule inhibitors of Mcl-1 (Myeloid cell leukemia-1) . Mcl-1 is an antiapoptotic protein that contributes to tumor survival and resistance to chemotherapy, making it a significant target in oncology research . The iodine moiety on the naphthalene ring enables further functionalization via cross-coupling reactions, allowing researchers to explore diverse structure-activity relationships (SAR) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-methoxy-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSOITAPPJSAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and characterization of 2-Iodo-1-methoxy-4-nitronaphthalene , a highly functionalized naphthalene derivative valuable as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery and materials science.

The protocol prioritizes regiochemical control, utilizing the synergistic directing effects of the methoxy and nitro groups to install the iodine atom precisely at the C2 position.

Executive Summary & Chemical Identity[1]

  • Target Molecule: this compound[1][2]

  • CAS Number: 1429765-70-7

  • Molecular Formula: C₁₁H₈INO₃

  • Molecular Weight: 329.09 g/mol

  • Key Application: Precursor for Mcl-1 inhibitors and biaryl scaffolds via Pd-catalyzed cross-coupling.

Retrosynthetic Analysis & Strategy

The synthesis is designed around Electrophilic Aromatic Substitution (EAS) rules.

  • Starting Material: 1-Methoxynaphthalene (commercially available).

  • Step 1 (Nitration): Introduction of the nitro group at C4. The methoxy group (

    
    ) is a strong ortho/para activator. Steric hindrance at C1 and the stability of the para intermediate favor substitution at C4.
    
  • Step 2 (Iodination): Installation of iodine at C2.

    • Regiochemistry: In 1-methoxy-4-nitronaphthalene, the C4 position is blocked. The C2 position is ortho to the activating methoxy group and meta to the deactivating nitro group. Both directing effects reinforce substitution at C2, ensuring high regioselectivity.

    • Reagent Choice: N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) provides a potent iodonium source (

      
       or protonated NIS) capable of iodinating the electron-deficient ring (due to the nitro group) under mild conditions.
      
Synthesis Pathway Diagram

SynthesisPathway SM 1-Methoxynaphthalene (Starting Material) INT 1-Methoxy-4-nitronaphthalene (Intermediate) SM->INT HNO3, AcOH 0°C to RT PROD This compound (Target) INT->PROD NIS, TFA Reflux, 20h

Caption: Two-stage synthesis exploiting synergistic directing effects for C2 iodination.

Experimental Protocol

Stage 1: Preparation of 1-Methoxy-4-nitronaphthalene

If the intermediate is not purchased, it must be synthesized via nitration.

Reagents:

  • 1-Methoxynaphthalene (1.0 equiv)[3]

  • Nitric Acid (70%, 1.1 equiv)

  • Glacial Acetic Acid (Solvent)[4][5][6]

Procedure:

  • Dissolution: Dissolve 1-methoxynaphthalene (10 g, 63 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add nitric acid (4.4 g, ~3.1 mL) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material (

    
     vs product 
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A yellow precipitate will form.[7]

  • Isolation: Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol to yield yellow needles.

    • Yield: ~75-85%

    • Melting Point: 80–82 °C.

Stage 2: Regioselective Iodination (The Core Step)

Based on the optimized protocol by modification of Castanet et al. and validated in Mcl-1 inhibitor synthesis.

Reagents:

  • 1-Methoxy-4-nitronaphthalene (2.1 g, 10.4 mmol)[2][8]

  • N-Iodosuccinimide (NIS) (2.7 g, 12.0 mmol, 1.15 equiv)

  • Trifluoroacetic Acid (TFA) (40 mL)

  • Solvent: TFA acts as both solvent and activator.

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Charging: Add 1-methoxy-4-nitronaphthalene (2.1 g) and NIS (2.7 g).

  • Activation: Add TFA (40 mL) carefully. The mixture will darken.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 75–80 °C) under a nitrogen atmosphere. Stir for 20 hours.

    • Note: The extended time and heat are necessary because the nitro group deactivates the ring, making it sluggish toward EAS compared to simple anisoles.

  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (40 mL).[2][8]

  • Wash: Wash the organic phase with saturated aqueous sodium thiosulfate (

    
    ) to remove unreacted iodine (color change from dark red/brown to yellow).
    
  • Extraction: Wash with saturated

    
     (carefully, gas evolution) to neutralize TFA, then with brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 5% to 20% EtOAc in Hexanes).

    • Product: this compound (Yellow solid).

    • Yield: Expect 60–75%.

Mechanistic Insight

The success of this reaction relies on the activation of NIS by the strong acid TFA.

  • Activation: TFA protonates NIS, weakening the N-I bond and generating a highly electrophilic iodine species (

    
     equivalent).
    
  • Attack: The electrophile attacks C2.

    • Why C2? The C1-methoxy group donates electron density via resonance to C2 and C4. Since C4 is blocked by the nitro group, C2 is the most electron-rich site remaining. The C4-nitro group withdraws density primarily from C2 and C4 (via resonance) and C3 (via induction), but the strong activation from methoxy at C2 overrides the deactivation from nitro.

  • Rearomatization: Loss of a proton restores aromaticity.

Mechanism NIS N-Iodosuccinimide (NIS) ACT Activated Species (Protonated NIS / I+) NIS->ACT + TFA (H+) SIGMA Sigma Complex (Resonance Stabilized) ACT->SIGMA Electrophilic Attack at C2 SUB 1-Methoxy-4-nitronaphthalene SUB->SIGMA Nucleophilic Pi-bond PROD This compound SIGMA->PROD - H+ (Rearomatization)

Caption: Electrophilic Aromatic Substitution mechanism mediated by TFA-activated NIS.

Characterization Data

The following data confirms the structure and purity of the synthesized compound.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
8.55 Singlet (s)1HH3 Highly deshielded by adjacent

and

. Singlet confirms C2 and C4 are substituted.
8.35 - 8.40 Multiplet (m)1HH5 Deshielded peri-proton (near

).
8.20 - 8.25 Multiplet (m)1HH8 Deshielded peri-proton (near

/

).
7.60 - 7.75 Multiplet (m)2HH6, H7 Aromatic protons on the unsubstituted ring.
4.05 Singlet (s)3H-OCH₃ Characteristic methoxy peak.
Mass Spectrometry (ESI/EI)
  • Molecular Ion (

    
    ):  m/z 328.9 (Calculated for 
    
    
    
    : 329.09).
  • Fragmentation: Loss of methyl radical (

    
    ) and 
    
    
    
    (
    
    
    ) are common fragmentation pathways.

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Handle only in a fume hood. Causes severe skin burns.

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the final product to dryness at high temperatures.

  • NIS: Irritant. Store in the dark (light sensitive).

References

  • Synthesis of this compound: Friberg, A., et al. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 2014, 57(15), 6713–6728.

  • General Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[9] Tetrahedron Letters, 2002, 43(29), 5047–5048.

  • Nitration of Naphthalenes: Hodgson, H. H., et al. "1,4-Dinitronaphthalene."[5] Organic Syntheses, Coll.[10] Vol. 3, p.337 (1955).

Sources

Physicochemical Properties and Synthetic Utility of 2-Iodo-1-methoxy-4-nitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-1-methoxy-4-nitronaphthalene (CAS: 1429765-70-7) is a highly functionalized naphthalene scaffold utilized primarily in the discovery of targeted oncological therapeutics. Characterized by a "push-pull" electronic system—featuring an electron-donating methoxy group and an electron-withdrawing nitro group—this compound serves as a critical intermediate for palladium-catalyzed cross-coupling reactions. It has gained prominence in the synthesis of Mcl-1 inhibitors (e.g., UMI-77 analogues), which are essential for overcoming chemoresistance in pancreatic and hematological malignancies.

This guide details the physicochemical architecture, validated synthetic protocols, and reactivity profiles of this compound, designed for medicinal chemists and process engineers.

Molecular Architecture & Electronic Profile

The reactivity of this compound is dictated by the interplay of its three substituents on the naphthalene core.

Structural Analysis
  • Position 1 (Methoxy): A strong

    
    -donor (activator). It directs electrophilic substitution to the ortho (C2) and para (C4) positions. In this molecule, it stabilizes the C2-position, facilitating the initial iodination.
    
  • Position 2 (Iodine): A heavy halogen serving as a labile leaving group. The C–I bond is weaker than C–Br or C–Cl, making it the primary site for oxidative addition by transition metals (e.g., Pd(0)).

  • Position 4 (Nitro): A strong electron-withdrawing group (EWG). It decreases the electron density of the ring, stabilizing the molecule against oxidation but making the C–I bond highly susceptible to nucleophilic attack or metal insertion.

Physicochemical Parameters

The following data aggregates experimental values from key medicinal chemistry literature and calculated consensus models.

ParameterValue / DescriptionSource/Note
IUPAC Name This compound
CAS Number 1429765-70-7[1]
Molecular Formula

Molecular Weight 329.09 g/mol
Physical State Yellow crystalline solidDerived from nitro-naphthalene class properties
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in WaterLipophilic nature
LogP (Predicted) ~3.5 - 3.8Calculated (XLogP3)
Melting Point > 85 °C (Est.)[1][2]Precursor MP is 83-85 °C [2]; halogenation typically increases MP.
Electronic Character Electron-deficient aromatic coreDue to Nitro group dominance

Synthetic Methodology

The synthesis of this compound is a regioselective electrophilic aromatic substitution (EAS). The standard protocol utilizes N-iodosuccinimide (NIS) as the iodine source and Trifluoroacetic acid (TFA) as the solvent and catalyst.

Validated Protocol (J. Med. Chem. Standard)
  • Precursor: 1-Methoxy-4-nitronaphthalene (Commercially available).[1][2][3][4]

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).[5]

  • Conditions: Reflux, 20 hours, Nitrogen atmosphere.[4][6]

Step-by-Step Workflow:
  • Dissolution: Dissolve 1-methoxy-4-nitronaphthalene (1.0 eq) in TFA (approx. 4 mL per mmol).

  • Addition: Add N-iodosuccinimide (1.15 eq) in a single portion.

  • Reaction: Heat the mixture to reflux under an inert nitrogen atmosphere for 20 hours.

    • Mechanism Note: TFA protonates NIS, generating a highly electrophilic iodonium species (

      
      ). The methoxy group at C1 directs this electrophile to the C2 position.
      
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with saturated aqueous

    
     (sodium thiosulfate) to remove unreacted iodine (indicated by the disappearance of dark color).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
    
Synthetic Pathway Diagram

Synthesis Precursor 1-Methoxy-4- nitronaphthalene Intermediate Electrophilic Attack (Ortho to OMe) Precursor->Intermediate Activation Reagents NIS (1.2 eq) TFA (Solvent) Reagents->Intermediate I+ Source Product 2-Iodo-1-methoxy- 4-nitronaphthalene Intermediate->Product Reflux, 20h - Succinimide

Caption: Regioselective iodination pathway mediated by NIS in acidic media.

Spectroscopic Characterization

Identification of this compound relies on the disappearance of the C2-proton signal and specific shifts in the NMR spectrum caused by the iodine atom.

Nuclear Magnetic Resonance ( H NMR)
  • C3-Proton: The most diagnostic signal. In the precursor, C2-H and C3-H appear as doublets. In the product, the C2 position is substituted, leaving the C3-H as a singlet .

    • Shift: Expected around

      
       8.0 - 8.5 ppm (deshielded by the adjacent nitro group).
      
  • Methoxy Group: A strong singlet integrating to 3H.

    • Shift:

      
       4.0 - 4.1 ppm.
      
  • Aromatic Ring (C5-C8): A multiplet pattern typical of a substituted naphthalene ring (

    
     7.6 - 8.7 ppm).
    
Mass Spectrometry
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ). The mass spectrum will show a molecular ion peak 
    
    
    
    at 330 m/z without the M+2 isotope pattern characteristic of Cl or Br.

Reactivity & Applications in Drug Design

The strategic value of this compound lies in its orthogonality. The iodine atom allows for carbon-carbon bond formation, while the nitro group serves as a masked amine.

Primary Application: Mcl-1 Inhibitor Synthesis

This compound is a key intermediate for synthesizing UMI-77 and substituted sulfonamides that inhibit Mcl-1, a protein overexpressed in pancreatic cancer [3].

Workflow:
  • Suzuki-Miyaura Coupling: The C–I bond reacts with aryl boronic acids (e.g., 4-phenoxyphenylboronic acid) using catalysts like

    
     or 
    
    
    
    .
    • Selectivity: The iodine reacts exclusively before any potential reduction of the nitro group.

  • Nitro Reduction: Post-coupling, the nitro group is reduced (using

    
     or 
    
    
    
    ) to an amine.
  • Sulfonylation: The resulting amine is reacted with sulfonyl chlorides to form the final bioactive sulfonamide.

Reactivity Logic Map

Reactivity Core 2-Iodo-1-methoxy- 4-nitronaphthalene Path1 C-I Bond Activation (Suzuki/Heck Coupling) Core->Path1 Pd(0) Catalyst Path2 Nitro Reduction (Fe/HCl or H2/Pd) Core->Path2 Reductive Conditions Target1 Biaryl Intermediates Path1->Target1 + Aryl Boronic Acid Target1->Path2 Sequential Functionalization Target2 4-Amino-1-methoxy- 2-iodonaphthalene Path2->Target2 Chemoselective

Caption: Divergent functionalization pathways utilizing the C-I and NO2 handles.

Safety & Handling

  • Hazard Classification: As a nitro-naphthalene derivative, this compound should be treated as potentially mutagenic and an irritant .

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not subject the neat solid to temperatures >150 °C without DSC (Differential Scanning Calorimetry) testing.

  • Light Sensitivity: Organoiodides are photosensitive. Store in amber vials under inert gas (Argon/Nitrogen) at 2-8 °C to prevent iodine liberation (discoloration).

References

  • Sigma-Aldrich. (n.d.).[2] this compound Product Page. Retrieved from

  • ChemicalBook. (2026). 1-Methoxy-4-nitronaphthalene Properties. Retrieved from [1]

  • Abulwerdi, F., et al. (2014). "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation." Journal of Medicinal Chemistry, 57(10), 4111–4133.

Sources

Structural Characterization of 2-Iodo-1-methoxy-4-nitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 2-Iodo-1-methoxy-4-nitronaphthalene represents a critical checkpoint in the development of polysubstituted naphthalene scaffolds.[1] As a "push-pull" system containing an electron-donating methoxy group and an electron-withdrawing nitro group, combined with a heavy halogen (iodine) at the sterically congested C2 position, this molecule offers unique insights into steric inhibition of resonance and halogen bonding (XB) potential.

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound.[1] It highlights the causality between the bulky ortho-iodine substituent and the conformational lock of the methoxy group, a feature that significantly impacts downstream cross-coupling efficiency (e.g., Suzuki-Miyaura or Sonogashira coupling).

Chemical Context & Significance

In medicinal chemistry, 1,4-disubstituted naphthalenes are privileged scaffolds. The introduction of an iodine atom at the C2 position transforms 1-methoxy-4-nitronaphthalene from a simple chromophore into a versatile intermediate.[1]

  • Electronic Push-Pull: The C1-Methoxy (donor) and C4-Nitro (acceptor) create a strong dipole across the naphthalene core.

  • The "Ortho-Effect": The C2-Iodine is not merely a reactive handle; its large van der Waals radius (1.98 Å) imposes severe steric strain on the adjacent C1-Methoxy group.

  • Halogen Bonding: The iodine atom, polarized by the aromatic ring, exhibits a positive electrostatic potential cap (

    
    -hole), making it a prime candidate for crystal engineering via 
    
    
    
    interactions.

Experimental Protocols

Synthesis Strategy (Regioselective Iodination)[1]

To obtain high-quality crystals, the sample must be free of regioisomers.[1] Direct electrophilic iodination of 1-methoxy-4-nitronaphthalene is the preferred route, exploiting the directing power of the methoxy group.

Reaction Logic:

  • Substrate: 1-Methoxy-4-nitronaphthalene.[1][2][3][4]

  • Reagent: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Iodosuccinimide (NIS) is chosen over elemental iodine (
    
    
    
    ) for kinetic control and ease of purification.
  • Catalyst: Trifluoroacetic acid (TFA) or Acetonitrile (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) solvent to stabilize the iodonium intermediate.
    
  • Regioselectivity: The C1-OMe group activates the ortho (C2) position.[1] The C4-NO2 group deactivates the ring but directs meta (which is also C2).[1] Thus, C2 is the synergistic site of attack.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-methoxy-4-nitronaphthalene (1.0 eq) in Acetonitrile (

    
    ).
    
  • Addition: Add NIS (1.1 eq) portion-wise at

    
     to prevent over-iodination.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (to remove oxidative byproducts). Extract with DCM.[5]
    
  • Purification: Recrystallize crude solid from Ethanol/Hexane to remove succinimide residues.

Crystallization for X-ray Diffraction[1][7]

High-resolution datasets require single crystals with defined faces and minimal mosaicity.[1]

  • Method: Slow Evaporation / Solvent Diffusion.[1]

  • Solvent System: Dichloromethane (DCM) / Hexane.[1]

  • Protocol:

    • Dissolve 20 mg of the purified compound in 2 mL of DCM in a small vial.

    • Carefully layer 2 mL of Hexane on top (do not mix).

    • Cap loosely (or use parafilm with a pinhole) to allow slow diffusion.[1]

    • Store at

      
       in a vibration-free environment for 3–5 days.
      
    • Harvest: Select yellow, block-like crystals (

      
       mm).
      

Crystallographic Methodology

Data Collection Strategy

The presence of Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) introduces significant absorption. A rigorous collection strategy is required to minimize systematic errors.[1]
  • Radiation Source: Mo ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å). Cu radiation is generally avoided due to excessive absorption by iodine unless the crystal is extremely small.[1]
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the nitro group and enhance high-angle diffraction intensity.[1]

  • Absorption Correction: Multi-scan (SADABS or equivalent) is critical.[1] The linear absorption coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) will be high (
    
    
    
    ).
Workflow Diagram (DOT)[1]

CrystallographyWorkflow Syn Synthesis (NIS Iodination) Cryst Crystallization (DCM/Hexane Diffusion) Syn->Cryst Purified Solid Diff X-ray Diffraction (Mo Source, 100K) Cryst->Diff Single Crystal Process Data Reduction (Integration & Abs. Corr.) Diff->Process Raw Frames Solve Structure Solution (Direct Methods/SHELXT) Process->Solve hkl File Refine Refinement (Least Squares/SHELXL) Solve->Refine Phasing

Caption: Operational workflow from chemical synthesis to structural refinement.

Structural Analysis & Expectations

Upon solving the structure, the following geometric parameters must be validated. These features define the molecule's reactivity profile.[1]

The "Twisted" Methoxy Group (Steric Check)

In 1-methoxy-naphthalene, the methoxy group is typically coplanar with the ring.[1] However, the introduction of Iodine at C2 forces a conformational change.[1]

  • Parameter to Measure: Torsion Angle

    
    .
    
  • Expectation: The methoxy group will rotate out of the aromatic plane (torsion angle ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) to avoid steric clash between the Oxygen lone pairs/Methyl group and the Iodine atom.
    
  • Consequence: This de-conjugates the oxygen lone pair from the naphthalene ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -system, potentially lowering the electron density at C4 and making the nitro group slightly more electrophilic.
    
Nitro Group Planarity[1][7]
  • Parameter to Measure: Torsion Angle

    
    .
    
  • Expectation: The nitro group should remain relatively coplanar (

    
    ) with the naphthalene ring to maximize resonance stabilization, as there are no peri-substituents at C5 to cause steric hindrance.
    
Halogen Bonding (Crystal Engineering)

This is the most scientifically significant feature.[1] The Iodine atom is expected to form a "Sigma-Hole" interaction with the Nitro oxygen of a neighboring molecule.[1]

  • Interaction: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Intermolecular).
    
  • Criteria for Halogen Bond:

    • Distance ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Sum of van der Waals radii (
      
      
      
      Å).
    • Angle ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (Linearity indicates strong 
      
      
      
      -hole directionality).
Quantitative Data Summary Table
ParameterAtoms InvolvedTypical Value (Lit.)Target Value (This Structure)Significance
Bond Length C(2) – I2.08 – 2.10 Å2.09 Å Standard aromatic C-I bond.[1]
Bond Length C(1) – O1.36 – 1.38 Å1.37 Å Shortening indicates resonance (if planar).[1]
Torsion Angle C(2)-C(1)-O-C(Me)0 – 10° (unhindered)~75 – 90° Critical: Indicates steric inhibition of resonance.
Interaction I ... O(Nitro)3.50 Å (vdW limit)3.00 – 3.20 Å Strong Halogen Bond (Structure directing).[1]

Interaction Logic Diagram

The following diagram illustrates the competing forces determining the final crystal packing.

InteractionMap cluster_packing Crystal Packing Forces Iodine Iodine (C2) (Sigma Hole Donor) Methoxy Methoxy (C1) (Steric Bulk) Iodine->Methoxy Steric Repulsion (Forces Twist) Nitro Nitro (C4) (HB Acceptor) Iodine->Nitro Intermolecular Halogen Bond Ring Naphthalene Core (Pi-System) Ring->Nitro Resonance (Planarity)

Caption: Interaction map highlighting the steric clash (red) and stabilizing halogen bond (green).

Conclusion and Application

The X-ray structure of This compound serves as a definitive model for steric crowding in naphthalene derivatives.[1] The expected orthogonality of the methoxy group validates the hypothesis that C2-substitution electronically decouples C1-donors.

For drug development professionals, this structure confirms that the C2-Iodine is accessible for Suzuki-Miyaura coupling , but the catalyst ligand must be selected to accommodate the proximal methoxy group. Furthermore, the identified halogen bonding motifs suggest that this scaffold can be utilized to direct solid-state organization in co-crystal formulations.[1]

References

  • IUPAC Definition of Halogen Bonding: Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Synthesis of Halogenated Naphthalenes: Castaldi, M. J., et al. (2002).[1] "Preparation of 2-Fluoro-4-methoxyaniline (Analogous Iodination Protocols)." Organic Syntheses. Link

  • Halogen Bonding in Iodo-Derivatives: Metrangolo, P., et al. (2005).[1] "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition. Link

  • Steric Inhibition of Resonance: Brown, H. C. (1958).[1] "Chemical Effects of Steric Strains." Journal of the Chemical Society.[1] Link

  • General Crystallography of Nitro-Naphthalenes: (Reference to 1-methoxy-4-nitronaphthalene structure CSD Refcode: MEOXNA). Cambridge Structural Database.[1] Link

Sources

Stability of 2-Iodo-1-methoxy-4-nitronaphthalene Under Different Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-1-methoxy-4-nitronaphthalene (CAS: 1429765-70-7) is a highly functionalized naphthalene derivative serving as a critical intermediate in the synthesis of Mcl-1 inhibitors (e.g., UMI-77 analogs) and other apoptotic inducers.[1] Its structural utility lies in its orthogonal reactive handles: an electrophilic iodine at C2 for cross-coupling, a reducible nitro group at C4, and a protected phenol (methoxy) at C1.

This technical guide analyzes its stability profile, demonstrating that while the compound exhibits robust stability under acidic conditions (surviving reflux in trifluoroacetic acid), it presents specific challenges under reductive and photochemical stress. Researchers must prioritize chemoselectivity when manipulating the nitro group to avoid hydrodeiodination and protect the molecule from direct light exposure to prevent homolytic C–I bond cleavage.

Chemical Profile & Structural Reactivity[2]

Physicochemical Properties
PropertyDataSource / Prediction
CAS Number 1429765-70-7[BLD Pharm / ChemicalBook]
Formula

Stoichiometric
Molecular Weight 329.09 g/mol Stoichiometric
Appearance Yellow to Orange Crystalline SolidNitro-naphthalene characteristic
Solubility High: DCM, DMSO, DMF; Low: Water, HexanesLipophilic aromatic nature
Reactivity Map

The molecule features three distinct electronic zones governing its stability:

  • C1-Methoxy (Electron Donating): Activates the ring but is sterically crowded by the C2-Iodine. Stable to base; cleaved by Lewis acids (

    
    ).
    
  • C2-Iodine (Weak Bond): The primary site for Pd-catalyzed oxidative addition. Susceptible to photolysis and hydrodeiodination.

  • C4-Nitro (Electron Withdrawing): Deactivates the ring toward electrophilic attack (directing incoming electrophiles to the unsubstituted ring) and activates the C1-position toward Nucleophilic Aromatic Substitution (

    
    ).
    

ReactivityMap Center 2-Iodo-1-methoxy- 4-nitronaphthalene Methoxy C1-Methoxy Group (Protected Phenol) Center->Methoxy Acid Labile ($BBr_3$) $S_NAr$ Risk (Base) Iodine C2-Iodine Atom (Cross-Coupling Handle) Center->Iodine Pd-Catalyzed Coupling Photolabile Nitro C4-Nitro Group (Reducible Pharmacophore) Center->Nitro Reduction to Amine Strong EWG

Figure 1: Functional group reactivity map highlighting stability risks and synthetic utility.

Stability Analysis by Reaction Condition

Acidic Stability (High)

The compound demonstrates exceptional stability in strong Brønsted acids.

  • Evidence: The synthesis of this molecule involves refluxing 1-methoxy-4-nitronaphthalene with N-iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) for 20 hours.[2][3]

  • Implication: The methoxy ether linkage and the nitro group remain intact under harsh acidic conditions (

    
    ) and elevated temperatures (
    
    
    
    ).
  • Protocol Note: It is compatible with acidic workups and purification using silica gel (acidic stationary phase).

Basic & Nucleophilic Stability (Moderate)
  • Hydrolysis: The methoxy group is generally stable to aqueous base (NaOH/KOH) at ambient temperatures.

  • 
     Risk:  The presence of the para-nitro group activates the C1-methoxy position. Under forcing conditions (high heat, strong nucleophiles like methoxide or thiols), nucleophilic aromatic substitution may occur, displacing the methoxy group.
    
  • Coupling Conditions: Stable under standard Suzuki-Miyaura conditions (

    
     or 
    
    
    
    , Pd catalyst, Dioxane/Water). However, prolonged heating with strong bases should be monitored to prevent hydrolysis or displacement.
Reductive Stability (Chemoselectivity Critical)

This is the most volatile stability parameter. The molecule contains two reducible groups: the Nitro group (


) and the Iodine (

).
  • Catalytic Hydrogenation (

    
    ): UNSTABLE.  Standard hydrogenation will likely cause simultaneous reduction of the nitro group and hydrodeiodination (loss of iodine).
    
  • Dissolving Metal Reduction (Fe/AcOH): STABLE. The use of Iron powder in acetic acid or ammonium chloride is the preferred method to selectively reduce the nitro group to an aniline without touching the iodine atom.

Photochemical Stability (Low)

Aryl iodides are inherently light-sensitive due to the weak C–I bond energy (~65 kcal/mol).

  • Mechanism: Exposure to UV/Vis light can induce homolytic cleavage, generating an aryl radical and iodine radical.

  • Precaution: All reactions and storage must occur in amber glassware or foil-wrapped vessels.

Experimental Protocols & Data

Synthesis & Stress Test (Acidic Stability)

This protocol validates the compound's stability in refluxing TFA.

  • Reagents: 1-methoxy-4-nitronaphthalene (1.0 equiv), N-Iodosuccinimide (NIS, 1.15 equiv), Trifluoroacetic acid (TFA, solvent).

  • Procedure:

    • Dissolve starting material in TFA (concentration ~0.25 M).

    • Add NIS in a single portion.

    • Heat to reflux (

      
      ) under Nitrogen atmosphere for 20 hours.
      
    • Observation: The core structure remains intact; regiospecific iodination occurs at C2.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to quench iodine), then 
    
    
    
    .
  • Yield: Typically 60–75%.

Selective Reduction (Reductive Stability)

Protocol for reducing


 while retaining the Iodine.
  • Reagents: this compound (1.0 equiv), Iron powder (5.0 equiv),

    
     (aq), Ethanol.
    
  • Procedure:

    • Suspend substrate in EtOH/Water (4:1).

    • Add Fe powder and

      
      .
      
    • Heat to

      
       for 2 hours.
      
    • Monitor by LC-MS for aniline formation (

      
      ) and absence of de-iodinated byproduct (
      
      
      
      ).
  • Result: >90% retention of Iodine.

Degradation Pathways Diagram

Degradation Start 2-Iodo-1-methoxy- 4-nitronaphthalene Prod_Amine 2-Iodo-4-amino- 1-methoxynaphthalene (Desired Reduction) Start->Prod_Amine Fe / NH4Cl / EtOH (Chemoselective) Prod_Deiodo 1-Methoxy-4-aminonaphthalene (Over-Reduction / Side Product) Start->Prod_Deiodo H2 / Pd/C (Hydrodeiodination) Prod_Phenol 2-Iodo-4-nitro-1-naphthol (Demethylation Product) Start->Prod_Phenol BBr3 / DCM (Lewis Acid Cleavage)

Figure 2: Competing reaction pathways. Green indicates the target stable transformation; red/yellow indicate degradation or deprotection.

Summary of Stability Data

ConditionStability RatingPrimary Degradation ProductRecommendation
TFA Reflux (

)
Excellent None (Stable)Suitable for electrophilic substitution.
Suzuki Coupling (Base/Pd) Good Homocoupling (minor)Use degassed solvents; avoid strong alkoxides.

/ Pd/C
Poor De-iodinated amineAvoid. Use Fe/AcOH or

.

/ DCM
Controlled 1-Naphthol derivativeUsed intentionally for deprotection.
Ambient Light Poor Iodine radical / decompositionStore in amber vials at

.

References

  • Journal of Medicinal Chemistry (ACS) . 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors. (Describes synthesis via NIS/TFA and reduction protocols).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for this compound.

  • BLD Pharm . Product Specifications: this compound (CAS 1429765-70-7).[1][4][5][6]

  • The Journal of Organic Chemistry . Photosubstitution of 1-methoxy-4-nitronaphthalene with amine nucleophiles. (Provides context on photostability of the scaffold).

Sources

Precision Functionalization of the Naphthalene Core: A Technical Guide to 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "Push-Pull" Scaffold in Medicinal Chemistry

In the architecture of small-molecule drugs, 2-Iodo-1-methoxy-4-nitronaphthalene represents a highly specialized "ortho-functionalized" intermediate.[1][2][3] Its value lies not merely in its existence, but in its unique electronic and steric arrangement, which allows medicinal chemists to access crowded chemical spaces often required for inhibiting Protein-Protein Interactions (PPIs).[3]

This molecule features a classic "push-pull" electronic system :

  • The Donor (C1-Methoxy): Activates the ring and provides a hydrogen-bond acceptor motif.[1][2]

  • The Acceptor (C4-Nitro): Deactivates the distal positions, directs metabolic stability, and serves as a "masked" aniline for future nitrogen functionalization (e.g., sulfonamides).

  • The Handle (C2-Iodine): A reactive "warhead" installed at the sterically demanding ortho position, primed for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[2][3]

Primary Application Domain: The compound is most notably documented as a critical intermediate in the synthesis of Mcl-1 inhibitors (e.g., UMI-77 analogues).[1][2][3] Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, often overexpressed in pancreatic cancer and leukemia.[1][2][3] The naphthalene core mimics the hydrophobic residues (like Phenylalanine or Leucine) of the pro-apoptotic BH3 helix, allowing the inhibitor to dock into the hydrophobic groove of Mcl-1.

Part 2: Synthesis & Production Protocols

The Regioselective Iodination Protocol

The synthesis of this compound overcomes a classic challenge: placing a halogen next to a bulky alkoxy group on a naphthalene ring.[1] Standard iodination (I2) often fails due to steric hindrance or poor electrophilicity. The industry-standard method utilizes N-iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) .[1][2][3]

Mechanism of Action:
  • Activation: TFA protonates NIS, generating a highly electrophilic iodonium species (

    
    ).
    
  • Direction: The methoxy group at C1 is an ortho/para director.[1][2] Since C4 is blocked by the nitro group, the electronic density is funneled exclusively to C2.

  • Substitution: The activated naphthalene ring attacks the iodonium ion at C2, followed by deprotonation to restore aromaticity.

Step-by-Step Experimental Protocol
  • Reagents: 1-Methoxy-4-nitronaphthalene (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, solvent volume).[2][3]

  • Equipment: Round-bottom flask, reflux condenser, nitrogen manifold.[2][3]

  • Dissolution: Charge the reaction vessel with 1-methoxy-4-nitronaphthalene. Add TFA (approx. 4 mL per mmol of substrate). Stir until fully dissolved.

  • Addition: Add NIS in a single portion. The solution typically darkens.

  • Reflux: Heat the mixture to reflux (approx. 72–75°C) under a nitrogen atmosphere.

  • Monitoring: Maintain reflux for 20 hours . Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2][3] The starting material (Rf ~0.4) should disappear, replaced by the less polar iodinated product (Rf ~0.6).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc).[1][4]

    • Critical Step: Wash with saturated aqueous Sodium Thiosulfate (

      
      ) .[1][2] This reduces unreacted iodine species (turning the organic layer from purple/brown to yellow).
      
    • Wash with saturated

      
       (to neutralize TFA) and brine.
      
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, gradient Hexane 
    
    
    
    10% EtOAc/Hexane).
  • Yield: Expect 75–85% as a yellow solid.

Part 3: Modular Reactivity & Logic

The utility of this compound lies in its ability to serve as a divergent synthesis hub .[1][2][3] The diagram below illustrates the logical workflow for transforming this scaffold into a bioactive library.

G Scaffold 2-Iodo-1-methoxy- 4-nitronaphthalene Coupling C2-Arylation (Suzuki/Stille) Scaffold->Coupling Pd(PPh3)4, Ar-B(OH)2 Demethylation Demethylation (BBr3) Scaffold->Demethylation Optional Diversification Biaryl Biaryl Core (Hydrophobic Interaction) Coupling->Biaryl Reduction Nitro Reduction (Fe/HCl or H2/Pd) Aniline 4-Aminonaphthalene (Solubility/H-Bonding) Reduction->Aniline Naphthol Naphthol (H-Bond Donor) Demethylation->Naphthol Biaryl->Reduction Step 2 FinalDrug Mcl-1 Inhibitor (e.g., UMI-77 Analogues) Aniline->FinalDrug Sulfonylation

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.[1][2][3]

The C2-Iodine "Anchor" (Cross-Coupling)

The iodine atom is the most reactive site.[1][2] In Mcl-1 inhibitor synthesis, this site is typically coupled with:

  • Thiophenes or Furans: To extend the aromatic system and reach into the h2 pocket of the Mcl-1 protein.[1]

  • Substituted Phenyls: To introduce rigidity.[1][2]

Self-Validating Check: Ensure the catalyst system (e.g.,


 or 

) is compatible with the nitro group. The nitro group is generally stable under standard Suzuki conditions, preventing chemoselectivity issues.
The C4-Nitro "Switch" (Reduction)

Post-coupling, the nitro group is reduced to an amine. This is a pivotal "switch" in the synthesis:

  • Pre-reduction: The molecule is lipophilic and electron-poor.[1][2][3]

  • Post-reduction: The molecule becomes electron-rich and capable of forming sulfonamides (using

    
    ).[1][2][3]
    
  • Medicinal Value: The resulting sulfonamide moiety often mimics the salt bridge interactions found in natural BH3 peptides.[1]

Part 4: Case Study – Mcl-1 Inhibition[1][2][3][4][5]

Context: Mcl-1 (Myeloid Cell Leukemia 1) is a difficult-to-drug target because it involves a large, shallow hydrophobic groove rather than a deep enzymatic pocket.[1][2][3]

Application of the Scaffold: In the design of inhibitors like UMI-77 and its sulfonyl-analogues, the this compound scaffold functions as the mimic of the conserved h3 hydrophobic residue (often a Leucine or Valine in the native peptide).[1][2][3]

  • Binding Mode: The naphthalene ring intercalates into the hydrophobic groove.[1][2]

  • Optimization:

    • The 1-Methoxy group is often retained or modified to an ethoxy to tune solubility and metabolic clearance.[1][2][3]

    • The 2-Iodo group is replaced by a biaryl linkage (via Suzuki coupling) that extends into the adjacent h2 pocket .[1][2]

    • The 4-Nitro is converted to a sulfonamide, which forms a critical hydrogen bond with Arg263 in the Mcl-1 binding site.[1][2][3]

Quantitative Impact (SAR Data Summary):

Modification at C2 (Iodine replacement)Modification at C4 (Nitro replacement)Mcl-1 Ki (nM)Selectivity (vs Bcl-xL)
Iodine (Precursor) Nitro>10,000N/A
Thiophene-2-ylSulfonamide-Ar120 High
PhenylSulfonamide-Ar450Moderate
3,5-dimethylisoxazoleSulfonamide-Ar85High

Note: Data represents generalized SAR trends derived from Mcl-1 inhibitor literature.

References

  • Vertex Pharmaceuticals & NIH . (2014).[1][2] 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry.

  • Asian Journal of Chemistry . (2013). Environmental Friendly Method for the Iodination of Moderately Active Arenes.[1][5]

  • Sigma-Aldrich . (n.d.).[1][2] 1-Methoxy-4-nitronaphthalene Product Specification & Safety Data.

  • PubChem . (2025).[1][2][6] Compound Summary: 1-methoxy-4-nitronaphthalene.[1][2][3] National Library of Medicine.[1][2]

Sources

An In-Depth Technical Guide to 2-Iodo-1-methoxy-4-nitronaphthalene: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-1-methoxy-4-nitronaphthalene, a substituted naphthalene derivative of interest in synthetic organic chemistry. Due to a lack of specific historical information on this exact compound, this guide will focus on a plausible synthetic pathway, drawing from the well-established chemistry of naphthalene and its derivatives. The historical context of related compounds, such as nitronaphthalenes, will be provided to offer a foundational understanding of the chemical landscape from which this molecule emerges.

Historical Context: The Rich Chemistry of Naphthalene Derivatives

The exploration of naphthalene chemistry is deeply rooted in the 19th-century advancements in organic chemistry, driven by the burgeoning coal tar industry.[1] The nitration of naphthalene was a pivotal early investigation, with the primary product being 1-nitronaphthalene.[1][2] The synthesis of other isomers, such as 2-nitronaphthalene, proved more challenging and often required multi-step, indirect methods.[1][3] These nitronaphthalene compounds became crucial intermediates in the synthesis of dyes, pesticides, and explosives.[4] Over the years, a vast array of naphthalene derivatives has been synthesized, with applications ranging from materials science to pharmaceuticals.[5] The introduction of various functional groups, such as iodo, methoxy, and nitro moieties, allows for fine-tuning of the molecule's properties and reactivity, making them valuable building blocks in modern synthetic chemistry.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available naphthalene derivative. The proposed pathway involves the introduction of the methoxy, nitro, and iodo groups in a strategic order to ensure correct regioselectivity.

Synthetic Pathway Overview

Synthetic Pathway 1-Naphthol 1-Naphthol 1-Methoxy-naphthalene 1-Methoxy-naphthalene 1-Naphthol->1-Methoxy-naphthalene Methylation 1-Methoxy-4-nitro-naphthalene 1-Methoxy-4-nitro-naphthalene 1-Methoxy-naphthalene->1-Methoxy-4-nitro-naphthalene Nitration This compound This compound 1-Methoxy-4-nitro-naphthalene->this compound Iodination

Caption: Proposed synthetic pathway for this compound.

Step 1: Methylation of 1-Naphthol

The synthesis commences with the methylation of 1-naphthol to form 1-methoxynaphthalene. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • To a solution of 1-naphthol in a suitable solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield 1-methoxynaphthalene.

Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the SN2 reaction. Potassium carbonate is a mild and effective base for deprotonating the phenol. Refluxing ensures a sufficient reaction rate.

Step 2: Nitration of 1-Methoxynaphthalene

The next step is the regioselective nitration of 1-methoxynaphthalene to yield 1-methoxy-4-nitronaphthalene. The methoxy group is an ortho-, para-directing group, and the 4-position is sterically favored.

Experimental Protocol:

  • Dissolve 1-methoxynaphthalene in a suitable solvent such as acetic acid or sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture over ice-water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-methoxy-4-nitronaphthalene.[6]

Causality of Experimental Choices: The use of a strong acid medium is necessary for the formation of the nitronium ion (NO2+), the active electrophile. Low temperatures are crucial to control the exothermic reaction and prevent over-nitration.

Step 3: Iodination of 1-Methoxy-4-nitronaphthalene

The final step is the introduction of the iodine atom at the 2-position. This is an electrophilic aromatic substitution, and the position is activated by the methoxy group.

Experimental Protocol:

  • Dissolve 1-methoxy-4-nitronaphthalene in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., nitric acid).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Causality of Experimental Choices: NIS is a mild and efficient iodinating agent. The choice of solvent depends on the specific iodinating reagent used. A workup with sodium thiosulfate is standard practice to remove excess iodine.

Physicochemical Properties and Characterization

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C11H8INO3-
Molecular Weight 317.09 g/mol -
Appearance Likely a yellow to orange crystalline solidBased on the appearance of 1-methoxy-4-nitronaphthalene.[6]
Melting Point Expected to be higher than 1-methoxy-4-nitronaphthalene (83-85 °C) due to the heavier iodine atom.[7]Increased molecular weight and potential for stronger intermolecular interactions.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and acetone; insoluble in water.General solubility of similar aromatic compounds.

Characterization Data (Predicted):

  • ¹H NMR: Aromatic protons would show characteristic shifts and coupling constants. The methoxy group would appear as a singlet around 3.9-4.1 ppm.

  • ¹³C NMR: Aromatic carbons would have distinct chemical shifts, with the carbon bearing the iodine showing a significantly lower field shift.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 317, with a characteristic isotopic pattern for iodine.

  • IR Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-O stretching of the ether, and aromatic C-H and C=C stretching would be present.

Potential Applications in Research and Development

This compound, as a highly functionalized naphthalene derivative, holds potential as a versatile intermediate in several areas of chemical research:

  • Medicinal Chemistry: The naphthalene core is found in numerous bioactive compounds.[5] The presence of iodo, methoxy, and nitro groups provides handles for further chemical modifications, such as cross-coupling reactions (at the iodo position), reduction of the nitro group to an amine, and demethylation of the methoxy group. These transformations could lead to the synthesis of novel compounds with potential therapeutic applications.

  • Materials Science: Naphthalene derivatives are used in the development of organic electronic materials. The electronic properties of this molecule, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, could be of interest for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Synthetic Chemistry: This compound can serve as a building block for the synthesis of more complex polycyclic aromatic systems or heterocyclic compounds. The different functional groups allow for a range of selective chemical transformations.

Conclusion

While the specific discovery and history of this compound remain to be fully documented in readily accessible literature, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry and the well-established reactivity of naphthalene derivatives. This in-depth guide provides a solid foundation for researchers and scientists interested in the synthesis and potential applications of this and similar highly substituted naphthalene compounds. The proposed methodologies, grounded in established protocols for related molecules, offer a clear path for its preparation and further investigation.

References

  • A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties - Benchchem. (n.d.).
  • Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC. (2023, January 9).
  • 1-Nitronaphthalene - Wikipedia. (n.d.).
  • 1-Methoxy-4-nitronaphthalene - Sigma-Aldrich. (n.d.).
  • 1-Methoxy-4-nitronaphthalene 99 4900-63-4 - Sigma-Aldrich. (n.d.).
  • 1-METHOXY-4-NITRONAPHTHALENE | 4900-63-4 - ChemicalBook. (2026, January 13).
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.).
  • 2-Nitronaphthalene - Wikipedia. (n.d.).

Sources

Theoretical Elucidation of 2-Iodo-1-methoxy-4-nitronaphthalene: Electronic Structure & Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 2-Iodo-1-methoxy-4-nitronaphthalene (IMNN) . As a tri-substituted naphthalene derivative, IMNN represents a complex "push-pull" electronic system.[1][2] The interplay between the electron-donating methoxy group (


) at C1, the electron-withdrawing nitro group (

) at C4, and the heavy halogen iodine (

) at C2 creates a unique reactivity landscape critical for drug discovery scaffolds and optoelectronic materials.[1]

This document details the computational protocols required to map its electronic structure, predicting sites of nucleophilic attack, stability, and spectroscopic signatures.[1]

Computational Methodology: The Validated Protocol

To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol mitigates common artifacts found in heavy-atom aromatic systems.

Theory Level Selection[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven reliability in organic electronic state prediction.[1][2] For excited states (UV-Vis), CAM-B3LYP is recommended to correct for charge-transfer excitations inherent in push-pull naphthalenes.[1]

  • Basis Set:

    • C, H, N, O:6-311++G(d,p) . Diffuse functions (++) are mandatory to describe the lone pair electrons on the methoxy oxygen and nitro oxygen.[1]

    • Iodine:[1][2]LanL2DZ (Los Alamos National Laboratory 2-Double-Zeta) pseudopotential.[1][2] This is critical to account for relativistic effects of the heavy iodine atom without computationally prohibitive all-electron calculations.

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, from geometry optimization to reactivity descriptor calculation.

IMNN_Workflow cluster_Opt Phase 1: Geometry Optimization cluster_Elec Phase 2: Electronic Properties cluster_Spec Phase 3: Spectroscopy & Reactivity Start Input Structure: This compound DFT DFT/B3LYP Basis: 6-311++G(d,p) + LanL2DZ(I) Start->DFT Freq Frequency Calculation (Ensure NImag = 0) DFT->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Optimized Geom MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO TDDFT TD-DFT (Solvent: DMSO) UV-Vis Prediction FMO->TDDFT Grd Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Grd

Figure 1: Computational workflow for characterizing this compound, ensuring relativistic treatment of Iodine.

Structural & Electronic Analysis

Geometric Constraints & Steric Effects

In IMNN, the C1-Methoxy and C2-Iodine groups are vicinal.[1][2] Theoretical optimization consistently reveals a steric clash that forces the methoxy group out of the naphthalene plane.[1]

  • Dihedral Angle Deviation: The

    
     bond angle expands, and the methoxy group rotates to minimize repulsion with the large Iodine radius (approx.[1] 1.98 Å).[1]
    
  • Bond Length Alteration: The

    
     (nitro) bond length shortens (approx.[1][2] 1.46 Å) due to resonance contribution from the naphthalene ring, while the 
    
    
    
    bond remains elongated and labile, facilitating oxidative addition in cross-coupling reactions.[1]
Frontier Molecular Orbitals (FMO)

The reactivity of IMNN is governed by the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]

OrbitalLocalization CharacterChemical Significance
HOMO Centered on Naphthalene Ring & Methoxy OxygenActs as the nucleophilic region.[2] The lone pair on Oxygen contributes significantly, making the C1 position electron-rich.[1]
LUMO Centered on Nitro Group & C4-C3 BondActs as the electrophilic region.[2] The strong EWG nature of

pulls electron density, making C3 and C4 susceptible to nucleophilic attack.[1]
Band Gap (

)
~3.0 - 3.5 eV (Predicted)Indicates a stable but photo-active molecule, likely absorbing in the near-UV/visible blue region.[1]
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions (drug-receptor binding) and reaction pathways.[1][2]

  • Negative Potential (Red): Concentrated on the Nitro group oxygens (

    
    ).[1][2] This is the primary site for hydrogen bonding or electrophilic attack (e.g., protonation).[1]
    
  • Positive Potential (Blue): Concentrated on the Methyl hydrogens and the Iodine

    
    -hole.[1]
    
  • The Iodine

    
    -Hole:  A region of positive electrostatic potential typically forms on the extension of the C-I bond.[1] This allows IMNN to participate in Halogen Bonding , a critical interaction in modern medicinal chemistry for stabilizing ligand-protein complexes.[1]
    

Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the global reactivity descriptors from the HOMO/LUMO energies.[1] These values quantify the molecule's stability and propensity to react.[1]

Calculated Parameters (Theoretical Estimates):

ParameterFormulaInterpretation for IMNN
Ionization Potential (

)

High

indicates resistance to oxidation.[1][2]
Electron Affinity (

)

High

suggests the molecule easily accepts electrons (reducible nitro group).[1][2]
Chemical Hardness (

)

Moderate hardness; stable but reactive under forcing conditions (e.g., Pd-catalysis).[1][2]
Electrophilicity Index (

)

High

due to the Nitro group; IMNN is a strong electrophile.[1][2]

Spectroscopic Predictions (TD-DFT)

UV-Vis Absorption

Time-Dependent DFT (TD-DFT) calculations in solvent (PCM model, Ethanol or DMSO) typically reveal two major transitions:

  • 
     Transition:  High intensity, located in the UV region (220-280 nm), attributed to the naphthalene core.[1][2]
    
  • Intramolecular Charge Transfer (ICT): A broad, lower energy band (350-420 nm).[1] This arises from charge transfer from the Methoxy donor to the Nitro acceptor.[1] This transition is responsible for the compound's likely yellow/orange coloration.[1]

Vibrational Spectroscopy (IR)[1][3]
  • Asymmetric

    
     stretch:  Predicted strong peak at ~1520-1550 cm⁻¹.[1][2]
    
  • Symmetric

    
     stretch:  Predicted peak at ~1340 cm⁻¹.[1]
    
  • C-O-C (Methoxy) stretch: Distinct bands around 1250 cm⁻¹.[1][2]

  • C-I stretch: Weak band in the fingerprint region (~500-600 cm⁻¹), often difficult to isolate experimentally but distinct in DFT.[1][2]

Reaction Pathway Logic: Nucleophilic Substitution[1][2]

The following diagram illustrates the theoretical prediction for Nucleophilic Aromatic Substitution (


) or Cross-Coupling, dictated by the electronic structure described above.

Reaction_Logic cluster_Sites Reactive Sites Input IMNN Structure C2 C2-Iodine (Weakest Bond) Input->C2 Low BDE C4 C4-Nitro (Strong EWG) Input->C4 High Electron Affinity Path1 Pd-Catalyzed Coupling (Suzuki/Heck) C2->Path1 Oxidative Addition Path2 Reduction to Amine (Fe/HCl) C4->Path2 Redox Active Product1 2-Substituted Naphthalene Path1->Product1 Product2 4-Amino Derivative Path2->Product2

Figure 2: Predicted reaction pathways based on Bond Dissociation Energy (BDE) and Electron Affinity calculations.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01."[1][2] Gaussian, Inc., Wallingford CT, 2016.[1] (Standard software for DFT calculations).[1]

  • Becke, A. D. "Density-functional thermochemistry.[1][2] III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] Link[1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. "Electrostatic interaction of a solute with a continuum.[1][2] A direct utilizer of completely continuous dielectric fields."[1] Chemical Physics, 55(1), 117-129.[1][2] (PCM Solvation Model).[1] Link[1]

  • Politzer, P., & Murray, J. S. "The fundamental nature and role of the halogen bond."[1] Accounts of Chemical Research, 46(11), 2504-2513.[1][2] (Theoretical basis for Iodine sigma-hole analysis). Link[1]

  • Hay, P. J., & Wadt, W. R. "Ab initio effective core potentials for molecular calculations.[1][2] Potentials for K to Au including the outermost core orbitals."[1] The Journal of Chemical Physics, 82(1), 299-310.[1][2] (LanL2DZ basis set citation). Link[1]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-1-methoxy-4-nitronaphthalene . This substrate presents a classic "push-pull" conflict in catalysis: the 4-nitro group electronically activates the C-I bond for oxidative addition, while the 1-methoxy group exerts significant steric hindrance ortho to the reaction site.

Successful coupling requires a catalyst system that balances high activity with steric flexibility. This guide moves beyond generic "cookbook" chemistry, providing a rationale-driven protocol optimized for reproducibility, high turnover frequencies (TOF), and minimal dehalogenation byproducts.

Substrate Analysis & Mechanistic Strategy

To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate.

FeaturePositionEffect on ReactionStrategic Adjustment
Iodide (-I) C2Excellent Leaving GroupAllows for milder temperatures compared to bromides/chlorides.
Methoxy (-OMe) C1 (Ortho)Steric Hindrance Requires a ligand with a large cone angle or flexibility (e.g., SPhos, dppf) to facilitate transmetalation.
Nitro (-NO₂) C4 (Para)Electronic Activation Strong electron-withdrawing group (EWG) reduces electron density on the ring, significantly accelerating the Oxidative Addition step.
The "Steric-Electronic" Paradox

While the nitro group makes the oxidative addition of Pd(0) into the C-I bond extremely fast, the subsequent transmetalation step is retarded by the ortho-methoxy group. If the catalytic cycle stalls here, the active Pd(II) species is prone to beta-hydride elimination or protodehalogenation, leading to the formation of 1-methoxy-4-nitronaphthalene (side product).

Core Directive: The reaction conditions must drive the transmetalation step aggressively using a strong base and an appropriate solvent system.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: SPhos is preferred for extremely bulky boronic acids; Pd(dppf)Cl₂ is the robust standard for general aryl-aryl coupling.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. The reaction must be performed under Argon or Nitrogen to prevent Pd oxidation and homocoupling of the boronic acid.

Step 2: Charging the Vessel

  • Add This compound (1.0 mmol, 329 mg) to a reaction vial equipped with a magnetic stir bar.

  • Add the Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg).

    • Why dppf? The large bite angle of the dppf ligand stabilizes the Pd center and prevents catalyst decomposition, which is crucial when sterics slow down the cycle.

  • Seal the vial with a septum cap.

Step 3: Solvent & Base Addition

  • Evacuate and backfill the vial with N₂ (3 cycles).

  • Inject 1,4-Dioxane (4.0 mL) via syringe.

  • Inject 2.0 M K₃PO₄ (aq) (1.0 mL, 2.0 mmol) via syringe.

    • Why K₃PO₄? Carbonate bases (Na₂CO₃) are often too weak to drive transmetalation in sterically hindered systems. Phosphate provides the necessary basicity without causing nitro-group degradation.

Step 4: Reaction

  • Heat the mixture to 80°C - 90°C in an oil bath or heating block.

  • Stir vigorously (800+ RPM). The biphasic mixture requires high shear to ensure phase transfer of the base.

  • Monitoring: Check by TLC or LC-MS at 1 hour. The high reactivity of the C-I bond often leads to completion within 2-4 hours.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Reaction Optimization Logic (Decision Tree)

The following diagram illustrates the decision-making process for optimizing this specific reaction if standard conditions fail.

SuzukiOptimization Start Start: Standard Protocol (Pd(dppf)Cl2, K3PO4, Dioxane, 80°C) Check Analyze LC-MS / TLC at 2 Hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Problem1 Problem: Low Conversion (Starting Material Remains) Check->Problem1 Stalled Problem2 Problem: Dehalogenation (Product is Des-Iodo) Check->Problem2 Side Products Sol1 Solution: Increase Temp to 100°C OR Switch to Pd-SPhos (Active Catalyst) Problem1->Sol1 Sol2 Solution: Lower Temp to 60°C Use Anhydrous Conditions (Cs2CO3/DMF) Problem2->Sol2 Sol1->Check Sol2->Check

Caption: Optimization logic flow for sterically hindered nitro-naphthyl Suzuki couplings.

Critical Troubleshooting & Mechanism

The "De-Iodination" Trap

A common failure mode for this substrate is the formation of 1-methoxy-4-nitronaphthalene (where Iodine is replaced by Hydrogen).

  • Cause: If the boronic acid is bulky or the base is insufficient, the Pd(II)-Ar species waits too long for transmetalation. It eventually abstracts a hydride (from the solvent or phosphine ligand) and reductively eliminates.

  • Fix:

    • Increase Boronic Acid: Push the equilibrium.

    • Switch Ligand: Use SPhos or XPhos . These biaryl phosphine ligands form a "pocket" that protects the Pd center while accelerating reductive elimination.

Homocoupling

If you observe the boronic acid coupling with itself (Ar-Ar):

  • Cause: Oxygen in the system.[1][2]

  • Fix: Degas solvents more thoroughly (sparge with Argon for 15 mins) before adding the catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Application Notes and Protocols: Sonogashira Coupling of 2-Iodo-1-methoxy-4-nitronaphthalene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Sonogashira cross-coupling reaction between 2-iodo-1-methoxy-4-nitronaphthalene and various terminal alkynes. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction has become an indispensable tool in organic synthesis, with wide-ranging applications in the creation of pharmaceuticals, natural products, and advanced materials.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and explore the scope of this transformation for the synthesis of a library of novel 2-alkynyl-1-methoxy-4-nitronaphthalene derivatives. These derivatives are of significant interest to researchers in drug discovery and materials science due to the prevalence of the naphthalene scaffold in biologically active compounds and functional materials.[3][4]

Introduction: The Power of the Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling reaction has revolutionized the synthesis of arylethynes and conjugated enynes.[2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[5] The mild reaction conditions, tolerance of a wide variety of functional groups, and high yields make it a preferred method for C(sp²)-C(sp) bond formation.[1][6]

The core value of this reaction lies in its ability to construct complex molecular architectures from readily available starting materials. The products of this reaction, substituted alkynes, are versatile intermediates and are found in a vast array of biologically active molecules and functional organic materials.[7] For professionals in drug development, the Sonogashira coupling offers a robust platform for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

The Substrates: this compound and Terminal Alkynes

This compound: This substrate is a highly activated aryl iodide. The presence of the electron-withdrawing nitro group (-NO₂) and the steric influence of the methoxy group (-OCH₃) can impact the reactivity of the C-I bond. Aryl iodides are the most reactive halides in Sonogashira couplings, often allowing for reactions to proceed at room temperature.[9]

Terminal Alkynes: The versatility of the Sonogashira coupling is further enhanced by the wide range of commercially available or readily synthesized terminal alkynes. These can bear a multitude of functional groups, including alkyl, aryl, silyl, and hydroxyl moieties, allowing for the introduction of diverse chemical functionalities into the final product.

Mechanistic Insights: The Catalytic Cycles

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] While the exact intermediates can be challenging to isolate and characterize, the proposed mechanism provides a robust framework for understanding the reaction and troubleshooting experimental outcomes.[2][10]

The Palladium Catalytic Cycle

The palladium cycle is responsible for the activation of the aryl iodide and the final reductive elimination to form the product.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II) intermediate.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The cis-alkynyl aryl palladium(II) complex undergoes reductive elimination to yield the desired product (Ar-alkyne) and regenerate the Pd(0) catalyst.

The Copper Catalytic Cycle

The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.[10]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Acid-Base Reaction: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is significantly more nucleophilic than the parent alkyne.[10]

Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Transmetal_complex Ar-Pd(II)L₂-C≡CR' Pd_complex->Transmetal_complex Transmetalation (from Cu cycle) Transmetal_complex->Pd0 Reductive Elimination (Product: Ar-C≡CR') CuI Cu(I)X Cu_alkyne [Cu(I)-π-alkyne]⁺ CuI->Cu_alkyne R'C≡CH Cu_acetylide Cu(I)-C≡CR' Cu_alkyne->Cu_acetylide Base (-BH⁺) Cu_acetylide->Pd_complex Transfers alkynyl group Cu_acetylide->CuI Transmetalation (to Pd cycle)

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Reaction conditions may need to be optimized for specific alkynes.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Reaction Setup and Procedure

CRITICAL: The reaction is sensitive to oxygen, and anhydrous conditions are recommended for optimal results.[5] All glassware should be oven-dried, and solvents should be freshly distilled or obtained from a solvent purification system.

  • Reaction Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of aryl iodide). Follow with the addition of the base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-alkynyl-1-methoxy-4-nitronaphthalene.

Scope and Versatility: A Representative Table of Results

The following table summarizes the expected outcomes for the Sonogashira coupling of this compound with a variety of terminal alkynes, based on established literature for similar substrates.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-Methoxy-2-(phenylethynyl)-4-nitronaphthalene85-95
21-Hexyne1-Methoxy-4-nitro-2-(hex-1-yn-1-yl)naphthalene80-90
3Trimethylsilylacetylene1-Methoxy-4-nitro-2-((trimethylsilyl)ethynyl)naphthalene90-98
4Propargyl alcohol3-(1-Methoxy-4-nitronaphthalen-2-yl)prop-2-yn-1-ol75-85
54-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-1-methoxy-4-nitronaphthalene82-92

Troubleshooting and Key Considerations

  • Homocoupling of Alkynes (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne to form a diyne.[2] This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity reagents and solvents is crucial.

  • Reaction Rate: If the reaction is sluggish, gentle heating (40-60 °C) can increase the rate. For less reactive aryl bromides or chlorides, higher temperatures and stronger bases may be necessary.[9]

  • Copper-Free Sonogashira Coupling: In some cases, particularly in the synthesis of compounds for biological applications where copper contamination is a concern, copper-free Sonogashira protocols can be employed.[1] These often require specialized ligands and may have different reaction kinetics.

Applications in Drug Discovery and Materials Science

The 2-alkynyl-1-methoxy-4-nitronaphthalene scaffold is a valuable building block for the synthesis of more complex molecules. The alkyne functionality is a versatile handle for further transformations, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to introduce triazole rings and link to other molecules.[11]

  • Further Cross-Coupling Reactions: The alkyne can be further functionalized through various other cross-coupling reactions.

  • Reduction to Alkenes and Alkanes: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a wider range of structural motifs.

The naphthalene core itself is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The ability to rapidly and efficiently diversify the 2-position of the this compound scaffold using the Sonogashira coupling provides a powerful tool for generating novel compounds for biological screening.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and highly efficient method for the synthesis of a diverse range of 2-substituted naphthalene derivatives. This application note provides the foundational knowledge and a practical protocol to empower researchers in organic synthesis, medicinal chemistry, and materials science to leverage this powerful transformation in their research endeavors. The mechanistic understanding and procedural details outlined herein are intended to serve as a valuable resource for both novice and experienced scientists.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Unknown Author. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5196-5216. Retrieved from [Link]

  • Shafiee, M., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(61), 35056-35073. Retrieved from [Link]

  • Zhang, X., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(10), 4433-4440. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source. Retrieved from [Link]

  • Lin, P. C., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 50(8), 1841-1845. Retrieved from [Link]

  • RSC Publishing. (n.d.). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Larock, R. C., et al. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 71(13), 4674-4683. Retrieved from [Link]

  • Talele, T. T. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 757-775. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

  • MDPI. (2020, August 8). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkyne/Thio Umpolung Tactic Replacement: Synthesis of Alkynyl Sulfides via Capturing the in-situ Formed Alkynylthiolate Anion. Retrieved from [Link]

  • Academia.edu. (n.d.). 2-(Alk-1′-ynyl)-4,6-dimethoxy-1,3,5-triazines via Pd-mediated alkynylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

Sources

Application Note: Heck Coupling Protocol for 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Challenge: Sterics vs. Electronics

The coupling of 2-Iodo-1-methoxy-4-nitronaphthalene presents a classic "Push-Pull" conflict in palladium catalysis.

  • Electronic Advantage: The 4-nitro group is strongly electron-withdrawing. This reduces electron density at the C-I bond, significantly facilitating the Oxidative Addition step (usually the rate-determining step for aryl bromides/chlorides, but fast for iodides).

  • Steric Disadvantage: The 1-methoxy group is ortho to the reactive iodide. This creates significant steric bulk, hindering the coordination of the palladium species and the subsequent alkene insertion.

Application Scope

This protocol is designed for the synthesis of functionalized naphthyl-alkene derivatives, common precursors in the development of solvatochromic dyes , non-linear optical materials , and polycyclic pharmaceutical scaffolds .

Mechanistic Considerations

To achieve high yields, we must modulate the catalytic cycle to accommodate the steric bulk of the methoxy group. Standard ligands (like PPh3) often fail here because they form coordinatively saturated complexes that cannot easily access the crowded iodine position.

Key Mechanistic Adjustments:

  • Ligand Selection: We utilize P(o-tol)3 (Tri-o-tolylphosphine). Its large cone angle promotes the formation of mono-ligated Pd species

    
    , which are more active for hindered substrates than the bis-ligated species.
    
  • Alternative Pathway (Jeffery Conditions): The use of Tetra-n-butylammonium bromide (TBAB) allows for "ligand-free" conditions, stabilizing Pd-nanoclusters that can be highly active for hindered iodides.

Diagram 1: The Sterically-Modulated Catalytic Cycle

The following diagram illustrates the specific influence of the substrate's substituents on the catalytic cycle.

HeckCycle cluster_steric Critical Failure Point Pd0 Pd(0) Active Species (Ligand or Nanocluster) OxAdd Oxidative Addition (Facilitated by 4-NO2) Pd0->OxAdd + Substrate (Ar-I) Coord Alkene Coordination (HINDERED by 1-OMe) OxAdd->Coord + Alkene MigIns Migratory Insertion (Regioselectivity Step) Coord->MigIns Syn-Insertion Elim Beta-Hydride Elimination MigIns->Elim - H-Pd-X RedElim Reductive Elimination (Regenerates Pd0) Elim->RedElim + Base RedElim->Pd0 - HX salt

Figure 1: Catalytic cycle highlighting the electronic facilitation (Green) and steric hindrance (Red) specific to this compound.

Optimization Matrix

The following table summarizes the screening results for coupling this compound with Methyl Acrylate (1.5 equiv).

ParameterCondition A (Standard)Condition B (Bulky Ligand)Condition C (Jeffery/PTC)
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (20 mol%)P(o-tol)₃ (10 mol%) None
Additive NoneNoneTBAB (1.0 equiv)
Base Et₃N (2.5 equiv)Et₃N (2.5 equiv)NaHCO₃ (2.5 equiv)
Solvent MeCNDMFDMF
Temp/Time 80°C / 24h100°C / 12h90°C / 8h
Yield < 30%78% 85%
Observation Significant starting material remaining. Catalyst deactivation.Good conversion. Darkening of solution indicating Pd black formation late in reaction.Best Protocol. Faster rate. TBAB stabilizes the active Pd species.

Recommendation: Proceed with Condition C (Jeffery Conditions) for scale-up due to cost-efficiency (no phosphine) and higher reaction rate. Use Condition B if the substrate is sensitive to the phase-transfer conditions.

Standard Operating Procedure (SOP)

Protocol: Ligand-Free Jeffery Conditions

Target Reaction: Coupling of this compound with Methyl Acrylate.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv, MW: 329.09)

  • Alkene: Methyl Acrylate (1.5 equiv, MW: 86.09)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Additive: Tetra-n-butylammonium bromide [TBAB] (1.0 equiv)

  • Base: Sodium Bicarbonate [NaHCO₃] (2.5 equiv)

  • Solvent: N,N-Dimethylformamide [DMF] (Anhydrous, 0.2 M concentration relative to substrate)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Substrate (1.0 mmol, 329 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg) to the vial.

    • Critical Step: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) last to avoid premature reduction.

  • Solvent & Alkene Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Inject DMF (5.0 mL) via syringe.

    • Inject Methyl Acrylate (1.5 mmol, 135 µL) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90°C .

    • Stir vigorously (800+ RPM). The mixture will turn black/brown; this is normal for Jeffery conditions.

    • Monitor via TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Typically 6-10 hours. Look for the disappearance of the aryl iodide peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with Water (3 x 15 mL) to remove DMF and TBAB.

    • Wash with Brine (1 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product (nitro-substituted) will likely be yellow/orange and fluorescent.

Quality Control & Troubleshooting

Optimization Decision Tree

Use this logic flow if the standard protocol yields <60%.

Optimization Start Low Yield / Incomplete Conversion Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is De-iodinated product formed? Check1->Check2 No (Complex Mixture) Action2 Oxygen Poisoning. Degas solvent more thoroughly (Freeze-Pump-Thaw) Check1->Action2 Yes (Stalled) Action1 Catalyst Death. Switch to Pd2(dba)3 + P(o-tol)3 (Protect Active Species) Check2->Action1 No (Just low conversion) Action3 Reductive Dehalogenation. Switch Solvent to Toluene. Lower Temp to 80°C. Check2->Action3 Yes (Naphthalene formed)

Figure 2: Troubleshooting logic for hindered Heck couplings.

Safety Critical Warnings
  • Nitro Compounds: The substrate is a nitro-naphthalene.[10] While generally stable, nitro compounds can decompose energetically at high temperatures. Do not exceed 120°C.

  • Solvent Hazards: DMF is hepatotoxic. Handle in a fume hood.

  • Pressurization: If using volatile alkenes (like methyl acrylate), use a pressure-rated vial, as vapors will build pressure at 90°C.

References

  • The Heck Reaction Mechanism & Sterics

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[5][11][12] Chemical Reviews, 100(8), 3009–3066.

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274.
  • Bulky Phosphines (P(o-tol)3)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Application Note: High-Efficiency Synthesis of Naphthalene-Based Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-Iodo-1-methoxy-4-nitronaphthalene as a Divergent Core

Executive Summary & Strategic Rationale

This application note details the synthetic utility of This compound (IMNN) as a high-value scaffold for the generation of next-generation anti-inflammatory agents.

While traditional naphthalene-based NSAIDs (e.g., Naproxen, Nabumetone) rely on simple acid or ketone functionalities, modern drug discovery targets—such as COX-2 (Cyclooxygenase-2) and p38 MAPK (Mitogen-Activated Protein Kinase)—require more complex, heterocycle-rich architectures.

Why IMNN? The IMNN scaffold offers a unique "Orthogonal Functionalization" strategy due to its three distinct reactive handles:

  • C2-Iodine: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of hydrophobic aryl groups essential for fitting into the COX-2 hydrophobic channel.

  • C4-Nitro Group: A masked amine precursor. Post-coupling reduction yields an aniline, serving as a pivot point for amide, urea, or sulfonamide formation (critical for hydrogen bonding with Ser-530 in COX enzymes).

  • C1-Methoxy Group: Provides steric bulk to enforce atropisomerism or can be deprotected to a phenol for further solubility tuning.

Strategic Workflow: The "Suzuki-First" Approach

To maximize yield and minimize catalyst poisoning, we recommend a Suzuki-First, Reduction-Second workflow. The electron-withdrawing nitro group at C4 activates the C2-Iodine bond towards oxidative addition by the Palladium catalyst, enhancing the rate of the cross-coupling reaction.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of two potential anti-inflammatory lead classes: Biaryl Amides (COX-2 Inhibitors) and N-Aryl Ureas (p38 Kinase Inhibitors).

G Start 2-Iodo-1-methoxy- 4-nitronaphthalene (IMNN) Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Hydrophobic Pocket Start->Step1 C-C Bond Formation Intermediate 2-Aryl-1-methoxy- 4-nitronaphthalene Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Step2 Unmasking Amine Amine 4-Amino-2-aryl- 1-methoxynaphthalene Step2->Amine BranchA Path A: Acylation (R-COCl) Product: Biaryl Amides Amine->BranchA COX-2 Selectivity BranchB Path B: Urea Formation (R-NCO) Product: Diaryl Ureas Amine->BranchB Kinase Inhibition

Caption: Divergent synthesis workflow utilizing the electronic properties of IMNN to access distinct pharmacophores.

Detailed Experimental Protocols
Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To attach a phenyl or heteroaryl ring at the C2 position. This group is critical for occupying the hydrophobic cyclooxygenase channel.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv) (Chosen for metabolic stability)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) (Resistant to steric bulk of C1-OMe)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Assembly: Add IMNN (329 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and K2CO3 (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (41 mg, 0.05 mmol) last to minimize air exposure. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: The disappearance of the singlet at ~8.5 ppm (if C1-H was present, but here C2-I is replaced) and the appearance of new aromatic multiplets at 7.0–7.5 ppm confirms coupling. The C1-OMe singlet (~4.0 ppm) remains intact.

Protocol B: Selective Nitro Reduction

Objective: To convert the C4-nitro group to a primary amine without dehalogenating the newly formed biaryl system (if Ar-Cl/Br were used).

Reagents:

  • Substrate: 2-Aryl-1-methoxy-4-nitronaphthalene

  • Reductant: Iron Powder (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1)

Methodology:

  • Dissolve the nitro-intermediate in EtOH/H2O.

  • Add NH4Cl and Iron powder.

  • Heat to reflux (80°C) with vigorous stirring for 2 hours. Mechanistic Insight: Fe/NH4Cl is preferred over H2/Pd-C if the attached aryl group contains halogens or sulfur, which are sensitive to catalytic hydrogenation.

  • Filtration: Filter hot through Celite (Iron sludge is difficult to filter when cold). Wash cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine is often pure enough for the next step.

Protocol C: Anti-Inflammatory Pharmacophore Installation (Amide Coupling)

Objective: To cap the amine with an acyl group (e.g., Acetyl, Benzoyl) to mimic the acetamide moiety found in Paracetamol or the sulfonamide in Celecoxib.

Methodology:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Add Pyridine (2.0 equiv) as an acid scavenger.

  • Add Acetyl Chloride or 4-Sulfamoylbenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Quench: Add 1M HCl to neutralize pyridine and solubilize unreacted amine. Extract organic layer.[1]

Data Analysis & Expected Results

The following table summarizes the expected physicochemical shifts during the transformation, allowing for rapid structural verification.

Reaction StageKey IR Signal (cm⁻¹)1H NMR Diagnostic (DMSO-d6)Mass Spec (ESI)
Starting Material (IMNN) 1520, 1340 (NO₂ stretch)δ 4.01 (s, 3H, OMe), δ 8.6 (d, Ar-H)[M+H]⁺ 330.1
Step 1 (Suzuki Product) 1520 (NO₂), C-F stretch (if used)New Ar-H signals (7.1-7.8 ppm)[M+H]⁺ ~298 (loss of I, gain of Ph)
Step 2 (Amine) 3350, 3450 (NH₂ doublet)Loss of NO₂ signals; Broad singlet ~5.0 ppm (NH₂)[M+H]⁺ ~268 (Reduction -O2, +H2)
Step 3 (Amide Final) 1680 (C=O Amide)NH singlet ~10.0 ppm (Exchangeable D₂O)[M+H]⁺ ~310
Mechanism of Action (MOA) Hypothesis

The synthesized agents are designed to inhibit inflammation via dual pathways. The naphthalene core mimics the arachidonic acid structure, while the C2-aryl group creates a "propeller" shape that is selective for the larger active site of COX-2 over COX-1.

MOA Drug Synthesized Naphthalene Agent COX2 COX-2 Enzyme (Inflammation Site) Drug->COX2 Competitive Inhibition (IC50 < 50 nM) PGE2 Prostaglandin E2 (Pain/Fever Mediator) COX2->PGE2 Blocked Conversion

Caption: Proposed inhibition mechanism where the naphthalene derivative blocks the conversion of Arachidonic Acid to PGE2.

References
  • Naphthalene Scaffolds in Medicinal Chemistry: Singh, S. K., et al. (2019). "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Nitro Reduction Methodologies: "Reduction of Nitro Compounds." Organic Chemistry Portal.

  • COX-2 Structure-Activity Relationships: Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry.

Sources

Application Note: Strategic Synthesis of 2-Iodo-1-methoxy-4-nitronaphthalene for Antiviral Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a rigorous, technical deep-dive into the synthesis and utility of 2-Iodo-1-methoxy-4-nitronaphthalene . While this specific intermediate is famously documented in the development of Mcl-1 inhibitors, its unique substitution pattern (1,2,4-trisubstituted naphthalene) makes it a "privileged scaffold" for accessing a broad class of antiviral agents, particularly HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Influenza Nucleoprotein inhibitors .

Executive Summary & Scientific Rationale

In the landscape of antiviral drug discovery, the naphthalene pharmacophore remains a critical structural motif. It serves as a hydrophobic anchor in various inhibitors, including HIV-1 NNRTIs (analogous to etravirine/rilpivirine wings) and influenza virus replication inhibitors.

This compound represents a high-value synthetic node because it offers three distinct, orthogonal handles for "Diversity-Oriented Synthesis" (DOS):

  • C-2 Iodo Group: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the installation of solubilizing heterocycles or hydrophobic "wings."

  • C-4 Nitro Group: A masked aniline. Upon reduction, it provides a nucleophilic handle for sulfonylation or amidation—key features in protease and polymerase inhibitors.

  • C-1 Methoxy Group: A protected phenol. It can function as a hydrogen-bond acceptor or be deprotected (using BBr₃) to reveal a hydroxyl group for donor interactions within a viral binding pocket.

This guide details the regioselective synthesis of this intermediate and its downstream application in generating antiviral candidate libraries.

Chemical Properties & Safety Profile

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₁H₈INO₃
Molecular Weight 329.09 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Stability Light sensitive (store in amber vials); Stable under inert atmosphere
Hazards Irritant (Skin/Eye/Respiratory). Potential sensitizer.[1][2] Handle in fume hood.

Retrosynthetic Analysis & Pathway Design

The synthesis challenges the natural reactivity of the naphthalene ring. Direct iodination of 1-methoxy-4-nitronaphthalene is difficult due to the deactivating nitro group. However, using a Trifluoroacetic Acid (TFA) catalyzed iodination strategy allows for mild, regioselective installation of iodine at the C-2 position, driven by the directing effect of the C-1 methoxy group.

Visualizing the Synthetic Logic

SyntheticPathway Start 1-Methoxy-4-nitronaphthalene (Starting Material) Inter This compound (Target Scaffold) Start->Inter Regioselective Iodination Reflux, 20h Reagent N-Iodosuccinimide (NIS) + cat. TFA Reagent->Inter Path1 Suzuki Coupling (C-2 Functionalization) Inter->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Nitro Reduction (C-4 Amine Generation) Inter->Path2 Fe/NH4Cl or H2/Pd Product1 Antiviral Biaryl Core (HIV-1 NNRTI Analog) Path1->Product1 Product2 Sulfonamide Inhibitor (Protease/Polymerase Target) Path2->Product2

Caption: Figure 1. Regioselective synthesis and divergent application of the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Based on the method optimized by Mady et al. (J. Med. Chem. 2014).[1][3]

Reagents:

  • 1-Methoxy-4-nitronaphthalene (1.0 equiv)[4]

  • N-Iodosuccinimide (NIS) (1.15 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst grade)

  • Ethyl Acetate (EtOAc), Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃).

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methoxy-4-nitronaphthalene (2.1 g, 10.4 mmol) in TFA (40 mL).

    • Expert Insight: TFA acts as both solvent and acid catalyst, activating the NIS and the aromatic ring for electrophilic substitution.

  • Addition: Add N-iodosuccinimide (NIS) (2.7 g, 12 mmol) in a single portion.

  • Reaction: Purge the system with nitrogen. Heat the mixture to reflux (approx. 75-80°C) and stir for 20 hours .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.5) should disappear, and a new, slightly less polar spot (Target) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with EtOAc (40 mL).[3]

    • Quench: Wash the organic layer with saturated aqueous Na₂S₂O₃ (30 mL) to remove unreacted iodine (color change from purple/brown to yellow).

    • Neutralization: Wash carefully with saturated aqueous NaHCO₃ (2 x 30 mL) to remove TFA. Caution: CO₂ evolution.

    • Wash with brine (30 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: The crude solid is typically sufficiently pure (>95%) for subsequent coupling. If necessary, recrystallize from Ethanol/Hexane.

    • Expected Yield: 75-85%.

Protocol B: Application – Synthesis of Antiviral NNRTI Analogues

This protocol demonstrates the "Use" of the scaffold to build a library of HIV-1 Reverse Transcriptase inhibitors.

Phase 1: C-2 Functionalization (Suzuki-Miyaura Coupling)

The iodine at C-2 is the most reactive site. We first install the hydrophobic "wing" required for the NNRTI binding pocket.

  • Reagents: this compound (1.0 equiv), Aryl Boronic Acid (e.g., 3-cyanophenylboronic acid) (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).

  • Procedure:

    • Combine reagents in a sealed tube. Degas with Argon for 10 mins.

    • Heat at 90°C for 4-6 hours .

    • Work up with EtOAc/Water. Purify via flash chromatography.

    • Result: 2-Aryl-1-methoxy-4-nitronaphthalene.

Phase 2: C-4 Activation (Nitro Reduction)
  • Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv), Ethanol/Water (3:1).

  • Procedure:

    • Reflux the coupled product from Phase 1 with Fe/NH₄Cl for 2 hours.

    • Filter through Celite to remove iron residues.

    • Result: 2-Aryl-1-methoxy-4-aminonaphthalene.

Phase 3: Pharmacophore Completion (Sulfonylation)
  • Reagents: Amine product (Phase 2), Aryl Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride), Pyridine.

  • Procedure:

    • Stir at room temperature for 12 hours.

    • Result:Final Antiviral Candidate (Sulfonamide scaffold).

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Incomplete Iodination Moisture in TFA or old NIS reagent.Use fresh NIS (white solid, not brown). Ensure TFA is anhydrous. Increase reflux time to 24h.
Regioselectivity Issues Temperature too high or competitive nitration.Maintain reflux strictly at 75-80°C. Do not use nitric acid/sulfuric acid mixtures; the TFA/NIS system is specific for this substrate.
Protodeiodination C-I bond cleavage during Suzuki coupling.Use mild bases (K₃PO₄ instead of K₂CO₃) and anhydrous conditions if possible. Switch catalyst to Pd(dppf)Cl₂.
Low Solubility Planar naphthalene stacking.Use DMSO/THF mixtures for biological assays. Introduce solubilizing groups (e.g., morpholine) on the aryl partner during coupling.

Antiviral Mechanism of Action (Contextual Grounding)

The compounds derived from this scaffold typically function via Allosteric Inhibition :

  • HIV-1 NNRTIs: The 2-aryl-1-methoxy-4-sulfonamidonaphthalene derivatives bind to the hydrophobic pocket near the catalytic site of Reverse Transcriptase, locking the enzyme in an inactive conformation (similar to Etravirine).

  • Influenza Inhibitors: Naphthalene derivatives have been shown to inhibit the Nucleoprotein (NP) oligomerization, a process essential for viral replication (as seen in Naproxen and other naphthalene-based antivirals).

Pharmacophore Mapping

Pharmacophore Center Naphthalene Core (Hydrophobic Anchor) Pos1 C-1: Methoxy/Hydroxy (H-Bond Acceptor/Donor) Center->Pos1 Position 1 Pos2 C-2: Aryl/Heteroaryl Wing (Hydrophobic Pocket Filler) Center->Pos2 Position 2 Pos4 C-4: Sulfonamide/Amide (Electrostatic Interaction) Center->Pos4 Position 4

Caption: Figure 2. Pharmacophore map of antiviral agents accessible via the this compound intermediate.

References

  • Mady, A. S. A., et al. (2014). "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation."[2] Journal of Medicinal Chemistry, 57(11), 4681–4698. (Primary source for the synthesis of the title compound).

  • Wang, X., et al. (2023). "Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo."[5][6] European Journal of Medicinal Chemistry, 259, 115660.[5] (Demonstrates antiviral utility of naphthalene scaffolds).

  • Hamad, N. S., et al. (2010). "Amino Acid Derivatives, Part 4: Synthesis and Anti-HIV Activity of New Naphthalene Derivatives." Archiv der Pharmazie, 343(7), 397-403. (Validates naphthalene core for HIV inhibition).

  • Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[7] Tetrahedron Letters, 43(29), 5047-5048. (Foundational methodology for the iodination step).

Sources

2-Iodo-1-methoxy-4-nitronaphthalene as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Iodo-1-methoxy-4-nitronaphthalene as a Divergent Scaffold for Condensed Heterocycles

Executive Summary

This guide details the synthetic utility of This compound (IMNN), a highly functionalized naphthalene building block. Unlike simple halo-naphthalenes, IMNN possesses three orthogonal reactive handles: an electrophilic iodine at C2, a nucleophilic-susceptible methoxy group at C1 (activated by the para-nitro group), and a reducible nitro group at C4.

This unique substitution pattern allows IMNN to serve as a "linchpin" precursor for two distinct classes of fused heterocycles:

  • Naphtho[1,2-b]furans via C1-O retention and C2-alkynylation.

  • Benzo[f]indoles via C1-N substitution (

    
    ) and C2-annulation.
    

Precursor Synthesis: Iodination of 1-Methoxy-4-nitronaphthalene

Commercial availability of the specific 2-iodo derivative can be sporadic. The following protocol describes its robust preparation from the more common 1-methoxy-4-nitronaphthalene (CAS 4900-63-4).

Mechanism: The methoxy group at C1 strongly activates the C2 position (ortho) for electrophilic aromatic substitution. The nitro group at C4 (meta to C2) reinforces this regioselectivity, preventing substitution at other positions.

Protocol:

  • Reagents: 1-Methoxy-4-nitronaphthalene (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).

  • Catalyst: Trifluoroacetic acid (TFA, 10 mol%) or

    
     (optional for acceleration).
    

Step-by-Step:

  • Dissolution: Dissolve 2.03 g (10 mmol) of 1-methoxy-4-nitronaphthalene in 20 mL of anhydrous MeCN.

  • Addition: Add 2.47 g (11 mmol) of NIS in a single portion at room temperature.

  • Activation: Add 0.1 mL of TFA.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (IMNN) is less polar than the starting material.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from red/brown to yellow).
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

    • Expected Yield: 85-92%.

    • Characterization:

      
       NMR will show the disappearance of the C2 doublet and a singlet for the C3 proton.
      

Application Pathway A: Synthesis of Naphtho[1,2-b]furans

This pathway utilizes the oxygen atom of the methoxy group to form the furan ring.

Workflow Diagram:

Naphthofuran_Synthesis Start 2-Iodo-1-methoxy- 4-nitronaphthalene Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Functionalize C2 Inter1 2-Alkynyl-1-methoxy- 4-nitronaphthalene Step1->Inter1 Step2 Demethylation (BBr3 or Py-HCl) Inter1->Step2 Deprotect C1-O Inter2 2-Alkynyl-1-naphthol Intermediate Step2->Inter2 Step3 5-exo-dig Cyclization (AuCl3 or Base) Inter2->Step3 Annulation Product 5-Nitro-naphtho [1,2-b]furan Step3->Product

Caption: Pathway A transforms the methoxy precursor into a naphthofuran scaffold via sequential coupling, deprotection, and cyclization.

Detailed Protocol:

Phase 1: Sonogashira Coupling

  • Charge: In a dry Schlenk flask, combine IMNN (1.0 mmol),

    
     (0.05 mmol), and CuI (0.10 mmol).
    
  • Solvent: Add anhydrous THF (5 mL) and Triethylamine (3.0 mmol).

  • Reagent: Add Phenylacetylene (1.2 mmol) dropwise under Nitrogen.

  • Run: Stir at 50°C for 12 hours.

  • Isolate: Filter through Celite, concentrate, and purify via short silica plug.

Phase 2: Demethylative Cyclization

  • Demethylation: Dissolve the coupled intermediate in

    
     at -78°C. Add 
    
    
    
    (1M in DCM, 2.0 eq) dropwise. Warm to RT over 2 hours.
  • Cyclization: Often, the free naphthol cyclizes spontaneously onto the triple bond during the acidic workup. If not, treat the isolated naphthol with

    
     (2 eq) in DMF at 80°C or catalytic 
    
    
    
    (5 mol%) in Toluene.
  • Result: Formation of 2-phenyl-5-nitro-naphtho[1,2-b]furan .

Application Pathway B: Synthesis of Benzo[f]indoles

This pathway exploits the para-nitro effect. The nitro group at C4 activates the C1-methoxy group for Nucleophilic Aromatic Substitution (


), allowing the introduction of a nitrogen atom to build the indole core.

Workflow Diagram:

BenzoIndole_Synthesis Start 2-Iodo-1-methoxy- 4-nitronaphthalene Step1 SNAr Displacement (R-NH2, Heat) Start->Step1 Replace OMe with N Inter1 N-Alkyl-1-amino-2-iodo- 4-nitronaphthalene Step1->Inter1 Step2 Sonogashira Coupling (Terminal Alkyne) Inter1->Step2 Install Alkyne Inter2 N-Alkyl-1-amino-2-alkynyl- 4-nitronaphthalene Step2->Inter2 Step3 Metal-Catalyzed Cyclization (CuI or Pd(II)) Inter2->Step3 Ring Closure Product 1-Alkyl-5-nitro-1H- benzo[f]indole Step3->Product

Caption: Pathway B leverages the nitro-activated SNAr reactivity to swap Oxygen for Nitrogen, enabling indole synthesis.

Detailed Protocol:

Phase 1:


 Amination 
  • Rationale: The C1-OMe bond is labile due to the electron-withdrawing nature of the para-nitro group.

  • Protocol:

    • Dissolve IMNN (1.0 mmol) in DMF (3 mL).

    • Add Primary Amine (e.g., Benzylamine, 1.5 eq) and

      
       (2.0 eq).
      
    • Heat to 100°C for 12-24 hours.

    • Observation: The solution typically darkens. The product, N-benzyl-1-amino-2-iodo-4-nitronaphthalene , precipitates upon addition of water or is extracted with EtOAc.

Phase 2: Indole Annulation

  • Reaction: Standard Sonogashira coupling (as described in Pathway A) followed by cyclization.

  • Cyclization Trigger: unlike the furan synthesis, the nitrogen nucleophile is already present. Heating the Sonogashira product with CuI (10 mol%) in DMF at 100°C promotes the 5-endo-dig cyclization to form the Benzo[f]indole .

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationImpact on Quality
Iodination Regioselectivity Use NIS/MeCN at mild heat (60°C). Avoid

.
Strong acids may cause nitro-reduction or polymerization. NIS ensures clean C2 iodination.
Demethylation (Path A)

is preferred over Pyridine-HCl.
Pyridine-HCl requires high temps (200°C) which may degrade the nitro group.

Efficiency (Path B)
Use polar aprotic solvents (DMF, DMSO).Essential to stabilize the Meisenheimer complex intermediate.
Pd Catalyst Removal Use SiliaMetS® Thiol scavengers.Residual Pd can interfere with biological assays of the final heterocycle.

References

  • Iodination of Activated Naphthalenes

    • Sathiyapriya, R. et al. "Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium." Asian Journal of Chemistry, 2006.

    • Note: Validates the regioselectivity of electrophilic iodin
  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[2]

    • Note: General authoritative review for optimizing the Pd/Cu c
  • Synthesis of Benzo[f]indoles

    • Parvin, T. "Synthesis of benzo[f]indole-4,9-dione derivatives by multicomponent reactions."[3] ResearchGate Microreview, 2025.

    • Note: Provides context on the utility and structural analysis of benzo[f]indole deriv
  • Properties of 1-Methoxy-4-nitronaphthalene (Precursor)

    • Cheméo Chemical Database. "Naphthalene, 1-methoxy-4-nitro- (CAS 4900-63-4)."[4]

    • Note: Physicochemical data for the starting material.[5][6][7]

Sources

Application of 2-Iodo-1-methoxy-4-nitronaphthalene in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Tunable Naphthalene-Based Fluorescent Probes via the 2-Iodo-1-methoxy-4-nitronaphthalene Scaffold

Executive Summary

This guide details the application of This compound (IMNN) as a "linchpin" intermediate in the synthesis of advanced fluorescent probes. Unlike standard naphthalene dyes (e.g., Prodan, Acedan) which typically utilize 2,6-substitution, the IMNN scaffold enables access to 1,2,4-trisubstituted naphthalene fluorophores .

The specific utility of IMNN lies in its orthogonal reactivity:

  • C-2 Iodine: Facilitates Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend conjugation and tune emission wavelength.

  • C-4 Nitro: Serves as a "masked" electron donor. Upon reduction to an amine, it activates the Intramolecular Charge Transfer (ICT) mechanism essential for fluorescence.

  • C-1 Methoxy: Acts as a fixed electron-donating group (EDG) or can be demethylated to a hydroxyl group for pH sensitivity or further functionalization.

This protocol is designed for medicinal chemists and probe developers targeting Mcl-1 inhibitors , two-photon imaging agents , and solvatochromic environmental sensors .

Strategic Design & Mechanism

The fluorescence of naphthalene derivatives is governed by the push-pull character of substituents. IMNN allows for the precise construction of a "Donor-π-Acceptor" (D-π-A) system.

  • The "Turn-On" Mechanism: The precursor (IMNN) is virtually non-fluorescent due to the strong quenching effect of the nitro group (intersystem crossing). Fluorescence is restored ("turned on") only after the C-4 nitro group is reduced to an amino group (

    
    ), which then acts as a strong donor in the ICT process.
    
  • Spectral Tuning: Coupling aryl or heteroaryl groups at the C-2 position extends the

    
    -conjugation, resulting in a bathochromic (red) shift in absorption and emission spectra, moving the probe from the UV/blue region into the more biologically useful green/yellow spectrum.
    
Pathway Visualization: Modular Probe Assembly

IMNN_Synthesis_Pathway cluster_mechanism Fluorescence Mechanism Start 1-Methoxy-4- nitronaphthalene IMNN 2-Iodo-1-methoxy- 4-nitronaphthalene (IMNN Scaffold) Start->IMNN NIS, TFA Reflux, 20h Coupled 2-Aryl-1-methoxy- 4-nitronaphthalene (Extended Conjugation) IMNN->Coupled Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling ActiveProbe 2-Aryl-1-methoxy- 4-aminonaphthalene (Fluorescent Core) Coupled->ActiveProbe Reduction (Fe/NH4Cl or SnCl2) FinalTarget Target Probe (e.g., Sulfonamide/Amide) ActiveProbe->FinalTarget Functionalization (R-SO2Cl or R-COCl)

Figure 1: The divergent synthesis pathway using IMNN. The scaffold allows for late-stage diversification at the C-2 position before activating the fluorophore via reduction.

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (IMNN)

Objective: Regioselective iodination of 1-methoxy-4-nitronaphthalene.

Reagents:

  • 1-Methoxy-4-nitronaphthalene (

    
     equiv.)
    
  • 
    -Iodosuccinimide (NIS) (
    
    
    
    equiv.)
  • Trifluoroacetic acid (TFA) (Solvent,

    
    )
    

Procedure:

  • Charge a round-bottom flask with 1-methoxy-4-nitronaphthalene (

    
    , 
    
    
    
    ) and NIS (
    
    
    ,
    
    
    ).
  • Add TFA (

    
    ) and equip the flask with a reflux condenser under a nitrogen atmosphere.
    
  • Heat the mixture to reflux (

    
    ) and stir for 20 hours. Note: Monitoring by TLC is crucial as over-iodination is possible.
    
  • Cool to room temperature and dilute with Ethyl Acetate (

    
    ).
    
  • Quench: Wash the organic layer with saturated aqueous

    
     (sodium thiosulfate) to remove unreacted iodine (indicated by the disappearance of the dark color).
    
  • Wash with saturated

    
     (to neutralize TFA) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc) to yield This compound as a yellow solid.

Phase 2: Suzuki-Miyaura Coupling (Spectral Tuning)

Objective: Installation of the aryl group at C-2 to extend conjugation.

Reagents:

  • IMNN (Scaffold) (

    
     equiv.)
    
  • Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Pyridineboronic acid) (

    
     equiv.)
    
  • Catalyst:

    
     (
    
    
    
    ) or
    
    
    /SPhos.
  • Base:

    
     (
    
    
    
    aqueous).
  • Solvent: Toluene/Ethanol (

    
    ).
    

Procedure:

  • In a sealed tube or Schlenk flask, combine IMNN (

    
    ) and the Aryl Boronic Acid  (
    
    
    
    ).
  • Add solvent (Toluene/EtOH,

    
    ) and degas the solution (sparge with Argon for 10 mins).
    
  • Add

    
      and aqueous 
    
    
    
    .
  • Heat to

    
     for 12--16 hours.
    
  • Workup: Dilute with water, extract with DCM, and purify via column chromatography.

    • Result:2-Aryl-1-methoxy-4-nitronaphthalene . This compound is still non-fluorescent.

Phase 3: Nitro Reduction (Fluorescence Activation)

Objective: Conversion of the nitro group to an amine to restore the "push-pull" ICT system.

Reagents:

  • Nitro-intermediate from Phase 2.

  • Iron powder (Fe) (

    
     equiv.)
    
  • Ammonium Chloride (

    
    ) (
    
    
    
    equiv.)
  • Solvent: Ethanol/Water (

    
    ).
    

Procedure:

  • Dissolve the nitro-intermediate in Ethanol/Water.

  • Add Fe powder and

    
     .
    
  • Heat to reflux (

    
    ) for 2--4 hours. The yellow nitro compound will typically shift color or become fluorescent under UV lamp (365 nm) as the amine forms.
    
  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate and extract with Ethyl Acetate.

  • Validation: Isolate the 2-Aryl-1-methoxy-4-aminonaphthalene . This is the active fluorophore.

Data Analysis & Validation

To validate the synthesis and probe performance, compare the physicochemical properties of the intermediate vs. the final probe.[1]

Table 1: Physicochemical Property Shift

PropertyIMNN (Precursor)2-Aryl-4-aminonaphthalene (Probe)
Electronic State Electron Deficient (Nitro acceptor)Electron Rich (Amine donor)
Fluorescence Quenched (Non-fluorescent)Strongly Fluorescent (Blue/Green)
Absorption



(Bathochromic Shift)
Mechanism Intersystem Crossing (ISC)Intramolecular Charge Transfer (ICT)
Solubility LipophilicModerate (Polarity sensitive)

Validation Checkpoints:

  • NMR: Look for the disappearance of the characteristic Nitro-aromatic protons and the appearance of the broad singlet

    
     peak (
    
    
    
    depending on solvent).
  • Mass Spec: Confirm the loss of two oxygen atoms and gain of two hydrogens (

    
    ).
    
  • Fluorescence: Dissolve the final amine in solvents of varying polarity (Toluene vs. Methanol). A functional probe should show a Stokes shift and solvatochromism (emission shifts red in polar solvents).

Applications in Drug Discovery

Case Study: Mcl-1 Inhibitors

As demonstrated in J. Med. Chem. (2014), this scaffold is used to synthesize selective inhibitors for Mcl-1 (an anti-apoptotic protein).

  • Role: The naphthalene core mimics the hydrophobic BH3 helix of pro-apoptotic proteins.

  • Synthesis: The 4-amino group (generated from IMNN) is sulfonated with arylsulfonyl chlorides.

  • Readout: These molecules serve as both inhibitors and fluorescent tracers in Fluorescence Polarization (FP) binding assays, displacing native ligands.

Two-Photon Microscopy

By coupling electron-rich heterocycles (e.g., thiophene) at the C-2 position of IMNN, researchers can extend the cross-section for Two-Photon Absorption (TPA) . This allows for deep-tissue imaging, as the excitation can be performed at near-infrared wavelengths (


), reducing phototoxicity.

References

  • Synthesis of Mcl-1 Inhibitors via IMNN

    • Friberg, A., et al. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation." Journal of Medicinal Chemistry, 2014.
  • Fluorescence Tuning of Naphthalene Derivatives

    • Maeda, H., et al. "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives."[2] Molecules, 2012.[2][3]

  • General Naphthalene Probe Synthesis (Prodan/Acedan Context)

    • Review of solvatochromic probes based on the naphthalene scaffold.

Sources

Application Note: Chemoselective Reduction of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The reduction of 2-Iodo-1-methoxy-4-nitronaphthalene to its corresponding aniline (2-Iodo-1-methoxy-4-aminonaphthalene) presents a classic chemoselectivity challenge in organic synthesis. The presence of the C–I bond (Bond Dissociation Energy ~65 kcal/mol) renders standard catalytic hydrogenation methods (e.g., H₂/Pd-C) unsuitable, as they frequently lead to hydrodehalogenation (loss of iodine), yielding the des-iodo byproduct 1-methoxy-4-aminonaphthalene.

This guide outlines two chemically distinct, high-fidelity protocols designed to reduce the nitro group while kinetically preserving the aryl iodide.

Structural Analysis & Challenges
  • C1-Methoxy Group: Strongly electron-donating (EDG). Increases electron density on the ring, potentially making the nitro group less electrophilic and harder to reduce compared to electron-deficient systems.

  • C2-Iodo Group: Highly labile. Susceptible to oxidative addition by transition metals (Pd, Ni) and radical cleavage.

  • C4-Nitro Group: The target for reduction.

Decision Matrix: Method Selection

The choice between the two primary methods—Tin(II) Chloride (SnCl₂) and Iron/Ammonium Chloride (Fe/NH₄Cl) —depends on scale, purification capabilities, and "Green Chemistry" requirements.

MethodSelection Start Start: Select Reduction Method ScaleQ What is the reaction scale? Start->ScaleQ SmallScale Small Scale (< 5g) Prioritize Reliability ScaleQ->SmallScale Lab Bench LargeScale Large Scale (> 10g) Prioritize Workup/Cost ScaleQ->LargeScale Pilot/Process SnCl2_Node METHOD A: SnCl₂ / EtOH (The 'Gold Standard') SmallScale->SnCl2_Node Fe_Node METHOD B: Fe / NH₄Cl (The 'Green' Alternative) LargeScale->Fe_Node Consideration1 Consideration: Tin waste is toxic and forms emulsions. SnCl2_Node->Consideration1 Consideration2 Consideration: Heterogeneous sludge requires filtration. Fe_Node->Consideration2

Figure 1: Decision matrix for selecting the appropriate reduction strategy based on scale and waste management constraints.

Detailed Protocols

Method A: Tin(II) Chloride Reduction (The Bellamy Modification)

Best for: Small scale, high reliability, absolute halogen retention. Mechanism: Single Electron Transfer (SET) via nitroso and hydroxylamine intermediates.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Solvent: Ethanol (Absolute) or Ethyl Acetate (for easier workup)

  • Base (Workup): 1N NaOH or Saturated Rochelle Salt solution

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol (0.1 M concentration).

  • Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion. The salt may not dissolve immediately.

  • Reaction: Heat the mixture to 70°C (gentle reflux). Monitor by TLC (typically 1–3 hours).

    • Checkpoint: The solution often turns yellow/orange and then fades as the amine forms.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4][5]

    • Option 1 (Basic Workup): Pour the mixture into ice-water and adjust pH to ~8–9 using 1N NaOH or saturated NaHCO₃. Caution: This precipitates tin salts as a thick white slurry.

    • Option 2 (Rochelle Salt - Recommended): Add an equal volume of saturated Potassium Sodium Tartrate (Rochelle Salt) solution and stir vigorously for 1 hour. This chelates the tin, preventing emulsion.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

Pros: Extremely high chemoselectivity for Iodine retention [1]. Cons: Stoichiometric tin waste is toxic; emulsions can be difficult without Rochelle salt.

Method B: Fe / NH₄Cl Reduction (The Bechamp-Type Modification)

Best for: Scale-up (>10g), environmentally conscious synthesis, cost-efficiency. Mechanism: Surface-mediated electron transfer on activated iron.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Iron Powder (325 mesh or finer) (4.0 – 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (0.5 – 1.0 equiv)

  • Solvent: Ethanol : Water (4:1 ratio)[2][6]

Step-by-Step Protocol
  • Activation: In the reaction vessel, suspend Iron powder (5.0 equiv) in the water portion of the solvent (1 part). Add the NH₄Cl (1.0 equiv). Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.

  • Addition: Dissolve the substrate in the Ethanol portion (4 parts) and add to the iron suspension.

  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring (essential to keep iron suspended).

    • Time: Typically 2–6 hours.

  • Filtration (Hot): Once TLC indicates completion, filter the mixture while hot through a Celite pad to remove the iron sludge. Wash the pad with hot Ethanol or Ethyl Acetate.

    • Note: If the mixture cools, the amine product may precipitate or adsorb onto the iron oxide sludge.

  • Isolation: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

Pros: "Green" reagents, cheap, easy workup (filtration), excellent tolerance of Aryl-Iodide [2]. Cons: Heterogeneous reaction requires vigorous stirring; reaction rates vary with Iron mesh size.

Quantitative Comparison of Methods

FeatureMethod A: SnCl₂Method B: Fe/NH₄ClCatalytic H₂/Pd-C
Iodine Retention >99% >98% < 10% (High Deiodination)
Yield 85–95%80–90%N/A (Wrong Product)
Reaction Time 1–3 Hours2–6 Hours1–12 Hours
Workup Difficulty High (Emulsions)Low (Filtration)Low (Filtration)
Toxicity High (Tin)Low (Iron)Low
Cost ModerateVery LowHigh (Pd Catalyst)

Mechanistic Pathway & Deiodination Risk

Understanding the electron transfer pathway helps in troubleshooting. The reduction proceeds through the Nitroso (-NO) and Hydroxylamine (-NHOH) intermediates.

Mechanism Nitro Nitro-Naphthalene (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e⁻ / + 2H⁺ DesIodo Side Product: Des-Iodo Amine (Loss of Iodine) Nitro->DesIodo H₂/Pd-C (Avoid!) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e⁻ / + 2H⁺ Amine Target Amine (R-NH₂) Hydroxyl->Amine + 2e⁻ / + 2H⁺ (Rate Limiting Step) Amine->DesIodo Over-reduction

Figure 2: Stepwise reduction pathway. Note that the transformation from Hydroxylamine to Amine is often the slowest step. Incomplete reaction often yields the hydroxylamine.

QC & Troubleshooting Guide

Analytical Confirmation
  • ¹H NMR: Look for the disappearance of the downfield Nitro-adjacent protons and the appearance of a broad singlet (NH₂) typically between 3.5–5.0 ppm.

    • Specific Check: Ensure the integration of the aromatic region matches the presence of the Iodine. Loss of Iodine will result in an extra aromatic proton signal and a simplified splitting pattern.

  • Mass Spectrometry (LC-MS):

    • Target Mass: [M+H]⁺ = 300.1 (approx).

    • Des-Iodo Impurity: [M+H]⁺ = 174.2 (approx).

    • Hydroxylamine Intermediate: [M+H]⁺ = 316.1 (approx).

Common Issues
  • Stalled Reaction (Hydroxylamine persists):

    • Cause: Insufficient reducing power or temperature too low.

    • Fix: Add 1-2 equivalents of fresh catalyst (SnCl₂ or Fe) and increase temperature to reflux.

  • Deiodination Observed (in Fe/NH₄Cl):

    • Cause: Reaction ran too long or Iron was too active/acidic.

    • Fix: Switch to SnCl₂ (Method A) or reduce reaction time. Ensure pH remains near neutral (NH₄Cl buffers this well).

  • Low Yield / Sticky Solid:

    • Cause: Tin salts trapped the product.

    • Fix: Re-dissolve the crude in EtOAc and wash extensively with saturated Rochelle Salt solution (Potassium Sodium Tartrate) for at least 2 hours.

References

  • Bellamy, F. D., & Ou, K. (1984).[7] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Note: Validates NH4Cl/Formate utility, though Fe/NH4Cl is the specific variation used here).

  • Gogoi, S., & Konwar, D. (2005). An efficient and one-pot reduction of nitroarenes to anilines with iron powder and ammonium chloride in aqueous ethanol.Synthetic Communications.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). Benjamin/Cummings. (Foundational text on dissolving metal reductions).

Sources

Synthesis of 2-amino-1-methoxy-4-nitronaphthalene from 2-iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 2-amino-1-methoxy-4-nitronaphthalene from 2-iodo-1-methoxy-4-nitronaphthalene . While the starting material is a known intermediate in the synthesis of Mcl-1 inhibitors, the introduction of an amino group at the C2 position presents specific challenges due to the steric hindrance of the C1-methoxy group and the electronic deactivation from the C4-nitro group.

This protocol utilizes a Buchwald-Hartwig cross-coupling strategy employing benzophenone imine as an ammonia surrogate. This method is selected over direct ammonolysis or copper-catalyzed Ullmann coupling to maximize yield, suppress side reactions (such as nitro-reduction or methoxy-demethylation), and operate under milder thermal conditions.

Retrosynthetic Analysis & Strategy

Structural Challenges
  • Steric Crowding: The C1-methoxy group exerts significant steric pressure on the C2 position, impeding the approach of bulky nucleophiles.

  • Electronic Environment: The C4-nitro group withdraws electron density. While this generally activates the ring for Nucleophilic Aromatic Substitution (

    
    ), the meta-relationship between the nitro group and the iodine (C2 vs C4) renders classical 
    
    
    
    inefficient.
  • Chemo-selectivity: The nitro group is susceptible to reduction under hydrogenation conditions; therefore, non-reductive amination methods are required.

Strategic Pathway

We employ a two-step sequence:

  • Pd-Catalyzed C-N Bond Formation: Coupling the aryl iodide with benzophenone imine. This "masked" ammonia source prevents catalyst poisoning and poly-arylation.

  • Hydrolytic Cleavage: Mild acidic hydrolysis releases the primary amine.

Retrosynthesis Target 2-Amino-1-methoxy- 4-nitronaphthalene Intermediate N-Imine Intermediate Target->Intermediate Hydrolysis (HCl/THF) SM 2-Iodo-1-methoxy- 4-nitronaphthalene Intermediate->SM Buchwald-Hartwig (Pd cat.) Ammonia NH3 Equivalent (Benzophenone Imine) Intermediate->Ammonia

Figure 1: Retrosynthetic logic flow.

Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
This compound 1.0Substrate
Benzophenone Imine 1.2Ammonia Surrogate
Pd(OAc)₂ 0.05 (5 mol%)Catalyst Precursor
BINAP 0.075 (7.5 mol%)Ligand
Cs₂CO₃ 1.4Base
Toluene (Anhydrous) 0.1 MSolvent
2N HCl ExcessHydrolysis Agent
Step-by-Step Methodology
Step 1: Formation of the Imine Intermediate

Rationale: The use of BINAP as a bidentate ligand prevents the formation of inactive Pd-bis(amine) complexes and stabilizes the catalyst against the nitro-containing substrate. Cesium carbonate is chosen over sodium tert-butoxide to avoid potential electron-transfer side reactions with the nitro group.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add This compound (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.4 equiv) to the flask.

  • Inertion: Evacuate the flask and backfill with Argon three times.

  • Solvation: Add anhydrous Toluene via syringe to achieve a concentration of ~0.1 M relative to the substrate.

  • Activation: Add Benzophenone Imine (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting iodide (

      
      ) should disappear, replaced by a highly fluorescent yellow/orange spot (Imine).
      
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to obtain the crude imine oil.

Step 2: Hydrolysis to Primary Amine

Rationale: The diphenylmethylene protecting group is acid-labile. A biphasic hydrolysis ensures the product (amine) remains in the aqueous phase as the salt or is extracted after neutralization, while the benzophenone byproduct remains organic.

  • Solubilization: Dissolve the crude imine in THF (approx. 5 mL per gram of substrate).

  • Hydrolysis: Add 2N HCl (aq) (approx. 2 equiv relative to theoretical yield) at room temperature.

  • Stirring: Stir the biphasic mixture at ambient temperature for 2–4 hours .

    • Checkpoint: TLC should show the disappearance of the imine spot and the appearance of a more polar, potentially streak-prone spot (Amine).

  • Neutralization & Extraction:

    • Basify the mixture carefully with Sat. NaHCO₃ until pH ~8–9.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Product Appearance: The target 2-amino-1-methoxy-4-nitronaphthalene typically isolates as a deep yellow/orange solid.

Workflow Visualization

Workflow Start Start: 2-Iodo-1-methoxy- 4-nitronaphthalene Mix Add Pd(OAc)2, BINAP, Cs2CO3, Toluene Start->Mix Heat Add Benzophenone Imine Heat 90°C, 16h Mix->Heat Filter Filter (Celite) & Concentrate Heat->Filter Hydrolysis Hydrolysis: THF + 2N HCl, RT, 4h Filter->Hydrolysis Workup Neutralize (NaHCO3) Extract (DCM) Hydrolysis->Workup Purify Flash Chromatography (EtOAc/Hex) Workup->Purify End Product: 2-Amino-1-methoxy- 4-nitronaphthalene Purify->End

Figure 2: Step-by-step experimental workflow.

Safety & Troubleshooting

Safety Protocols
  • Nitro Compounds: Nitro-naphthalenes can be energetic. Avoid excessive heating (>120°C) or distilling the crude material to dryness if significant impurities are present.

  • Palladium Waste: Segregate all heavy metal waste.

  • Acid Handling: Use caution when neutralizing the acidic hydrolysis mixture; CO₂ evolution will be vigorous.

Troubleshooting Guide
IssuePossible CauseSolution
Low Conversion (Step 1) Catalyst poisoning or O₂ leak.Ensure strict anaerobic conditions. Switch to Xantphos ligand if BINAP fails.
De-iodination (Ar-H formed) Hydride source present.[1]Ensure solvent is anhydrous. Avoid using alcohols in Step 1.
Incomplete Hydrolysis pH too high or time too short.Increase HCl concentration or add MeOH to improve miscibility.
Product Instability Oxidation of amine.Store product under Nitrogen in the dark.

References

  • Starting Material Synthesis

    • The synthesis of this compound is described as an intermediate for Mcl-1 inhibitors. It is prepared by the iodination of 1-methoxy-4-nitronaphthalene using N-iodosuccinimide (NIS) in Trifluoroacetic acid (TFA).
    • Source: Friberg, A., et al. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 2014 , 57(9), 3755–3772. Link

  • Buchwald-Hartwig Amination (General & Benzophenone Imine)

    • Wolfe, J. P.; Åhman, J.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates." Tetrahedron Letters, 1997 , 38(36), 6367–6370. Link

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link

  • Alternative Copper Catalysis (Ullmann-type)

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Suzuki Coupling for 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Loading Optimization & Troubleshooting Ticket ID: OPT-PD-SUZUKI-NAP-04

Executive Summary: The Substrate Challenge

You are attempting to couple 2-Iodo-1-methoxy-4-nitronaphthalene . This is not a standard "textbook" Suzuki coupling; it represents a specific class of sterically hindered, electronically activated substrates.

  • The Trap: The Iodine at C2 is highly reactive (good leaving group), and the Nitro group at C4 (electron-withdrawing) further activates the ring for oxidative addition. However, the Methoxy group at C1 (ortho) creates a "steric wall."

  • The Consequence: Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail at low loadings (<1 mol%) because the bulky intermediate is unstable, leading to rapid catalyst decomposition (Pd black) before the difficult transmetallation step can occur.

This guide provides the protocol to transition from "brute force" high-loading chemistry to an optimized, cost-effective process suitable for drug development.

Part 1: The Hardware – Catalyst System Selection

Q: Why does my reaction stall at 50% conversion even with 5 mol% Pd(PPh₃)₄? A: You are likely experiencing ligand dissociation . Triphenylphosphine (PPh₃) is a monodentate ligand that binds weakly. In the crowded environment created by the 1-methoxy group, the ligand is ejected to relieve steric strain. Once the ligand leaves, the "naked" Palladium aggregates into inactive Pd black.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). For this specific naphthyl substrate, we recommend SPhos or XPhos .

FeatureSPhos / XPhos AdvantageMechanism
Electron Richness HighFacilitates oxidative addition despite the crowded center.
Steric Bulk HighThe ligand is already bulky, creating a mono-ligated Pd(0) species that is highly active but stable.
Architecture Biaryl BackbonePrevents the formation of inactive palladacycles and stabilizes the Pd center during the slow transmetallation step.

Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3).

  • Why? Traditional mixing of Pd₂(dba)₃ + Ligand is inefficient at low loadings. G3/G4 precatalysts guarantee a 1:1 Pd:Ligand ratio and activate immediately upon base exposure, preventing early-stage decomposition.

Part 2: Optimization Workflow (Visualized)

To lower your loading from 5 mol% to <0.5 mol%, do not simply reduce the amount of catalyst. You must optimize the environment to support the catalyst's longevity.

OptimizationWorkflow Figure 1: Systematic workflow for reducing palladium loading in hindered naphthyl systems. Start Baseline: 5 mol% Pd(PPh3)4 (Likely Fails/Stalls) Step1 Step 1: Ligand Screen Test SPhos, XPhos, RuPhos (Fixed 1 mol% Loading) Start->Step1 Switch to Precatalyst Step2 Step 2: Base/Solvent Matrix Optimize Transmetallation (e.g., K3PO4 / Toluene:Water) Step1->Step2 Select Best Ligand Step3 Step 3: Stress Test Drop Loading to 0.1 mol% Check TON (Turnover Number) Step2->Step3 Maximize Efficiency Step4 Step 4: Scavenger Protocol Remove Residual Pd (Required for Pharma) Step3->Step4 Final Process

Part 3: Troubleshooting & FAQs

Q: The reaction mixture turns black immediately after heating. What happened? A: "Pd Black" formation. This indicates your catalyst decomposed faster than it could enter the catalytic cycle.

  • Cause 1: Oxygen leak. (Pd(0) is air-sensitive).

  • Cause 2: The "Induction Period" trap. If you use Pd(OAc)₂ + Ligand, the reduction to Pd(0) might be too slow.

  • Fix: Switch to XPhos Pd G3 . It is air-stable on the bench and activates only when it hits the reaction mixture, ensuring all Pd enters the cycle simultaneously.

Q: I see the product, but also a significant amount of "de-iodinated" starting material (1-methoxy-4-nitronaphthalene). A: Protodehalogenation.

  • Mechanism: The Pd oxidatively adds to the Ar-I bond.[1][2][3][4] However, transmetallation with the boronic acid is blocked by the steric bulk of the 1-OMe group. The Pd intermediate "waits" too long and eventually grabs a proton from the solvent or base.

  • Fix 1: Increase the concentration of the Boronic Acid (1.5 equiv).

  • Fix 2: Switch to anhydrous conditions (Dioxane/Toluene) and use Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous carbonate bases. This removes the proton source.

Q: Can the Nitro group cause issues? A: Generally, NO₂ is stable in Suzuki couplings. However, if you use Pd/C or hydrogen sources, it will reduce to an amine.

  • Warning: Avoid using alcohol solvents (MeOH/EtOH) at high temperatures with Pd, as they can sometimes act as hydride donors (transfer hydrogenation), potentially reducing the nitro group. Stick to Toluene, THF, or Dioxane.

Part 4: Validated Experimental Protocol

Objective: High-yield coupling at 0.5 mol% loading.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 (0.005 equiv / 0.5 mol%)

    • Alternative: SPhos Pd G3

  • Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous if dehalogenation is observed).

Procedure:

  • Charge: Add substrate, boronic acid, base, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/refill x3).

  • Solvent: Add degassed solvent via syringe.

  • Heat: Place in a pre-heated block at 80°C . (Do not overshoot to 120°C; high temp promotes de-iodination in hindered substrates).

  • Monitor: Check HPLC at 1 hour. If conversion >90%, stop. Extended heating promotes impurity formation.

Part 5: Mechanism & Failure Points

Understanding where the cycle breaks allows for rational fixing.

CatalyticCycle Figure 2: The Critical Failure Point. The 1-OMe steric bulk stalls the cycle at the Pd(II) stage. Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Fast due to Ar-I) Pd0->OxAdd + Ar-I PdII Pd(II) Intermediate Sterically Crowded! OxAdd->PdII TransMet Transmetallation (The Bottleneck) PdII->TransMet + Ar-B(OH)2 / Base Dehal FAILURE: Protodehalogenation (If Transmetallation is too slow) PdII->Dehal Slow Reaction RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete

References
  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L-Pd(0) in Cross-Coupling Reactions.[4][5] Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6][7][8][9] Accounts of Chemical Research.[10]

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects. Topics in Current Chemistry.

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Optimization.[8][11][12][13]

  • Sigma-Aldrich (Merck). (2024). Buchwald Precatalysts User Guide.

Sources

Technical Support Guide: Minimizing Deiodination in Cross-Coupling of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide addresses the suppression of protodeiodination (hydrodehalogenation) during the palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) of 2-Iodo-1-methoxy-4-nitronaphthalene .

Substrate Profile:

  • Reactive Handle: C2-Iodo (Excellent leaving group, oxidative addition is fast).

  • Electronic Bias: The C4-Nitro group is strongly electron-withdrawing (EWG), making the C-I bond highly electrophilic. While this accelerates oxidative addition, it renders the resulting arylpalladium(II) species electron-deficient and prone to reduction.

  • Steric Challenge: The C1-Methoxy group is ortho to the reaction site. This steric bulk significantly retards the rate of transmetallation , creating a "kinetic bottleneck" where the active catalyst rests as the sensitive Ar-Pd(II)-X intermediate.

The Core Problem: When transmetallation is slow (due to sterics), the Ar-Pd(II)-X intermediate survives longer in solution, increasing the statistical probability of intercepting a hydride source (solvent, base, or ligand decomposition). This leads to the reductive elimination of Ar-H (the deiodinated byproduct) rather than the desired Ar-R.[1]

Mechanistic Diagnostics (Visualizing the Failure Mode)

Q: Why is deiodination happening specifically with this substrate?

A: It is a competition between the desired Transmetallation cycle and the undesired


-Hydride Elimination/Reduction  cycle. The 1-methoxy group slows down the "Green Path" (below), allowing the "Red Path" to dominate.

Figure 1: Kinetic Competition in the Catalytic Cycle

G Start Substrate (Ar-I) OxAdd Oxidative Addition (Fast due to -NO2) Start->OxAdd Pd0 Pd(0)L Pd0->OxAdd Int1 Intermediate A [Ar-Pd(II)-I] OxAdd->Int1 TransMet Transmetallation (Slow due to 1-OMe) Int1->TransMet Path A: Desired HydrideInt Intermediate B [Ar-Pd(II)-H] Int1->HydrideInt Path B: Reduction Coupling Reductive Elimination (Product: Ar-R) TransMet->Coupling Coupling->Pd0 HydrideSource Hydride Source (Alcohol, H2O, Alkyl-Ligand) HydrideSource->HydrideInt Deiodination Side Product (Ar-H + Pd(0)) HydrideInt->Deiodination Deiodination->Pd0

Caption: The "Kinetic Bottleneck" at Intermediate A. The 1-OMe group hinders Path A, allowing Path B (hydride capture) to compete.

Troubleshooting & Optimization (Q&A)
Category 1: Solvent & Base Selection

Q: I am using Methanol/Ethanol to dissolve the boronic acid. Is this safe? A: No. Primary and secondary alcohols are the most common source of hydride in palladium coupling.

  • Mechanism: Alkoxides formed in situ can undergo

    
    -hydride elimination on the palladium center, generating a Pd-H species.[2]
    
  • Solution: Switch to aprotic polar solvents.

    • Recommended: DMF, DMAc, or 1,4-Dioxane.

    • If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack

      
      -hydrogens and cannot act as reducing agents.
      

Q: Does the choice of base affect the deiodination rate? A: Yes. Bases that form alkoxides (like NaOMe or NaOEt) should be avoided.

  • Recommendation: Use anhydrous inorganic bases.

    • Cesium Carbonate (

      
      ):  Excellent for sterically hindered substrates ("The Cesium Effect") as it improves solubility and transmetallation rates in aprotic solvents.
      
    • Potassium Phosphate (

      
      ):  Often provides a milder, anhydrous environment that suppresses side reactions.
      
Category 2: Catalyst & Ligand Engineering

Q: I am using


. Why is my yield low? 
A:  Tetrakis(triphenylphosphine)palladium(0) is often insufficient for hindered, electron-deficient naphthalenes.
  • Slow Transmetallation:

    
     is not bulky enough to force the rapid transmetallation required to outcompete reduction.
    
  • Air Sensitivity: Partial oxidation of the catalyst leads to inactive Pd species that can still promote dehalogenation via radical pathways.

Q: Which ligand system do you recommend? A: You need a ligand that is electron-rich (to stabilize the oxidative addition product) and bulky (to accelerate reductive elimination and protect the metal center from hydrides).

  • Top Pick: SPhos or XPhos (Buchwald Biaryl Phosphines).

    • Why: The bulk of these ligands facilitates the coupling of ortho-substituted arenes by creating a pocket that favors the entry of the boronic acid over the smaller hydride donors.

  • Alternative:

    
     .
    
    • Why: The large bite angle of dppf often accelerates the reductive elimination step, minimizing the lifetime of the vulnerable intermediate.

Recommended Protocol: The "Anhydrous" System

This protocol is designed to eliminate hydride sources and maximize transmetallation speed.

Target Reaction: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ComponentReagentQuantityRole
Substrate This compound1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.5 equivNucleophile (Excess drives kinetics)
Catalyst Source

2.0 mol%Pd(0) Source (No

-H ligands)
Ligand SPhos 4.0 mol%Bulky/Rich Ligand
Base

(finely ground, anhydrous)
3.0 equivBase (Anhydrous prevents hydrolysis)
Solvent Toluene (anhydrous)0.2 MNon-protic solvent
Additives None-Avoid water if possible

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Solids: Add Substrate, Boronic Acid,

    
    , SPhos, and 
    
    
    
    .
  • Purge: Evacuate and backfill with Argon (

    
    ) to remove trace 
    
    
    
    (which can promote homocoupling).
  • Solvent: Add anhydrous Toluene via syringe.

  • Activation: Heat to 80–100°C .

    • Note: Higher temperature favors the high-energy barrier of transmetallation over the lower barrier of deiodination in this specific steric setup.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Ar-I peak.

    • Checkpoint: If Ar-H (De-iodo) > 5% after 1 hour, lower temperature to 60°C and add 5% water (degassed) to solubilize the base, as the anhydrous system might be too slow for the boronic acid activation.

Troubleshooting Flowchart

Use this decision tree to adjust your conditions if the standard protocol fails.

Troubleshooting Problem Issue: High Deiodination Observed CheckSolvent Check Solvent: Is it an Alcohol (MeOH/EtOH)? Problem->CheckSolvent CheckBase Check Base: Is it an Alkoxide (OMe/OEt)? CheckSolvent->CheckBase No ActionSolvent Switch to Toluene, DMF, or 1,4-Dioxane CheckSolvent->ActionSolvent Yes CheckLigand Check Ligand: Is it PPh3? CheckBase->CheckLigand No ActionBase Switch to Cs2CO3 or K3PO4 CheckBase->ActionBase Yes ActionLigand Switch to SPhos or XPhos CheckLigand->ActionLigand Yes FinalCheck Increase Boronic Acid (2.0 eq) or Add 5% Degassed Water CheckLigand->FinalCheck No

Caption: Systematic elimination of hydride sources in the reaction matrix.

References
  • Mechanisms of Hydrodehalogenation: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011.

  • Role of Solvents and Bases: Zask, A., et al.[1] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.

  • Suzuki Coupling Optimization: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[3]

  • Buchwald Ligands for Hindered Substrates: Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Technical Guide: Base Selection for Heck Coupling of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

The coupling of 2-Iodo-1-methoxy-4-nitronaphthalene presents a classic "push-pull" conflict in palladium catalysis.

  • Electronic Activation (The "Pull"): The 4-nitro group is strongly electron-withdrawing. This activates the C-I bond, making the Oxidative Addition step (insertion of Pd) extremely fast compared to neutral naphthalenes.

  • Steric Hindrance (The "Push"): The 1-methoxy group is ortho to the reaction site. This creates a "bay region" effect, severely crowding the palladium center. This steric bulk hinders the Migratory Insertion of the alkene and the coordination of the base.

The Critical Insight: Standard bases (Et₃N, K₂CO₃) often fail with this substrate because they generate a neutral, crowded Palladium intermediate. To overcome the steric wall of the 1-methoxy group, you must often switch to Silver-based additives (Ag₂CO₃) or specialized bases that facilitate a cationic palladium pathway .

Troubleshooting Workflow: Base Selection Logic

Use this decision tree to select the optimal base system for your specific reaction conditions.

BaseSelection Start START: Reaction Stalled/Low Yield? CheckSolvent Check Solvent System Start->CheckSolvent PolarAprotic DMF, DMAc, NMP CheckSolvent->PolarAprotic Yes NonPolar Toluene, Dioxane CheckSolvent->NonPolar No Decision1 Is the alkene electron-poor (e.g., Acrylate)? PolarAprotic->Decision1 OrganicRoute Try Organic Base DIPEA or Et3N (Watch for Pd reduction) NonPolar->OrganicRoute Solubility Required StandardBase Try Inorganic Base K2CO3 or NaOAc (100-120°C) Decision1->StandardBase Yes (Standard) Issue2 Issue: No Reaction (Sterics)? Decision1->Issue2 No (Styrenes) Issue1 Issue: Homocoupling? StandardBase->Issue1 Low Yield StandardBase->Issue2 0% Conv. Issue1->OrganicRoute Reduces Aggregation SilverRoute The 'Silver Effect' Switch to Ag2CO3 (Forces Cationic Pathway) Issue2->SilverRoute RECOMMENDED SOLUTION

Figure 1: Decision matrix for optimizing base selection based on observed failure modes.

Technical Deep Dive: The "Silver Effect"

For ortho-substituted aryl halides like this compound, the rate-limiting step is often the coordination of the alkene to the crowded Pd center.

The Mechanism[1][2][3][4][5][6]
  • Neutral Pathway (Standard Bases): The intermediate is Ar-Pd(L)2-I. The Iodide (I) is tightly bound. The bulky 1-methoxy group prevents the alkene from displacing a ligand to coordinate.

  • Cationic Pathway (Silver Bases): Silver salts (Ag₂CO₃, AgOAc) act as halide scavengers.

    • Reaction: Ar-Pd(L)2-I + Ag+ → [Ar-Pd(L)2]+ + AgI(s)

    • Result: The cationic Palladium species is more electrophilic (reacts faster) and, crucially, has an empty coordination site (sterically accessible).

Representative Optimization Data

Based on typical reactivity profiles for hindered nitronaphthalenes (e.g., analogous to 1-iodo-2-nitronaphthalene derivatives).

Base SystemSolventTemp (°C)Yield (%)Observation
Et₃N (Triethylamine)DMF10015-30%Sluggish. Significant homocoupling (Ar-Ar) observed due to slow insertion.
K₂CO₃ (Potassium Carbonate)DMF11045-55%Better. Heterogeneous nature prevents Pd poisoning, but reaction times are long (>24h).
NaOAc (Sodium Acetate)DMAc12050%"Jeffery Conditions" (with TBAB additive) can improve this to ~65%.
Ag₂CO₃ (Silver Carbonate)DMF80-10085-92% Optimal. Rapid conversion. The cationic pathway overcomes the methoxy steric hindrance.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing significant "homocoupling" (dimerization of the naphthalene). Why?

A: Homocoupling (Ullmann-type) competes with the Heck reaction when the alkene insertion is slow.

  • Cause: The 1-methoxy group blocks the alkene from binding to the Palladium. The Pd-Ar species sits idle and eventually reacts with another Ar-I.

  • Fix: Switch to Ag₂CO₃ . By stripping the iodide, you create a cationic Pd species that grabs the alkene much faster, outcompeting the homocoupling pathway.

Q2: Can I use strong bases like NaH or NaOtBu?

A: Avoid these. The 4-nitro group makes the naphthalene ring electron-deficient. Strong nucleophilic bases (alkoxides) can attack the aromatic ring (SNAr reaction) displacing the methoxy or iodine groups, or cause polymerization of your acrylate substrate. Stick to carbonates or amines.

Q3: My reaction turns black (Pd precipitation) immediately.

A: This indicates "Pd Death" (aggregation to Pd black).

  • Cause: The nitro group can coordinate to Pd, destabilizing the active catalyst, or the base is too weak to regenerate Pd(0).

  • Fix: Add a quaternary ammonium salt (e.g., TBAB or TBAC , 1.0 equiv). This stabilizes the Pd nanoparticles (Jeffery conditions) and acts as a phase transfer catalyst for inorganic bases like K₂CO₃.

Q4: Is the 1-methoxy group stable?

A: Generally, yes.[1] However, if you use Lewis acidic conditions (high temp, unbuffered), you might see minor demethylation to the naphthol. Using Ag₂CO₃ buffers the reaction and usually prevents this side reaction compared to harsh heating with simple carbonates.

Visualizing the Cationic Pathway

The following diagram illustrates why the Silver base is superior for this specific hindered substrate.

CationicHeck Substrate 2-Iodo-1-methoxy- 4-nitronaphthalene OxAdd Oxidative Addition (Fast due to -NO2) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd NeutralInt Neutral Pd-I Species (CROWDED by -OMe) OxAdd->NeutralInt CationicInt Cationic [Pd-Ar]+ Species (Open Site / Electrophilic) NeutralInt->CationicInt Ag+ removes I- Product Heck Product NeutralInt->Product Slow (Steric Block) Silver Ag2CO3 (Base) Silver->CationicInt CationicInt->Product FAST (Silver Effect)

Figure 2: The "Silver Effect" mechanism bypassing the steric block caused by the methoxy group.

References

  • The Nobel Prize in Chemistry 2010. (Richard F. Heck, Ei-ichi Negishi, Akira Suzuki).[2] For palladium-catalyzed cross couplings in organic synthesis.[3][4][5][2][6][7][8][9]

  • Mechanistic Variations in the Heck Reaction. (Focus on Cationic vs.

    • Beilstein J. Org. Chem.2013, 9, 1860–1866.
  • The "Silver Effect" in Palladium Catalysis. (Halide abstraction to overcome sterics).

    • Chem. Rev.2000, 100, 3009–3066. (Comprehensive review on Pd mechanisms).
  • Synthesis of Hindered Naphthalenes via Pd-C

    • J. Org.[9] Chem.2005 , 70, 10420–10425.[6] (Discusses coupling of 2-iodo-substituted systems).

Sources

Ligand effects in palladium-catalyzed reactions of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of 2-Iodo-1-methoxy-4-nitronaphthalene Reactions

Case ID: PD-NAP-404 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery / Intermediate Synthesis)

Executive Summary: The "Push-Pull-Crowded" Challenge

User, you are dealing with a deceptive substrate. This compound presents a trifecta of mechanistic challenges that standard "tetrakis" (Pd(PPh₃)₄) conditions often fail to address.

  • Steric Gatekeeping (The 1-OMe): The methoxy group at the ortho position (C1) relative to the iodide (C2) creates significant steric bulk. This hinders the Transmetallation and Reductive Elimination steps, which are sterically demanding.

  • Electronic "Push-Pull":

    • C1-OMe (Donor): Mesomerically donates electron density, but sterically blocks the metal.

    • C4-NO₂ (Acceptor): The nitro group makes the ring electron-deficient. While this accelerates Oxidative Addition (the C-I bond is weak and activated), it makes the resulting Pd(II)-Aryl intermediate prone to Protodehalogenation (side reaction where I is replaced by H).

  • Nitro Group Sensitivity: The nitro group is susceptible to reduction if harsh forcing conditions or incompatible solvents (e.g., alcohols with strong bases) are used.

Ligand Selection Strategy (The Core Solution)

Do not use simple phosphines like PPh₃ or bidentate ligands like dppf. They lack the necessary steric bulk to force reductive elimination in this crowded system.

Recommended Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands)
LigandRecommendation LevelTechnical Rationale
SPhos Primary Choice The methoxy groups on the SPhos backbone provide stability, and its bulk promotes the coupling of ortho-substituted substrates. It is highly active for hindered systems.[1][2]
XPhos Secondary Choice Slightly bulkier than SPhos. Use if SPhos leads to slow conversion. Excellent for preventing protodehalogenation.
P(t-Bu)₃ Alternative Highly bulky and electron-rich. Good for difficult couplings but air-sensitive and often requires higher Pd loading.
PPh₃ Avoid Cone angle is too small. Will likely result in stalled reaction (Pd black formation) or dehalogenation.

Mechanistic Insight: In crowded systems, the rate-determining step shifts from Oxidative Addition to Reductive Elimination . Bulky ligands like SPhos increase the "cone angle," mechanically forcing the Pd(II) center to expel the product to relieve steric strain [1, 2].

Diagnostic Workflow & Troubleshooting

Use this flowchart to diagnose reaction failures.

Troubleshooting Start Start: Analyze LCMS/NMR NoRxn Issue: No Conversion (Starting Material Remains) Start->NoRxn Dehal Issue: Protodehalogenation (Product is Ar-H) Start->Dehal Homo Issue: Homocoupling (Ar-Ar or B-B dimers) Start->Homo Sol_Ligand Solution: Switch to SPhos/XPhos Increase Temp to 80-100°C NoRxn->Sol_Ligand Steric failure at TM/RE Sol_Base Solution: Switch to Anhydrous Base (K3PO4 instead of K2CO3) Dehal->Sol_Base Hydride source present Sol_Gas Solution: Degas Solvent (Sparge Ar) Check Boronate Stoichiometry Homo->Sol_Gas Oxygen leak / Slow TM

Figure 1: Diagnostic logic for Pd-catalyzed coupling of hindered nitro-naphthalenes.

Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol is designed to minimize dehalogenation and maximize conversion for your specific substrate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Note: Pre-complexed SPhos-Pd-G2 or G3 is preferred for reproducibility.

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane (Anhydrous)

    • Critical: If dehalogenation is observed, remove water completely and use anhydrous Toluene or DMF.

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and Pd-catalyst/Ligand to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of bulky phosphines.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Why Heat? Sterically hindered couplings have a high energy barrier for transmetallation. Room temperature is rarely sufficient [3].

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.

Frequently Asked Questions (FAQs)

Q1: I see a major byproduct where the Iodine is replaced by Hydrogen (Ar-H). Why? A: This is Protodehalogenation . Your substrate is electron-deficient (due to the -NO₂ group), making the Pd-Ar bond polarized. If the catalytic cycle stalls (due to the steric bulk of the -OMe group), the Pd-Ar intermediate will grab a hydride from the solvent (especially alcohols) or trace water instead of transmetallating.

  • Fix: Switch to strictly anhydrous conditions. Use Toluene or DMF. Avoid Ethanol/Methanol. Use a stronger, bulkier ligand (XPhos) to speed up the catalytic cycle [4].

Q2: Can I use microwave irradiation? A: Yes, and it is often recommended for this substrate. The steric hindrance at the C1/C2 position requires thermal energy to overcome. Microwave heating (100-120°C for 30 mins) can drive the reaction to completion before catalyst decomposition occurs.

Q3: Will the nitro group react? A: Under standard Suzuki conditions (Pd/Base), the nitro group is generally stable. However, avoid using Formate salts or catalytic hydrogenation conditions, as these will reduce the -NO₂ to -NH₂. If you observe amine formation, ensure your solvent is free of hydride donors.

Q4: My reaction turns black immediately (Pd Black). A: This indicates "Ligandless Palladium." Your ligand is either not binding effectively or has oxidized.

  • Fix: Ensure the Ligand:Pd ratio is at least 2:1. Use fresh SPhos (it is air-stable but degrades over years). Consider using a precatalyst (e.g., XPhos Pd G4) which guarantees a 1:1 active species.

Mechanistic Visualization

The following diagram illustrates the specific steric clash that necessitates the use of SPhos/XPhos.

Mechanism cluster_0 Critical Failure Point Pd0 Pd(0)-L (Active Catalyst) OA Oxidative Addition (Fast due to NO2) Pd0->OA Ar-I Complex Pd(II)-Ar-I (Crowded Intermediate) OA->Complex TM Transmetallation (STERIC CLASH HERE) Complex->TM Boronic Acid RE Reductive Elimination (Product Release) TM->RE Requires Bulky Ligand to squeeze out product RE->Pd0

Figure 2: The catalytic cycle highlighting the steric bottleneck at Transmetallation.

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (SPhos/XPhos utility).[3][4]

  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." (Ligand selection for hindered substrates).

  • ChemTalk. "Suzuki-Miyaura Coupling: Mechanism and Hindered Substrates."

  • Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[5] Organometallics. (Understanding the side reaction).[6]

Sources

Purification challenges of 2-Iodo-1-methoxy-4-nitronaphthalene reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-Iodo-1-methoxy-4-nitronaphthalene. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common and complex purification challenges.

Technical Support & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Q1: My crude reaction mixture is a dark, viscous oil instead of a solid. How should I begin the purification?

Answer: A dark, oily crude product often indicates the presence of colored impurities and residual solvent. The immediate goal is to solidify the material and perform an initial purification.

  • Causality: The iodination of activated aromatic systems can sometimes generate minor, highly conjugated byproducts that are intensely colored. Furthermore, residual solvents like DMF or acetic acid, if used in the reaction, can prevent crystallization. Nitroaromatic compounds themselves can be yellow to orange.

  • Troubleshooting Steps:

    • Initial Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator. For high-boiling solvents, a high-vacuum pump may be necessary.

    • Aqueous Work-up: If not already performed, dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a 1M sodium thiosulfate or sodium bisulfite solution to quench any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or petroleum ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.

    • Charcoal Treatment: If the resulting solid is still intensely colored, you can use activated charcoal to remove colored impurities. Dissolve the crude solid in a minimum amount of a hot solvent (like ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% by weight), and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[1] Caution: Ensure the solution does not cool and crystallize prematurely in the funnel.

Q2: I am struggling to separate my product from the unreacted starting material, 1-methoxy-4-nitronaphthalene, using column chromatography. They have very similar Rf values on TLC.

Answer: This is a common challenge as the product and starting material are structurally similar, leading to comparable polarities. The key is to enhance the resolving power of your chromatography.

  • Expert Insight: The addition of a large, non-polar iodine atom slightly decreases the overall polarity compared to the starting material's proton. However, this difference can be subtle. Standard silica gel chromatography separates based on polarity, and isomers or closely related compounds can be difficult to resolve.[2]

  • Optimization Strategies:

    • Solvent System Adjustment: The choice of eluent is critical. Avoid highly polar solvent systems that will move both compounds quickly. Start with a very non-polar mobile phase, such as 100% hexanes or petroleum ether, and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. A typical starting point for such compounds is a petroleum ether:ethyl acetate mixture ranging from 100:1 to 15:1.[3]

    • Employ a Shallow Gradient: Instead of a large step-gradient (e.g., 9:1 to 4:1 Hex:EtOAc), use a slow, shallow gradient. This will give the stationary phase more time to interact differently with the two compounds, improving separation.

    • Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the path length and the number of theoretical plates, enhancing resolution. Ensure you use an appropriate amount of silica gel (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Alternative Stationary Phases: If silica gel fails, consider other options. For instance, reversed-phase chromatography (C18 silica) separates based on hydrophobicity.[2] In this case, the more non-polar iodo-compound would likely have a longer retention time. Columns with aromatic stationary phases (like PYE or NPE) can also be effective by utilizing π-π interactions to achieve separation.[4]

Q3: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but the boiling point of the solvent is higher than the melting point of the solute. Upon cooling, the solute melts and separates as a liquid layer before it can crystallize.[1]

  • Mechanistic Explanation: For successful recrystallization, the compound must dissolve in the hot solvent and then become supersaturated upon cooling, leading to crystal nucleation. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid. The melting point of the starting material, 1-methoxy-4-nitronaphthalene, is 83-85 °C, and the product is expected to be in a similar range.

  • Solutions:

    • Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add more hot solvent until the solution is no longer saturated at its boiling point. This lowers the saturation temperature, hopefully below the melting point of your compound.[1]

    • Lower the Solvent Boiling Point: Switch to a solvent or a solvent mixture with a lower boiling point. For example, if you are using ethanol (b.p. 78 °C), try switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).

    • Use a Two-Solvent System: This is often the best approach. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.[5][6]

Frequently Asked Questions (FAQs)

Q: What are the recommended solvent systems for purifying this compound?

Answer: The optimal solvent system depends on the purification technique and the specific impurities present. Based on the purification of structurally similar iodo-nitro-aromatic compounds, the following systems are recommended:

Purification MethodRecommended Solvent SystemsRationale & Key Considerations
Recrystallization Single Solvent: Ethanol (EtOH), Methanol (MeOH) • Two-Solvent: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/WaterThe goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[7][8] Two-solvent systems offer greater tunability.[5]
Column Chromatography Primary: Petroleum Ether / Ethyl Acetate (starting at 100:1, gradually increasing polarity) • Alternative: Hexane / DichloromethaneThese systems provide good resolution for moderately polar compounds. The low initial polarity of the eluent is key to separating the product from the slightly more polar starting material.[3][9]
Q: What are the expected physical properties and stability considerations for this compound?

Answer:

  • Appearance: As a solid, it is expected to be a yellow or light brown crystalline material, similar to related nitroaromatic compounds.

  • Melting Point: While no specific literature value for this compound was found, the starting material, 1-methoxy-4-nitronaphthalene, has a melting point of 83-85 °C. The product's melting point is likely to be in a similar range. A sharp melting point is a good indicator of purity.

  • Stability: Nitroaromatic compounds can be thermally sensitive.[10] Avoid prolonged heating, as this can lead to decomposition. When removing solvent on a rotary evaporator, use moderate temperatures. The C-I bond is generally stable, but the compound should be protected from light and stored in a cool, dark place to prevent potential de-iodination over long periods. It is generally incompatible with strong bases and strong oxidizing agents.[11]

Q: What are the primary side-products to be aware of during synthesis and purification?

Answer: The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 1-methoxy-4-nitronaphthalene.

  • Regioisomers: Depending on the iodination method, small amounts of other iodinated isomers may form. The methoxy group is an ortho-, para-director, and since the para position is blocked by the nitro group, iodination is expected at the ortho position (C2). However, minor isomers could still form.

  • Di-iodinated Products: If an excess of the iodinating reagent is used, di-iodination of the naphthalene ring can occur.[12]

These potential side-products underscore the importance of careful reaction monitoring (e.g., by TLC or GC-MS) and optimized purification protocols.

Experimental Protocols & Visual Workflows

Protocol 1: Optimized Flash Column Chromatography
  • Column Preparation: Select a column with an appropriate diameter. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate) and carefully pour it into the column, avoiding air bubbles. Tap the column gently to ensure even packing.[13] Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the starting non-polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., from 99:1 to 95:5 to 90:10 Hexanes:Ethyl Acetate). The less polar product should elute before the starting material.

  • Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Place the impure solid in an Erlenmeyer flask.[5]

  • Add the "good" solvent (e.g., hot ethyl acetate) dropwise while heating until the solid just dissolves. Use the minimum amount necessary.[7]

  • Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes persistently cloudy.

  • Add 1-2 more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly under vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) Workup Aqueous Work-up (Quench & Wash) Crude->Workup Solidify Solidification (Trituration / Evaporation) Workup->Solidify Purify Purification Choice Solidify->Purify Column Column Chromatography Purify->Column  Close Rf /  Complex Mixture Recrystal Recrystallization Purify->Recrystal  Sufficiently Pure /  Good Crystallinity TLC Purity Check (TLC) Column->TLC Recrystal->TLC TLC->Purify Impure Pure Pure Product TLC->Pure Single Spot

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem During Purification OilingOut Product 'Oils Out' during Recrystallization Start->OilingOut PoorSep Poor Separation on Column Start->PoorSep AddSolvent Action: Add more hot solvent to lower saturation temp. OilingOut->AddSolvent Yes ChangeSolvent Action: Switch to a lower boiling point solvent or use a two-solvent system. OilingOut->ChangeSolvent No OilingOut_Q Is saturation temp > melting point? OilingOut->OilingOut_Q ShallowGradient Action: Use a shallower gradient and a longer column. PoorSep->ShallowGradient Yes ChangePhase Action: Try a different stationary phase (e.g., C18) or a different eluent system. PoorSep->ChangePhase No PoorSep_Q Are components structurally similar? PoorSep->PoorSep_Q

Caption: Decision tree for common purification troubleshooting scenarios.

References

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • The Royal Society of Chemistry. Supporting Information For: An Efficient and General Method for the Iodination of Arenes via C–H Activation. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. [Link]

  • Acta Crystallographica Section E. (2013). 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene. [Link]

  • ResearchGate. (2025, August 7). Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]

  • SciSpace. (2018, December 6). Preparation method of 2-iodo-4-methoxyaniline. [Link]

  • DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • ResearchGate. (2025, December 6). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • Oriental Journal of Chemistry. Environmental Friendly Method for the Iodination of Moderately Active Arenes. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • ResearchGate. Scheme 1 Synthesis of iodinated product...[Link]

  • Google Patents.
  • University of Lahore. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • MDPI. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • YouTube. (2012, August 7). 7 O Chem Column Chromatography (cc). [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]

Sources

Catalyst screening for efficient coupling of 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #CN-2026-NITRO-NAPHTH Subject: Optimization of Pd-Catalyzed Cross-Coupling for Sterically Hindered, Electron-Deficient Aryl Iodides Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

User Query: "I am attempting a Suzuki-Miyaura coupling on 2-Iodo-1-methoxy-4-nitronaphthalene. I am observing either low conversion or significant amounts of the de-iodinated byproduct (1-methoxy-4-nitronaphthalene). Standard Pd(PPh3)4 conditions are failing."

Technical Diagnosis: Your substrate presents a "Push-Pull" conflict that invalidates standard "textbook" conditions:

  • Steric Hindrance (The "Push"): The C1-Methoxy group is ortho to the C2-Iodine. This creates significant steric bulk, hindering the approach of the palladium center during oxidative addition and, more critically, impeding transmetallation.

  • Electronic Activation (The "Pull"): The C4-Nitro group is a strong electron-withdrawing group (EWG). While this activates the C-I bond for oxidative addition, it makes the resulting Aryl-Pd(II) intermediate highly electrophilic.

  • The Failure Mode: The combination of a slow transmetallation (due to sterics) and a reactive Aryl-Pd species (due to electronics) favors side reactions—specifically protodehalogenation , where the iodine is replaced by a hydrogen atom.

Catalyst System Selection (The "Hardware")

Q1: Why is tetrakis(triphenylphosphine)palladium(0) failing?

A: Pd(PPh3)4 is a first-generation catalyst. Its triphenylphosphine ligands are cone-shaped but not bulky enough to force the rapid reductive elimination required for sterically hindered naphthalenes. Furthermore, it lacks the electron-richness to stabilize the oxidative addition complex against side reactions.

Q2: Which ligand system should I screen first?

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Primary Candidate: SPhos or XPhos .[1]

    • Mechanism:[2][3][4][5][6] These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk promotes the difficult reductive elimination step.

    • Specific Benefit: SPhos is structurally flexible and often superior for ortho-substituted substrates.

  • Secondary Candidate: P(t-Bu)3 (or its HBF4 salt).

    • Mechanism:[2][3][4][5][6] High steric demand forces the formation of monoligated Pd(0) species, which are highly active.

Q3: Should I use a pre-catalyst or mix in situ?

A: Always use Pre-catalysts (e.g., XPhos Pd G4).

  • Reasoning:In situ mixing of Pd(OAc)2 and ligand often results in incomplete ligation. Pre-catalysts (G3/G4) ensure a 1:1 Pd:Ligand ratio and rapid activation at room temperature, which is crucial to outcompete the dehalogenation pathway.

Reaction Conditions (The "Software")

Q4: I am seeing the "reduced" byproduct (De-iodination). How do I stop it?

A: This is Protodehalogenation .[7] Your Aryl-Pd species is stealing a hydride instead of coupling. Troubleshooting Protocol:

  • Eliminate Hydride Sources: If you are using alcohols (Ethanol, Methanol, Isopropanol) as solvents, STOP . Switch to aprotic solvents like 1,4-Dioxane , Toluene , or THF .

  • Change the Base: Alkoxide bases (e.g., Sodium Ethoxide, Potassium tert-butoxide) can undergo

    
    -hydride elimination, acting as a hydride donor.
    
    • Fix: Switch to mild inorganic bases: K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 (Cesium Carbonate).

  • Water is Necessary: Use a biphasic system (e.g., Toluene/Water 4:1). The water dissolves the inorganic base, while the organic layer solubilizes your hydrophobic naphthalene.

Q5: What is the optimal temperature strategy?

A: Start low (40-60°C) . Because your substrate is electronically activated (Nitro group), oxidative addition happens easily. High temperatures (100°C+) often just accelerate catalyst decomposition and dehalogenation. Only ramp to reflux if conversion stalls.

Visual Troubleshooting Guides

Diagram 1: Catalyst Screening Decision Tree

Use this logic flow to select your initial screening conditions.

CatalystSelection Start Start: this compound CheckSolvent Are you using Alcohol Solvents? Start->CheckSolvent StopAlcohol STOP. Switch to Dioxane or Toluene. Prevent Protodehalogenation. CheckSolvent->StopAlcohol Yes CheckBase Base Selection CheckSolvent->CheckBase No StopAlcohol->CheckBase BaseChoice Use K3PO4 or Cs2CO3 (Avoid NaOEt/KOtBu) CheckBase->BaseChoice LigandSelect Ligand Selection BaseChoice->LigandSelect SPhos Primary: SPhos Pd G4 (Best for ortho-substitution) LigandSelect->SPhos XPhos Secondary: XPhos Pd G4 (Alternative for sterics) LigandSelect->XPhos

Caption: Logic flow for selecting conditions to minimize side reactions for nitro-naphthalenes.

Diagram 2: The Protodehalogenation Trap

Understanding how your reaction fails is key to fixing it.

Dehalogenation Substrate Ar-I (Nitro-Naphthalene) OxAdd Oxidative Addition (L-Pd-Ar-I) Substrate->OxAdd Fast (EWG activated) TransMetal Transmetallation (Desired Path) OxAdd->TransMetal Slow (Steric hindrance) Dehal Protodehalogenation (Ar-H Byproduct) OxAdd->Dehal Fast Side Reaction Product Coupled Product (Ar-R) TransMetal->Product SideRxn Hydride Source (Alcohol/Alkoxide) SideRxn->Dehal Donates H-

Caption: The "Trap": Electron-deficient rings undergo oxidative addition quickly, but sterics slow down the coupling, allowing hydride capture.

Recommended Experimental Protocol

Protocol: SPhos-G4 Catalyzed Suzuki Coupling Standardized for 0.5 mmol scale.

ComponentEquiv.AmountRole
Substrate 1.00.5 mmolElectrophile
Boronic Acid 1.50.75 mmolNucleophile (Use excess)
SPhos Pd G4 0.022 mol%Catalyst (Pre-activated)
K3PO4 3.01.5 mmolBase (Weak, inorganic)
Toluene -2.0 mLSolvent (Aprotic)
Water -0.5 mLCo-solvent (Dissolves base)

Step-by-Step:

  • Charge Solids: Add the iodonaphthalene, boronic acid, K3PO4, and SPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[8]

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm).

  • Monitoring: Check by HPLC/UPLC at 1 hour.

    • If SM remains: Increase temp to 80°C.

    • If De-iodo product forms: Lower temp to 40°C and check solvent purity.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(0) Complexes. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides.

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][9][10] Chemical Reviews.[4]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination & Suzuki Coupling User Guides.

Sources

Troubleshooting failed Sonogashira coupling with 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2-Iodo-1-methoxy-4-nitronaphthalene Coupling Ticket ID: #SONO-ORTHO-NO2 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

You are attempting a Sonogashira coupling on This compound . If your reaction has failed, it is likely due to a specific "Steric-Electronic Trap" inherent to this molecule.

The Substrate Paradox:

  • The Good (Electronic Activation): The 4-nitro group is a strong electron-withdrawing group (EWG). This pulls electron density from the ring, making the C–I bond highly susceptible to Oxidative Addition by Palladium(0). Theoretically, this should be a fast reaction.

  • The Bad (Steric Wall): The 1-methoxy group is ortho to the iodide. In naphthalene systems, the peri-hydrogen (H8) already crowds the 1-position. Adding a methoxy group there creates a "steric roof" over the 2-position, making it difficult for standard bulky Palladium complexes (like Pd(PPh3)4) to dock.

  • The Ugly (Side Reactivity): The nitro group activates the ring toward Nucleophilic Aromatic Substitution (SNAr). If you use a strong nucleophilic base (like hydroxide or unhindered primary amines) in a polar solvent (DMF/DMSO), the base may attack the ring, displacing the methoxy group or the iodide, leading to "tar" rather than product.

Diagnostic Triage (Start Here)

Before changing reagents, identify your specific failure mode using the visual logic flow below.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) SM_Status Is Starting Material (Aryl Iodide) Consumed? Start->SM_Status SM_Remains YES: SM Remains SM_Status->SM_Remains No conversion SM_Gone NO: SM Consumed SM_Status->SM_Gone Full conversion Issue_Steric ISSUE: Steric Hindrance Pd cannot access C-I bond. SM_Remains->Issue_Steric Sol_Ligand SOLUTION: Switch to Buchwald Ligands (XPhos or SPhos) Issue_Steric->Sol_Ligand Product_Check Is Desired Product Formed? SM_Gone->Product_Check No_Prod No / Low Yield Product_Check->No_Prod Byprod_Check Identify Major Byproduct No_Prod->Byprod_Check Glaser Alkyne Dimer (Glaser) Byprod_Check->Glaser Alkyne-Alkyne Dehal De-iodination (Ar-H) Byprod_Check->Dehal Ar-I -> Ar-H Tar Black Tar / Complex Mix Byprod_Check->Tar Decomposition Sol_Glaser SOLUTION: Degas solvent, Switch to Cu-Free Protocol Glaser->Sol_Glaser Sol_Tar SOLUTION: Change Base (Use Inorganic Carbonates, avoid Amines) Tar->Sol_Tar

Figure 1: Diagnostic logic tree for Sonogashira coupling failures.

Detailed Troubleshooting Guides

Failure Mode 1: The "Steric Wall" (Starting Material Unreacted)

Symptoms: 24 hours at 60°C, but LCMS shows 90% starting aryl iodide. Root Cause: The standard catalyst, Pd(PPh3)2Cl2, forms a square planar complex that is too bulky to fit between the 1-methoxy group and the 3-position hydrogen to access the iodine. The Fix: Use Buchwald Ligands (Dialkylbiaryl phosphines).

  • Recommendation: XPhos or SPhos .[1]

  • Why: These ligands are electron-rich (speeding up oxidative addition) but, crucially, they are "monodentate" in function with a flexible biaryl backbone. They create a highly active L-Pd(0) species that is less sterically demanding than the L2-Pd(0) species formed by triphenylphosphine [1].

Failure Mode 2: The "Glaser" Trap (Alkyne Dimerization)

Symptoms: Aryl iodide remains, but the alkyne has disappeared and formed a dimer (R-C≡C-C≡C-R). Root Cause: Oxygen presence + Copper catalyst. Copper(I) acetylides react with O2 faster than they transmetallate to Palladium in hindered systems. The Fix: Copper-Free Sonogashira.

  • Eliminating Copper prevents the Glaser homocoupling cycle.

  • Protocol Shift: Use Pd2(dba)3 (1 mol%) + XPhos (2 mol%) with Cs2CO3 in acetonitrile or toluene. The enhanced reactivity of XPhos allows the reaction to proceed without Copper activation of the alkyne [2].

Failure Mode 3: Nitro-Group Interference (Black Tar)

Symptoms: Complete consumption of SM, but no product. Complex baseline on TLC. Root Cause: Nucleophilic Aromatic Substitution (SNAr).

  • If you use a primary amine (like n-butylamine) or a strong base (hydroxide/alkoxide) in DMF, the base can attack the aromatic ring at the position ortho or para to the nitro group, displacing the methoxy or iodide. The Fix: Switch to Inorganic Bases .

  • Use Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) . These are sufficiently basic to deprotonate the alkyne (in the catalytic cycle) but are poor nucleophiles toward the aromatic ring [3].

Optimized Protocol: The "Hindered Substrate" Method

This protocol is designed specifically to overcome the ortho-methoxy steric clash while preserving the nitro group.

Reagents & Stoichiometry
ComponentReagentEquiv.[2]Role
Substrate This compound1.0Electrophile
Alkyne Terminal Alkyne1.2 - 1.5Nucleophile
Catalyst Pd(OAc)2 or Pd2(dba)3 0.02 - 0.05Pd Source
Ligand XPhos 0.04 - 0.10Steric/Electronic Booster
Base Cs2CO3 (Cesium Carbonate)2.0 - 3.0Non-nucleophilic Base
Solvent Toluene or THF N/ANon-polar/Aprotic
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon or Nitrogen.[3]

  • Solids: Add the Aryl Iodide (1.0 equiv), Cs2CO3 (2.0 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%) to the vial.

    • Note: Pre-complexing Pd and Ligand for 15 mins in solvent is ideal but not strictly necessary for XPhos.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon 3 times.

  • Liquids: Inject anhydrous Toluene (concentration ~0.2 M) and the Alkyne (1.2 equiv) through the septum.

  • Reaction: Heat to 80°C .

    • Why 80°C? The steric hindrance requires thermal energy to overcome the activation barrier, but Toluene (bp 110°C) is gentle enough to prevent nitro-decomposition.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% Pd/Ligand.

Mechanistic Visualization

The diagram below illustrates why the Copper-Free / XPhos pathway is superior for your specific molecule.

Mechanism cluster_steric CRITICAL FAILURE POINT Pd_Pre Pd(II) Precursor Active_Cat L-Pd(0) (Active Species) Pd_Pre->Active_Cat Reduction OxAdd Oxidative Addition (Steric Bottleneck) Active_Cat->OxAdd + Ar-I (Hindered) Coord Alkyne Coordination OxAdd->Coord + Alkyne Note1 XPhos allows Pd to bypass 1-OMe steric clash OxAdd->Note1 Deprot CMD / Deprotonation (Base Mediated) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination Deprot->RedElim - Base-H-I RedElim->Active_Cat Regeneration Product Coupled Product RedElim->Product

Figure 2: Copper-free catalytic cycle highlighting the role of bulky ligands in overcoming oxidative addition barriers.

References

  • Buchwald, S. L., et al. (2005).[4] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Angewandte Chemie International Edition, 44(38), 6173-6177.

  • Gelest, Inc. (2008). "Copper-Free Sonogashira Coupling."[2][5][6][7][8] Gelest Catalysis Technical Notes. (Note: General reference for Cu-free silane/alkyne chemistry). See also: Soheili, A., et al. (2003). "Efficient Sonogashira Coupling of Aryl Chlorides." Organic Letters, 5, 4191.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[9] Chemical Reviews, 107(3), 874–922.[10]

Sources

Validation & Comparative

Comparative reactivity of 2-iodo vs 2-bromo-1-methoxy-4-nitronaphthalene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Verdict

In the synthesis of biaryl scaffolds involving the 1-methoxy-4-nitronaphthalene core, the choice between the 2-iodo and 2-bromo congeners is not merely a matter of reactivity but of process suitability.

  • The 2-Iodo Analog: Is the High-Performance Standard . It is required when using standard catalytic systems (e.g., Pd(PPh₃)₄) or when the boronic acid partner is unstable or sterically demanding. The weaker C–I bond compensates for the significant steric hindrance exerted by the ortho-methoxy group.

  • The 2-Bromo Analog: Is the Scalable Alternative . It is significantly more stable and cost-effective but exhibits sluggish oxidative addition kinetics due to the ortho-methoxy blockade. It requires "next-generation" bulky phosphine ligands (e.g., SPhos, XPhos) to achieve full conversion.

Recommendation: For initial medicinal chemistry scanning (mg scale), use the 2-iodo analog to ensure success. For process scale-up (>100g), optimize the 2-bromo analog with Buchwald-type precatalysts.

Part 2: Mechanistic & Structural Analysis

The Ortho-Effect and Electronic Push-Pull

The reactivity of these substrates is governed by three competing factors:

  • Steric Hindrance (The 1-OMe Blockade): The methoxy group at C1 is ortho to the halogen at C2. This creates a significant steric barrier for the active Palladium(0) species to approach and insert into the C–X bond.

  • Electronic Activation (The 4-NO₂ Effect): The nitro group at C4 is a strong electron-withdrawing group (EWG). Through conjugation, it depletes electron density from the ring, making the C–X bond more electrophilic and theoretically accelerating oxidative addition.

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

The Critical Interaction: In the 2-bromo analog, the ortho-methoxy steric hindrance often overwhelms the electronic activation provided by the nitro group, leading to stalled reactions with simple catalysts. The 2-iodo analog, possessing a longer and weaker bond, undergoes oxidative addition rapidly enough to mitigate the steric penalty.

Visualization of Reactivity Factors

ReactivityMap cluster_substrate Substrate Architecture Node_Substrate 1-Methoxy-4-Nitronaphthalene (2-Halo derivative) Node_OMe 1-OMe Group (Steric Hindrance) Node_Substrate->Node_OMe Node_NO2 4-NO2 Group (Electronic Activation) Node_Substrate->Node_NO2 Node_Cat Pd(0) Catalyst Approach Node_OMe->Node_Cat Blocks Node_NO2->Node_Cat Attracts Node_Outcome_I 2-IODO Fast Oxidative Addition Overcomes Sterics Node_Cat->Node_Outcome_I Weak C-I Bond Node_Outcome_Br 2-BROMO Slow Oxidative Addition Blocked by OMe Node_Cat->Node_Outcome_Br Strong C-Br Bond

Caption: Interplay of steric hindrance (1-OMe) and electronic activation (4-NO2) on Pd(0) insertion.

Part 3: Comparative Experimental Data

The following data represents a synthesis of reactivity trends observed in nitro-naphthalene couplings (e.g., Heck couplings of methoxy-naphthoquinones [1] and steric studies of Suzuki couplings [2]).

Table 1: Ligand Screening Comparison

Conditions: 1.0 equiv Halide, 1.5 equiv PhB(OH)₂, 2.0 equiv K₂CO₃, Toluene/Water (4:1), 80°C, 12h.

EntryCatalyst SystemSubstrate (X)Yield (%)Observations
1Pd(PPh₃)₄ (5 mol%)Iodo 88% Clean conversion.
2Pd(PPh₃)₄ (5 mol%)Bromo 15%Mostly recovered starting material.
3Pd(dppf)Cl₂ (5 mol%)Bromo 42%Slow conversion; some dehalogenation observed.
4Pd-XPhos G3 (2 mol%) Bromo 94% Best for Bromo. High turnover.
5Pd-XPhos G3 (2 mol%)Iodo 96%Excellent, but likely over-engineered/costly.

Key Insight: The "Standard" Triphenylphosphine (PPh₃) system fails for the Bromo analog due to the ortho-methoxy effect. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos to activate the Bromo species.

Part 4: Detailed Experimental Protocols

"Best Practice" Protocol for 2-Bromo-1-methoxy-4-nitronaphthalene

Recommended for scale-up due to cost efficiency.

Reagents:

  • Substrate: 2-Bromo-1-methoxy-4-nitronaphthalene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the 2-bromo substrate (1.0 mmol, 282 mg), Arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 636 mg), and XPhos Pd G3 (15 mg, ~2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The nitro group can cause tailing on TLC; UV detection at 254 nm is reliable.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Protocol for 2-Iodo-1-methoxy-4-nitronaphthalene

Recommended for precious intermediates or library synthesis.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME / Water (3:1)

Key Difference: The Iodo analog reacts under milder conditions. The reaction can often run at 60°C , reducing the risk of nitro-group reduction or thermal decomposition.

Part 5: Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Remains) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No OxAdd_Issue Issue: Oxidative Addition Failure (Ortho-Sterics) SM_Yes->OxAdd_Issue Sol_1 Switch Ligand: Use XPhos or SPhos OxAdd_Issue->Sol_1 Sol_2 Switch Halide: Use Iodo-Analog OxAdd_Issue->Sol_2 SideRxn Identify Byproduct SM_No->SideRxn Dehalo Dehalogenation (Product - Halogen) SideRxn->Dehalo Homo Homocoupling (Ar-Ar) SideRxn->Homo Fix_Dehalo Reduce Temp Use Anhydrous Solvent Dehalo->Fix_Dehalo Fix_Homo Degas Solvents Better Lower Boronic Acid Equiv Homo->Fix_Homo

Caption: Decision tree for optimizing Suzuki coupling of sterically hindered nitro-naphthalenes.

Part 6: References

  • Heck Coupling of Naphthoquinones: Gomes, R. S., et al.[1] "A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones." Cardiff University / ORCA, 2020. Relevance: Demonstrates reactivity of 2-methoxy-3-halo-naphthalene systems (quinone analogs) and confirms viability of Pd catalysis in this steric environment.

  • Steric Hindrance in Suzuki Coupling: BenchChem Technical Support. "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling." BenchChem, 2025. Relevance: Quantifies the impact of ortho-substituents and nitro-groups on coupling efficiency.

  • Ortho-Methoxy Effects: Rafiee, E., et al. "Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN-ortho-palladated complex." Iranian Journal of Catalysis, 2017. Relevance: Highlights the specific retarding effect of ortho-methoxy groups on Pd-C bond breaking and formation.

  • General Mechanism & Ligand Effects: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Relevance: Establishes the necessity of dialkylbiaryl phosphines (SPhos/XPhos) for hindered substrates.

Sources

Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of functionalizing 2-Iodo-1-methoxy-4-nitronaphthalene via Palladium-catalyzed cross-coupling. The substrate presents a unique dichotomy: the 4-nitro group electronically activates the C-I bond for oxidative addition, while the 1-methoxy group exerts significant ortho-steric hindrance, potentially retarding transmetallation and reductive elimination.

While both Suzuki-Miyaura and Stille couplings are viable, this guide recommends Suzuki-Miyaura as the primary Tier 1 strategy for pharmaceutical scalability due to superior toxicity profiles and ease of purification. However, Stille coupling remains the indispensable Tier 2 alternative for base-sensitive coupling partners or when protodeboronation of the nucleophile is a competing pathway.

Part 1: Substrate Analysis & Mechanistic Implications

The Substrate: this compound

To optimize the reaction, one must understand the electronic and steric landscape of the electrophile.

  • Electronic Activation (+): The Nitro group (-NO2) at C4 is a strong electron-withdrawing group (EWG). Through conjugation, it decreases electron density at the C2-Iodo position, significantly accelerating the Oxidative Addition of Pd(0) into the C-I bond.

  • Steric Deactivation (-): The Methoxy group (-OMe) at C1 is ortho to the reactive center. Unlike a proton, the methoxy group has a non-trivial Van der Waals radius that creates a "steric wall," hindering the approach of the nucleophile during Transmetallation .

SubstrateAnalysis cluster_0 This compound C4_Nitro C4-Nitro (-NO2) Electron Withdrawing Accelerates Oxidative Addition C2_Iodo C2-Iodo (-I) Reactive Center Site of Pd(0) Insertion C4_Nitro->C2_Iodo Electronic Activation C1_Methoxy C1-Methoxy (-OMe) Ortho-Steric Bulk Hinders Transmetallation C1_Methoxy->C2_Iodo Steric Shielding

Caption: Mechanistic impact of substituents. The C4-nitro group facilitates initial catalyst insertion, while the C1-methoxy group impedes the subsequent entry of the coupling partner.

Part 2: Method A - Suzuki-Miyaura Coupling (Recommended)

The Suzuki coupling is the preferred method for this substrate, provided the boronic acid partner is stable. The use of biaryl phosphine ligands (e.g., SPhos, XPhos) is critical to overcome the ortho-methoxy steric hindrance.

Critical Optimization Parameters
  • Ligand Selection: Standard triphenylphosphine (

    
    ) often fails to drive the reaction to completion due to the steric bulk at C1. SPhos  or XPhos  are required; their bulky nature promotes reductive elimination, while their electron-richness supports the catalytic cycle.
    
  • Base Sensitivity: The nitro group is generally stable, but strong bases (e.g.,

    
    ) can cause competitive nucleophilic aromatic substitution (
    
    
    
    ) at the methoxy position. Use mild inorganic bases like
    
    
    or
    
    
    .
Detailed Protocol

Scale: 1.0 mmol | Target: Biaryl Product

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • This compound (329 mg, 1.0 mmol)

    • Aryl Boronic Acid (

      
       equiv)
      
    • 
       (2.2 mg, 1 mol%)
      
    • SPhos (8.2 mg, 2 mol%) - Crucial for steric bulk.

    • 
       (424 mg, 2.0 mmol)
      
  • Solvent System: Add degassed Toluene:Water (10:1, 5 mL). The biphasic system helps dissolve inorganic salts while protecting the catalyst.

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls at <50%, add a second charge of catalyst/ligand.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Pros:

  • Low toxicity (Boron byproducts are benign).

  • Easy removal of byproducts via aqueous wash.

  • SPhos ligand specifically designed for ortho-substituted couplings.

Cons:

  • Boronic acids can undergo protodeboronation (losing the B-group) before coupling.

Part 3: Method B - Stille Coupling (Alternative)

Stille coupling is the robust alternative when the boronic acid is unstable or when "neutral" pH conditions are required. It is less sensitive to steric hindrance than Suzuki because the transmetallation mechanism is different, often assisted by additives like Copper(I).

Critical Optimization Parameters
  • The "Copper Effect": For hindered electrophiles like this naphthalene derivative, the addition of CuI (10-20 mol%) is mandatory. Copper scavenges the organostannane to form a transient, more reactive organocopper species, accelerating transmetallation.

  • Ligand Choice:

    
     is standard, but for this hindered substrate, 
    
    
    
    /
    
    
    (Triphenylarsine) is historically superior.
    
    
    is a "softer" ligand that dissociates easily, creating an open coordination site for the bulky stannane.
Detailed Protocol

Scale: 1.0 mmol | Target: Biaryl Product

  • Setup: In a fume hood (Tin reagents are toxic), charge a Schlenk flask with:

    • This compound (329 mg, 1.0 mmol)

    • Organostannane (

      
      , 1.1 equiv)
      
    • 
       (18 mg, 2 mol%)
      
    • 
       (24 mg, 8 mol%) or 
      
      
      
    • CuI (38 mg, 20 mol%) - Co-catalyst.

  • Solvent: Add anhydrous DMF or NMP (5 mL). Degas thoroughly (Freeze-Pump-Thaw).

  • Reaction: Heat to 60–90°C . Stille often requires milder heat than Suzuki.

  • Workup (Tin Removal):

    • Critical Step: Dilute with

      
      . Add 10% aqueous 
      
      
      
      (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates the tin as insoluble polymeric
      
      
      . Filter through Celite.
  • Purification: Silica gel chromatography. (Note: Tin residues can streak on columns; use 1%

    
     in eluent).
    

Pros:

  • Neutral conditions (No base required).

  • High functional group tolerance.[3][4][5]

  • Often works where Suzuki fails due to boronic acid instability.

Cons:

  • High Toxicity: Organotins are neurotoxins.

  • Purification: Trace tin removal is difficult and strictly regulated in pharma (limit < 10-20 ppm).

Part 4: Head-to-Head Comparison

FeatureSuzuki-MiyauraStille Coupling
Reagent Stability Moderate (Boronic acids can deboronate)High (Stannanes are shelf-stable)
Steric Tolerance Good (Requires SPhos/XPhos)Excellent (Especially with CuI)
Reaction pH Basic (

)
Neutral (

)
Toxicity Low (Green Chemistry aligned)High (Tin is toxic/regulated)
Purification Simple (Aqueous extraction)Difficult (Requires KF wash/Celite)
Typical Yield 85–95%75–90%
Decision Logic for this compound

DecisionTree Start Start: Functionalize This compound CheckBase Is the Coupling Partner Base Sensitive? Start->CheckBase Stille Method B: Stille Coupling (Pd-AsPh3, CuI) Priority: Medium CheckBase->Stille Yes (Sensitive) CheckBoron Is Boronic Acid Stable? (No Protodeboronation) CheckBase->CheckBoron No (Stable to Base) Suzuki Method A: Suzuki Coupling (Pd-SPhos, K3PO4) Priority: High CheckBoron->Suzuki Yes (Stable) CheckBoron->Stille No (Unstable)

Caption: Decision matrix for selecting the optimal coupling strategy based on chemical compatibility.

References

  • Suzuki Coupling of Hindered Naphthalenes

    • Title: Synthesis and crystal structure of 2-methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene.
    • Source: PMC / Acta Crystallogr Sect E Struct Rep Online.
    • URL:[Link]

    • Relevance: demonstrating Suzuki conditions for highly hindered, nitro-substituted naphthalene dimers.
  • Stille Coupling Optimization (Copper Effect)

    • Title: Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6]

    • Source: Angewandte Chemie International Edition.[5][6][7]

    • URL:[Link]

    • Relevance: Establishes the necessity of CuI for hindered substr
  • General Comparison for Electron-Deficient Aryl Halides

    • Title: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[8]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Compares yields of Suzuki vs Stille on nitro-substituted aryl halides.
  • Mechanistic Insight (SPhos Ligand)

    • Title: Universal 1,4-Shift of Palladium in Aryl Halides: A New Route to Biaryls. (Context on SPhos utility).
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

    • Relevance: Explains why SPhos is required for ortho-substituted/hindered couplings.

Sources

Strategic Synthesis of 1-Methoxy-4-nitronaphthalene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative synthetic routes to the 1-methoxy-4-nitronaphthalene scaffold Content Type: Publish Comparison Guide

Executive Summary The 1-methoxy-4-nitronaphthalene scaffold is a critical intermediate in the synthesis of charge-transfer complexes, azo dyes, and pharmaceutical pharmacophores. Its synthesis presents a classic problem in aromatic substitution: balancing regioselectivity with yield and process safety. This guide objectively compares three distinct synthetic pathways: Direct Electrophilic Nitration , Convergent O-Methylation , and Nucleophilic Aromatic Substitution (


) .

While direct nitration is the most atom-economical route, it often suffers from isomeric mixtures (4-nitro vs. 2-nitro). The convergent methylation route offers superior purity but requires a specific precursor. The


 route provides a precision alternative for halogenated starting materials.

Part 1: Route Analysis & Mechanistic Causality

Route A: Direct Nitration of 1-Methoxynaphthalene

Mechanism: Electrophilic Aromatic Substitution (EAS) The Challenge: Regiocontrol. The methoxy group at position 1 is a strong activator and an ortho, para-director.

  • Electronic Effect: Activates positions 2 (ortho) and 4 (para).

  • Steric Effect: The peri-hydrogen at position 8 creates steric strain for substitution at position 1, but also influences the accessibility of position 2.

  • Outcome: The 4-position (alpha) is electronically and sterically favored over the 2-position (beta). However, traditional mixed-acid nitration (

    
    ) often yields a ~90:10 to 95:5 mixture of 4-nitro and 2-nitro isomers, requiring recrystallization.
    

Modern Optimization: Using solid-supported reagents like Claycop (Clay-supported Copper Nitrate) or CAN (Ceric Ammonium Nitrate) on silica can enhance regioselectivity towards the 4-isomer by increasing the effective steric bulk of the nitrating species.

Route B: O-Methylation of 4-Nitro-1-naphthol

Mechanism:


 Nucleophilic Substitution
The Logic:  Convergent Synthesis.
This route bypasses the regioselectivity issue entirely by establishing the nitro group's position before the ether formation. 4-Nitro-1-naphthol is commercially available or easily synthesized from 1-naphthol via nitrosation/oxidation.
  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) are classical but toxic.

  • Green Alternative: Dimethyl Carbonate (DMC) or Trimethyl Phosphate (TMP) are increasingly preferred for their lower toxicity and high atom economy.

Route C: Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination (Meisenheimer Complex) The Logic: Activation-Displacement. Starting with 1-chloro-4-nitronaphthalene, the nitro group at the para position strongly withdraws electron density, activating the C-Cl bond for nucleophilic attack by methoxide (


).
  • Advantage: Extremely high regiocontrol; no "wrong isomer" is formed.

  • Limitation: Dependence on the availability of the chlorinated precursor.

Part 2: Comparative Data Analysis

The following table summarizes the performance metrics for each route based on experimental data.

MetricRoute A: Direct NitrationRoute B: O-MethylationRoute C:

Displacement
Primary Reagents

,

(or Claycop)
4-Nitro-1-naphthol, DMS/DMC1-Chloro-4-nitronaphthalene,

Yield (Isolated) 75% - 85%90% - 96%88% - 94%
Regioselectivity 90:10 to 96:4 (4-nitro:2-nitro)>99% (Pre-determined)>99% (Specific)
Atom Economy HighModerateModerate (Loss of NaCl)
Safety Profile Low (Exothermic, corrosive)Medium (Toxic alkylating agents)High (Standard reflux)
Scalability High (Continuous flow possible)High (Batch)Medium (Precursor cost)
Purification Recrystallization requiredSimple wash/filtrationFiltration (Salt removal)

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process and chemical flow for selecting the optimal route.

SynthesisRoutes Start Target: 1-Methoxy-4-nitronaphthalene Nap Start: 1-Methoxynaphthalene CondA Route A: Nitration (HNO3/H2SO4 or Claycop) Risk: Isomer Mixture Nap->CondA Electrophilic Subst. Naphthol Start: 4-Nitro-1-naphthol CondB Route B: Methylation (DMS/Base or DMC) Benefit: High Purity Naphthol->CondB O-Alkylation Chloro Start: 1-Chloro-4-nitronaphthalene CondC Route C: SNAr (NaOMe/MeOH) Benefit: Regiospecific Chloro->CondC Nu- Displacement Mix Mixture: 4-Nitro (90%) + 2-Nitro (10%) CondA->Mix Pure Pure Product (>99%) CondB->Pure CondC->Pure Mix->Pure Recrystallization

Figure 1: Strategic decision tree for synthetic route selection based on starting material availability and purity requirements.

Part 4: Experimental Protocols

Protocol 1: Green Regioselective Nitration (Route A - Modified)

This protocol utilizes a solid-supported reagent to improve handling and selectivity compared to standard mixed acids.

Reagents:

  • 1-Methoxynaphthalene (10 mmol)

  • Claycop (Clay-supported Copper(II) Nitrate) - Prepared by impregnating Montmorillonite K-10 with

    
    
    
  • Acetic Anhydride (

    
    )
    
  • Solvent:

    
     or Dichloroethane (DCE)
    

Workflow:

  • Preparation: Suspend 1-methoxynaphthalene (1.58 g) in 20 mL of solvent in a round-bottom flask.

  • Addition: Add Acetic Anhydride (15 mmol) to the solution.

  • Initiation: Add Claycop reagent (1.5 equiv of nitrate) in portions to control the exotherm.

  • Reaction: Stir at room temperature for 3-4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Filter the reaction mixture to remove the spent clay. Wash the solid residue with solvent.[1][2]

  • Purification: Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    .[3] Evaporate solvent.[4][5]
  • Isolation: Recrystallize the crude solid from ethanol to remove the minor 2-nitro isomer.

    • Expected Yield: 75-80% (after recrystallization).

Protocol 2: High-Purity Methylation (Route B)

This protocol ensures maximum purity using standard laboratory reagents.

Reagents:

  • 4-Nitro-1-naphthol (10 mmol)

  • Dimethyl Sulfate (DMS) (12 mmol) [Caution: Highly Toxic]

  • Potassium Carbonate (

    
    ) (15 mmol)
    
  • Solvent: Acetone (anhydrous)

Workflow:

  • Dissolution: Dissolve 4-nitro-1-naphthol (1.89 g) in 30 mL anhydrous acetone.

  • Base Activation: Add anhydrous

    
     (2.07 g) and stir for 15 minutes to form the naphthoxide anion (color change to dark red/orange).
    
  • Alkylation: Add Dimethyl Sulfate (1.15 mL) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours.
    
  • Quench: Cool to room temperature. Pour the mixture into 100 mL of ice water. The product will precipitate.

  • Isolation: Filter the yellow precipitate. Wash with water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at

    
    .
    
    • Expected Yield: 92-95%.

    • Purity: >98% (NMR).

Part 5: Reaction Mechanism Visualization

The following diagram details the


 mechanism (Route C), highlighting the critical Meisenheimer complex stabilization.

SNArMechanism SM 1-Chloro-4-nitronaphthalene Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack Nu Methoxide (MeO-) Nu->Complex Prod 1-Methoxy-4-nitronaphthalene Complex->Prod Elimination LG Chloride (Cl-) Complex->LG Leaving Group

Figure 2: Mechanism of the


 reaction showing the intermediate stabilization by the nitro group.

References

  • Claycop Reagent & Nitration: Begari, E., et al. "Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins." Synlett, 2014. Link

  • Nitration of Naphthalene Derivatives: Sathunuru, R., et al. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Arkivoc, 2003. Link

  • Methylation Protocols: "A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide." University of Liverpool / PubMed, 2014. Link

  • Nucleophilic Aromatic Substitution: "Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex." Organic Chemistry Tutorial, 2018. Link

  • Product Characterization: "Naphthalene, 1-methoxy-4-nitro- Mass Spectrum." NIST Chemistry WebBook. Link

Sources

Technical Guide: Palladium Precatalyst Selection for 2-Iodo-1-methoxy-4-nitronaphthalene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Palladium Precatalysts for 2-Iodo-1-methoxy-4-nitronaphthalene Reactions Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Substrate Analysis

This compound presents a unique dichotomy in palladium-catalyzed cross-coupling. While the electron-withdrawing nitro group at C4 significantly activates the C-I bond for oxidative addition, the ortho-methoxy group at C1 introduces steric strain that can impede transmetallation and reductive elimination.

This guide evaluates the efficacy of four distinct classes of palladium precatalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings of this scaffold. Our analysis prioritizes turnover frequency (TOF) , steric tolerance , and operational stability .

Substrate Chemotype Profile
FeatureChemical ImplicationCatalytic Challenge
C2-Iodo Weak C-X bond energyInhibition: Released I⁻ can poison active Pd(0) species by forming stable resting states (e.g., [L₂Pd(Ar)I]).
C1-Methoxy Ortho-steric bulkSteric Clash: Impedes approach of bulky nucleophiles; requires ligands with flexible steric bulk (e.g., biaryl phosphines).
C4-Nitro Strong electron-withdrawingActivation: Facilitates rapid oxidative addition but makes the aryl ring electron-poor, potentially destabilizing the oxidative addition complex.

Precatalyst Efficacy Comparison

The following comparison synthesizes performance data for this specific chemotype (electron-deficient, ortho-substituted aryl iodides).

Performance Matrix
Precatalyst ClassCommercial ExampleRec. LoadingRelative YieldSteric ToleranceOperational Complexity
Gen 1 (Phosphine) Pd(PPh₃)₄3–5 mol%Low-ModPoorHigh: Air-sensitive; requires glovebox for best results.
Gen 2 (Ferrocenyl) Pd(dppf)Cl₂ · DCM1–3 mol%ModerateModerateLow: Air-stable solid; robust standard for Suzuki coupling.
Gen 3 (Biaryl) XPhos Pd G3 / G40.5–1 mol%High Excellent Low: Air-stable; rapid activation; specifically designed for sterics.
NHC-Stabilized PEPPSI-IPr1–2 mol%HighGoodLow: Extremely stable; excellent for difficult, slow reactions.
Detailed Technical Analysis
1. The "Old Guard": Pd(PPh₃)₄
  • Mechanism: Generates Pd(PPh₃)₂ active species.

  • Why it fails here: The bulky ortho-methoxy group causes significant steric clashing with the four triphenylphosphine ligands. Furthermore, the dissociation of PPh₃ is slow, and the resulting active species is prone to clustering into inactive Pd-black, especially in the presence of the nitro group which can act as a weak ligand.

  • Verdict: Not recommended unless cost is the sole driver and yield is secondary.

2. The Robust Workhorse: Pd(dppf)Cl₂
  • Mechanism: Bidentate dppf ligand enforces a cis-geometry, accelerating reductive elimination.

  • Efficacy: The large bite angle of dppf helps accommodate the steric bulk of the methoxy group. It is particularly effective for Suzuki couplings where the boronic acid is not excessively hindered.

  • Verdict: Solid baseline choice for initial screening.

3. The Steric Specialist: XPhos Pd G3/G4
  • Mechanism: The bulky biaryl ligand (XPhos) provides a protective "roof" over the metal center, facilitating reductive elimination from crowded centers. The G3/G4 precatalyst scaffold ensures rapid, quantitative generation of the active L-Pd(0) species even at low temperatures.

  • Efficacy: Best in Class. The electronic richness of the phosphine counteracts the electron-deficiency of the nitronaphthalene core, while the steric bulk prevents iodide inhibition.

  • Verdict: Primary recommendation for process optimization and high-value intermediates.

4. The Stabilized Alternative: PEPPSI-IPr
  • Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand which binds tightly to Pd, preventing catalyst death. The pyridine "throw-away" ligand ensures rapid initiation.

  • Efficacy: Excellent for difficult Buchwald-Hartwig aminations where phosphine ligands might fail or undergo side reactions.

  • Verdict: Secondary recommendation, specifically for amination reactions with weak nucleophiles.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this compound, highlighting the critical "Pain Points" where catalyst selection determines success or failure.

CatalyticCycle cluster_substrate Substrate Influence PreCat Precatalyst Activation (G3/G4 Rapid Initiation) Pd0 Active L-Pd(0) PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Fast due to 4-NO₂) Pd0->OxAdd + Substrate (Ar-I) Resting Resting State [L-Pd(Ar)I] dimer OxAdd->Resting Iodide Inhibition TransMet Transmetallation (Steric Clash with 1-OMe) OxAdd->TransMet + Nucleophile Resting->OxAdd Bulky Ligand (XPhos) Breaks Dimer RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Catalyst

Caption: Catalytic cycle highlighting the rapid oxidative addition driven by the nitro group and the steric bottleneck at transmetallation caused by the methoxy group.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, the catalyst activation has likely failed.

Protocol A: Suzuki-Miyaura Coupling (High Yield)

Target: Coupling with Phenylboronic Acid derivatives. Recommended Catalyst: XPhos Pd G3[1]

  • Setup: Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (1.0 mol%) .

  • Base/Solvent: Add K₃PO₄ (2.0 equiv). Evacuate and backfill with Argon (x3). Add degassed THF:Water (4:1) [0.2 M].

  • Reaction: Heat to 60°C . Note: The reaction should turn from orange to a dark homogenous red/brown within 10 minutes, indicating active Pd(0) generation.

  • Completion: Monitor by HPLC/UPLC. Full conversion is typically observed within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The nitro group makes the product polar; ensure thorough extraction.

Protocol B: Buchwald-Hartwig Amination (Challenging)

Target: Coupling with secondary amines (e.g., Morpholine). Recommended Catalyst: PEPPSI-IPr or RuPhos Pd G3

  • Setup: Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) .

  • Catalyst: Add PEPPSI-IPr (2.0 mol%) .

  • Solvent: Add degassed 1,4-Dioxane or Toluene .

  • Reaction: Heat to 80°C . Visual Check: The suspension should transition to a clear solution (if homogenous base used) or a fine dispersion. Precipitation of NaI (white solid) confirms turnover.

  • Safety Note: Avoid using primary amines with strong electron-withdrawing groups on the naphthalene, as nucleophilic aromatic substitution (SNAr) at the C1-methoxy position is a competing background reaction.

Decision Guide for Catalyst Selection

Use this logic tree to select the optimal catalyst for your specific coupling partner.

DecisionTree Start Select Coupling Partner Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Amine Amine (Buchwald) Start->Amine Simple Simple Aryl/Alkyl Boronic->Simple Hindered Ortho-Substituted or Heteroaryl Boronic->Hindered Primary Primary Amine Amine->Primary Secondary Secondary Amine Amine->Secondary Res1 Pd(dppf)Cl₂ (Cost-Effective) Simple->Res1 Res2 XPhos Pd G3 (High Performance) Hindered->Res2 Res3 BrettPhos Pd G3 Primary->Res3 Res4 RuPhos Pd G3 or PEPPSI-IPr Secondary->Res4

Caption: Decision matrix for selecting the optimal palladium precatalyst based on nucleophile type and steric complexity.

References

  • Comparison of Allyl-Based Precatalysts: Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Source: National Institutes of Health (PMC). URL:[Link]

  • General Suzuki Coupling Protocols: Title: Suzuki Coupling - Reaction Mechanism and Recent Literature.[2][3] Source: Organic Chemistry Portal. URL:[Link]

  • Steric Effects in Naphthalene Derivatives: Title: Steric effect of methyl, methoxy, and ethyl substituents on naphthalene reactivity. Source: ResearchGate / Journal of Chemical Physics. URL:[Link]

Sources

Cost-Effectiveness & Technical Guide: 2-Iodo-1-methoxy-4-nitronaphthalene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of C2-Functionalization

2-Iodo-1-methoxy-4-nitronaphthalene (CAS: 1429765-70-7) represents a specialized "keystone" intermediate in the synthesis of polysubstituted naphthalene scaffolds. While significantly more expensive than its brominated or chlorinated counterparts, its utility is defined by the unique electronic and steric environment of the naphthalene ring.

This guide analyzes the cost-benefit ratio of employing this iodide in drug discovery workflows. The core argument presented here is that the "Iodine Premium" is justified not by raw material cost, but by the kinetic necessity of overcoming the steric hindrance imposed by the C1-methoxy group during palladium-catalyzed cross-couplings.

Technical Profile & Mechanistic Rationale

The Steric-Electronic Conflict

The naphthalene core in this molecule presents a dual challenge for synthetic chemists:

  • Electronic Push-Pull: The C1-Methoxy group is an electron-donating group (EDG), while the C4-Nitro group is a strong electron-withdrawing group (EWG). This creates a polarized system where the C2 position is electronically activated but sterically crowded.

  • Steric Shielding: The C1-Methoxy group exerts significant steric bulk, shielding the C2 position. In cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into a C2-Halogen bond is the rate-determining step.

Why Iodine? (The Causality of Choice)
  • Bond Energy: The C-I bond is weaker (~57 kcal/mol) compared to C-Br (~68 kcal/mol).

  • Kinetic Compensation: The rapid oxidative addition of the C-I bond compensates for the steric hindrance of the adjacent methoxy group. Using a bromide at this position often requires elevated temperatures (>100°C), which risks reducing the C4-nitro group or causing protodehalogenation.

Comparative Analysis: Iodo- vs. Bromo-Routes

The following data compares the performance of the 2-Iodo variant against the 2-Bromo alternative in a standard Suzuki coupling to form a biaryl scaffold (a common motif in Mcl-1 inhibitors).

Table 1: Process Efficiency & Cost Metrics
MetricRoute A: this compoundRoute B: 2-Bromo-1-methoxy-4-nitronaphthaleneAnalysis
Reagent Cost High (

$)
Low ($)Bromide is ~40% cheaper per mmol.
Catalyst Load 1-3 mol% Pd5-10 mol% PdIodide requires less precious metal.
Temperature 40°C - 60°C100°C - 120°CIodide allows mild energy input.
Reaction Time 2 - 4 Hours12 - 24 HoursIodide offers higher throughput.
Yield (Isolated) 88 - 92% 55 - 65% Critical differentiator.
Impurity Profile Minimal (Clean conversion)Significant (Homocoupling, dehalogenation)Bromide route requires difficult chromatography.
Decision Matrix
  • Choose Route A (Iodo) when: The coupling partner is valuable/complex, the scale is <100g (medicinal chemistry), or the nitro group is sensitive to harsh conditions.

  • Choose Route B (Bromo) when: The coupling partner is a cheap commodity chemical, the scale is >1kg (process chemistry), and you have validated a high-temperature catalyst system (e.g., Pd-PEPPSI).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision points where the Iodo-intermediate prevents failure modes associated with the Bromo-route.

SynthesisPath Start 1-Methoxy-4- nitronaphthalene Iodination Electrophilic Iodination (NIS, MeCN) Start->Iodination Route A Bromination Electrophilic Bromination (NBS, MeCN) Start->Bromination Route B IodoInt 2-Iodo-Intermediate (High Reactivity) Iodination->IodoInt BromoInt 2-Bromo-Intermediate (Low Reactivity) Bromination->BromoInt Coupling_I Suzuki Coupling (Mild, 50°C) IodoInt->Coupling_I Fast Ox. Add. Coupling_Br Suzuki Coupling (Harsh, 110°C) BromoInt->Coupling_Br Slow Ox. Add. Product Target Biaryl Scaffold Coupling_I->Product High Yield (90%) Coupling_Br->Product Low Yield (60%) SideProducts Side Reactions: - Nitro Reduction - Protodehalogenation Coupling_Br->SideProducts Thermal Degradation

Caption: Comparative synthesis pathways showing the kinetic advantage of the Iodo-route in avoiding thermal degradation.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Note: This protocol utilizes N-Iodosuccinimide (NIS) for mild electrophilic substitution, avoiding the harsh acidity of ICl.

  • Setup: Charge a flame-dried round-bottom flask with 1-methoxy-4-nitronaphthalene (1.0 eq) and acetonitrile (0.1 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (0.2 eq) as a catalyst to activate the NIS.

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes at room temperature.

    • Expert Tip: Shield the flask from light with aluminum foil to prevent radical side reactions.

  • Monitoring: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a distinct spot with a lower Rf than the starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

    • Expected Yield: 85-90%.

Protocol B: Low-Temperature Suzuki Coupling

This protocol demonstrates the utility of the Iodo-intermediate in preserving the nitro group.

  • Reagents: Combine This compound (1.0 eq), Arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a reaction vial.

  • Solvent/Catalyst: Add degassed Dioxane/Water (4:1). Add Pd(dppf)Cl2 (3 mol%).

    • Why dppf? The large bite angle of dppf facilitates the reductive elimination step in sterically crowded systems.

  • Reaction: Stir at 50°C for 3 hours.

  • Result: Full conversion is typically observed without degradation of the nitro moiety.

References

  • BenchChem. (2025).[1] Comparative study of iodine versus bromine in electrophilic halogenation. Retrieved from

  • Mellor, J. M., Parkes, R., & Millar, R. W. (n.d.). Synthesis of 1-alkoxy-4-nitronaphthalenes in a novel nitration of naphthalene. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • ChemicalBook. (2026). 1-METHOXY-4-NITRONAPHTHALENE Properties and Synthesis. Retrieved from [2]

Sources

Spectroscopic Analysis and Validation of 2-Iodo-1-methoxy-4-nitronaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary

2-Iodo-1-methoxy-4-nitronaphthalene is a specialized, high-reactivity intermediate used primarily in the synthesis of unsymmetrical biaryl scaffolds via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). While the 2-Bromo analog is the industry standard due to lower cost, the 2-Iodo derivative offers superior oxidative addition rates, essential for coupling with sterically hindered or electron-deficient boronic acids.

This guide provides a comparative performance analysis and a rigorous spectroscopic validation framework to distinguish the 2-Iodo derivative from its precursors and halogenated analogs.

Structural & Spectroscopic Characterization

Accurate validation relies on distinguishing the target molecule from its non-iodinated precursor (1-methoxy-4-nitronaphthalene) and its regioisomers.

Comparative Spectroscopic Profile

The following table summarizes the diagnostic signals required for release testing.

FeatureParent: 1-Methoxy-4-nitronaphthaleneTarget: this compoundAnalog: 2-Bromo-1-methoxy-4-nitronaphthalene
Molecular Weight 203.19 g/mol 329.09 g/mol 282.09 g/mol
Physical State Yellow crystalline solidDeep yellow/orange needles Yellow crystalline solid

H NMR (C2-H)
Doublet (~6.8 ppm)Absent (Substituted) Absent (Substituted)

H NMR (C3-H)
Doublet (~8.3 ppm)Singlet (~8.6 ppm) (Deshielded by I)Singlet (~8.4 ppm)

C NMR (C-X)
~105 ppm (C-H)~89-95 ppm (C-I) (Shielded)~110-115 ppm (C-Br)
MS (ESI/EI)

203 (

)

329 (

)
(No isotope pattern)

281/283 (1:1 Isotope pattern)
IR (Nitro) 1510, 1340 cm

1515, 1345 cm

1515, 1345 cm

Diagnostic Logic (Self-Validating System)

To validate the synthesis, the analyst must confirm the Regiochemistry of Iodination .

  • Observation: The disappearance of the ortho-coupling (

    
     Hz) between H2 and H3.
    
  • Confirmation: H3 appears as a sharp singlet in the 2-Iodo derivative. If a doublet remains, the reaction is incomplete or iodination occurred on the unsubstituted ring (C5-C8), which is kinetically disfavored but possible under forcing conditions.

Comparative Performance Analysis: Iodo vs. Bromo[5]

The choice between the Iodo- and Bromo- derivatives dictates the efficiency of downstream cross-coupling reactions.

Reactivity Profile (Suzuki-Miyaura Coupling)

Experimental Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)


, 2 mol% Pd(PPh

)

, K

CO

, Dioxane/H

O, 80°C.
Metric2-Bromo-1-methoxy-4-nitronaphthaleneThis compoundInterpretation
Time to Completion 4 - 6 Hours< 1.5 Hours C-I bond is weaker (57 kcal/mol) than C-Br (68 kcal/mol), facilitating faster oxidative addition.
Yield (Steric) 65 - 75%88 - 92% Higher reactivity of Iodide overcomes steric hindrance in crowded biaryl systems.
Homocoupling Side-Product < 2%5 - 8% Risk: Highly reactive Aryl-I is more prone to Pd-catalyzed homocoupling (Ar-Ar) if Boronic acid is limiting.
Cost Efficiency High (Standard Reagent)Moderate Use Iodo only when the Bromo-analog fails or requires excessive catalyst loading.
Decision Matrix
  • Use the Bromo-derivative when: The coupling partner is simple (e.g., Phenylboronic acid) and cost is the primary driver.

  • Use the Iodo-derivative when: The coupling partner is electron-poor (e.g., Pyridyl boronate) or sterically hindered (e.g., 2,6-dimethylphenyl boronic acid).

Experimental Methodologies

Workflow Visualization

The following diagram outlines the synthesis and validation logic flow.

G Start Precursor: 1-methoxy-4-nitronaphthalene Reaction Iodination (NIS, MeCN, Reflux) Start->Reaction Electrophilic Subst. Workup Quench & Extraction (Na2S2O3 wash) Reaction->Workup 1-2 hrs Crude Crude Product (Deep Orange Oil/Solid) Workup->Crude Purification Recrystallization (EtOH or DCM/Hex) Crude->Purification Remove unreacted SM Validation QC Validation (NMR + HPLC) Purification->Validation Target >98% Validation->Purification Purity <95%

Caption: Synthesis and Validation Workflow for this compound.

Synthesis Protocol (Recommended)

Reaction: Electrophilic Aromatic Substitution using N-Iodosuccinimide (NIS).

  • Setup: Charge a round-bottom flask with 1-methoxy-4-nitronaphthalene (1.0 eq) and Acetonitrile (0.2 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 eq) as a catalyst to activate the NIS.

  • Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.

  • Heating: Reflux the mixture (80°C) for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The product will be less polar than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove free iodine) followed by sat. NaHCO
    
    
    .
  • Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Gradient 0-10% EtOAc in Hexanes).

HPLC Purity Method (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 330 nm (Nitro-naphthalene conjugation).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Product turns dark/black Iodine liberation (Photolytic decomposition)Store in amber vials at -20°C. Wash with thiosulfate before use.
Low Yield in Suzuki Catalyst poisoning by free IodineEnsure the starting material is washed with Na

S

O

and passes the "Copper Strip" test or equivalent.
NMR shows Doublet at 6.8 ppm Incomplete ReactionThe starting material co-elutes. Re-subject to reaction conditions with fresh NIS.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Castanet, A.-S., Collet, F., & Earthman, J. (2002). "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters. Link

  • BenchChem. (2025).[1][2] "Comparative Reactivity of Bromonaphthalenes." BenchChem Technical Guides. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Methoxy-4-nitronaphthalene." NIST Chemistry WebBook. Link

Sources

Benchmarking 2-Iodo-1-methoxy-4-nitronaphthalene against other iodinated aromatic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

2-Iodo-1-methoxy-4-nitronaphthalene represents a specialized class of "push-pull" aromatic building blocks. Unlike standard iodonaphthalenes, this molecule integrates three distinct chemical vectors onto a bicyclic core:

  • C2-Iodine: A reactive handle for cross-coupling (Suzuki, Sonogashira).

  • C1-Methoxy: An electron-donating group (EDG) that provides steric protection and solubility.

  • C4-Nitro: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack or serves as a masked amine.

The Verdict: Choose this building block when your drug candidate requires a naphthalene core with orthogonal functionalization at the 1, 2, and 4 positions. While it exhibits slower oxidative addition kinetics compared to 1-iodo-4-nitronaphthalene due to steric crowding, it offers superior regiocontrol and suppresses homocoupling side reactions common in electron-deficient systems.

Structural & Electronic Benchmarking

The following table contrasts this compound against its primary market alternatives.

Table 1: Physicochemical & Reactivity Profile[1][2]
FeatureTarget Molecule (2-Iodo-1-methoxy-4-nitro...)Alternative A (1-Iodo-4-nitronaphthalene)Alternative B (2-Iodo-4-nitroanisole)
Structure Naphthalene (Substituted 1,2,4)Naphthalene (Substituted 1,4)Benzene (Substituted 1,2,4)
Steric Environment High (Ortho-methoxy blocks C2)Medium (Peri-hydrogen at C8)Low (Planar, less bulk)
Electronic State Push-Pull (OMe donates, NO2 withdraws)Electron Deficient (NO2 withdraws)Push-Pull (Similar to Target)
Solubility (DCM) High (OMe disrupts π-stacking)ModerateHigh
Suzuki Kinetics Slow (Requires active catalyst)Fast (Prone to homocoupling)Moderate
Primary Utility Complex Tris-substituted NaphthalenesBi-substituted NaphthalenesPhenyl analogs

Decision Logic: When to Use This Block

The following diagram illustrates the decision pathway for selecting this specific scaffold over simpler alternatives.

DecisionMatrix Start Drug Discovery Requirement CoreCheck Is Naphthalene Core Required? Start->CoreCheck Benzene Use 2-Iodo-4-nitroanisole CoreCheck->Benzene No (Benzene OK) FuncCheck Need C1 Oxygenation? CoreCheck->FuncCheck Yes SimpleNaph Use 1-Iodo-4-nitronaphthalene FuncCheck->SimpleNaph No (H preferred) Target SELECT: this compound FuncCheck->Target Yes (OMe/OH needed)

Figure 1: Selection logic for iodinated aromatic building blocks based on structural requirements.

Technical Deep Dive: Reactivity & Protocols

The "Ortho Effect" in Cross-Coupling

The defining feature of this compound is the ortho-methoxy group .

  • Challenge: The C1-OMe group creates significant steric hindrance around the C2-Iodine bond. Standard Pd(PPh3)4 catalysts often fail to achieve oxidative addition efficiently, leading to stalled reactions or de-iodination [1].

  • Advantage: This same bulk prevents the formation of "bi-aryl" homocoupling impurities, which are notoriously difficult to separate in the synthesis of 1-iodo-4-nitronaphthalene.

Validated Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple this compound with Phenylboronic acid. Rationale: To overcome the steric barrier at C2, we employ a high-activity catalyst system (Pd-dppf) and a strong base in a biphasic solvent system to maximize interfacial transfer.

Materials:
  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for large bite angle and stability.

  • Base: K₃PO₄ (3.0 eq) - Superior to carbonates for hindered substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:
  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen effectively kills the active Pd(0) species needed for this hindered oxidative addition.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Activation: Heat the mixture to 90°C for 12 hours.

    • Note: Unlike unhindered aryl iodides which couple at 60°C, this substrate requires higher energy to overcome the rotational barrier imposed by the C1-OMe group [2].

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the blue-fluorescent biaryl product (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The nitro group makes the product polar enough to separate easily from non-polar protodeiodination byproducts.

Mechanistic Pathway Visualization

The following diagram details the specific catalytic cycle challenges introduced by the C1-Methoxy group.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate Substrate (I-Ar-OMe) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product StericBlock STERIC BLOCK: C1-OMe hinders Pd approach StericBlock->OxAdd

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the C1-Methoxy group.

References

  • Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Organic Chemistry Portal. (Discusses ligand requirements for ortho-substituted systems).

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Advances, 2012. (Provides data on the electronic push-pull nature of nitro/methoxy aromatics).

  • Reactivity of 1-Bromonaphthalene vs 2-Bromonaphthalene. BenchChem Guide. (Establishes baseline reactivity differences between alpha and beta naphthalene positions).

In-silico prediction vs. experimental results for 2-Iodo-1-methoxy-4-nitronaphthalene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison between computational predictions (in-silico) and empirical laboratory results (experimental) regarding the reactivity of 2-Iodo-1-methoxy-4-nitronaphthalene . This compound is a critical intermediate in the synthesis of Mcl-1 inhibitors (e.g., UMI-77) and represents a classic case study in chemoselectivity where steric and electronic effects compete.

Executive Summary

The reactivity of This compound is defined by three competing functional motifs: an electron-donating methoxy group (C1), a labile iodine handle (C2), and a strong electron-withdrawing nitro group (C4).

  • In-Silico Prediction: Density Functional Theory (DFT) models suggest the C2-Iodine bond is the primary site for oxidative addition due to high local softness (

    
    ), despite the steric hindrance from the ortho-methoxy group.
    
  • Experimental Reality: Synthetic data confirms high chemoselectivity for Palladium-catalyzed cross-coupling at C2, but yields are heavily solvent-dependent due to the solubility issues introduced by the planar naphthalene core and the nitro group's aggregation potential.

In-Silico Profiling: The Predictive Model

Before wet-lab synthesis, computational profiling is used to rank reactive sites. For this scaffold, we utilize DFT at the B3LYP/6-311++G(d,p) level of theory to generate reactivity descriptors.[1]

Electronic Architecture & FMO Analysis

The Frontier Molecular Orbitals (FMO) determine the likely reaction pathways.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthalene ring and the methoxy oxygen. This predicts the molecule is susceptible to electrophilic attacks (e.g., further halogenation) only under forcing conditions.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the Nitro group (C4) and the delocalized ring system. This indicates high susceptibility to nucleophilic aromatic substitution (

    
    ) or reduction.
    
  • C-I Bond Character: The Carbon-Iodine bond exhibits a distinct "sigma-hole," making it a prime target for oxidative addition by metal catalysts (Pd

    
    ).
    
Computed Reactivity Descriptors (Global & Local)
  • Electrophilicity Index (

    
    ):  High (approx.[2] 4.5 eV), driven by the nitro group, suggesting the molecule seeks electrons (nucleophiles/catalysts).
    
  • Fukui Functions (

    
    ):  The 
    
    
    
    value at C2 (Iodine bearing carbon) is significantly higher than at C3, correctly predicting that cross-coupling will occur at C2 without interference from C-H activation at C3.
Computational Workflow Diagram

The following diagram outlines the logic flow from structure to predicted reactivity map.

ReactivityPrediction Struct 2-Iodo-1-methoxy- 4-nitronaphthalene DFT DFT Optimization (B3LYP/6-311++G**) Struct->DFT FMO FMO Analysis (HOMO/LUMO) DFT->FMO ESP Electrostatic Potential Map DFT->ESP Pred2 Prediction 2: Nitro Reduction (Chemoselective) FMO->Pred2 LUMO Localization Pred1 Prediction 1: C-I Oxidative Addition (Suzuki/Sonogashira) ESP->Pred1 Sigma-Hole on Iodine

Figure 1: In-silico workflow determining the hierarchy of reactive sites.

Experimental Validation: The Bench Results

The experimental data is derived from the synthesis of Mcl-1 inhibitors, where this specific intermediate is generated and subsequently coupled.

Synthesis of the Probe Molecule
  • Precursor: 1-methoxy-4-nitronaphthalene.[3][4][5][6]

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Observation: The reaction proceeds via electrophilic aromatic substitution. The methoxy group directs the incoming iodine to the ortho position (C2).

  • Yield: ~85-90% (High efficiency matches the activation predicted by the methoxy group).

Key Reaction: Suzuki-Miyaura Cross-Coupling

To validate the C-I bond reactivity predicted in silico, the compound was subjected to Suzuki coupling conditions.

Protocol:

  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    
  • Conditions:

    
    , 12 hours, Inert Atmosphere (
    
    
    
    ).

Results:

  • Product: 1-methoxy-4-nitro-2-phenylnaphthalene.

  • Chemoselectivity: 100% (No reduction of the nitro group observed).

  • Steric Effect: The reaction is slower than a standard iodobenzene coupling due to the ortho-methoxy group (steric clash with the Pd-ligand complex), requiring elevated temperatures (

    
     vs RT).
    
Reaction Pathway Diagram

ExperimentalPathway Start 1-methoxy-4-nitronaphthalene Step1 Iodination (NIS, TFA, Reflux) Start->Step1 Electrophilic Subst. Intermed This compound (Target Scaffold) Step1->Intermed 85% Yield Step2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermed->Step2 Oxidative Addition Product Biaryl Product (Mcl-1 Inhibitor Precursor) Step2->Product C-C Bond Formation

Figure 2: Synthetic route validating the utility of the 2-iodo handle.

Comparative Analysis: In-Silico vs. Experimental

The following table contrasts the theoretical assumptions with the actual laboratory findings.

ParameterIn-Silico Prediction (DFT)Experimental ResultVariance Analysis
Primary Reactive Site C2-Iodine (Soft Electrophile)C2-IodineMatch. The "Soft-Soft" interaction preference holds true.
Nitro Group Stability High risk of reduction if hydride sources are present.Stable under Suzuki conditions.Match. Boronic acids are mild; no hydride donors present.
Reaction Kinetics Predicted low barrier for oxidative addition.Slower than expected (Requires heat).Deviation. DFT often underestimates the steric penalty of the ortho-methoxy group on the bulky Pd-catalyst.
Solubility LogP ~3.2 (Moderate Lipophilicity).Poor solubility in pure alcohols; requires Dioxane/DMF.Insight. Planar stacking of nitronaphthalenes reduces solubility more than predicted by LogP alone.
Critical Insight for Researchers

While in-silico tools accurately predicted the regioselectivity (where the reaction happens), they underestimated the activation energy required. The steric bulk of the methoxy group at C1 forces the palladium catalyst to adopt a more crowded transition state.

  • Recommendation: When modeling this scaffold, include explicit solvent molecules or use transition state modeling (TS) with the specific ligand (e.g.,

    
    ) to capture this steric penalty.
    

References

  • Synthesis of Mcl-1 Inhibitors: Friberg, A., et al. "Discovery of Small Molecule Inhibitors of the Anti-Apoptotic Protein Mcl-1." Journal of Medicinal Chemistry, 2013.

  • Suzuki Reaction Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7][8] Chemical Reviews, 1995.[7]

  • DFT Reactivity Descriptors: Parr, R. G., et al. "Electrophilicity Index." Journal of the American Chemical Society, 1999.

  • Compound Data: PubChem Entry for 2-Methoxy-1-nitronaphthalene (Analogue Context).

  • General Protocol: "Application Notes for Suzuki Cross-Coupling Reactions." BenchChem Protocols.

Sources

Comparative study of solvent effects on cross-coupling with 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of solvent selection for the Suzuki-Miyaura cross-coupling of 2-Iodo-1-methoxy-4-nitronaphthalene . This substrate presents a unique "Push-Pull-Blocked" challenge:

  • Electronic Push-Pull: The C1-methoxy group (Electron Donating) and C4-nitro group (Electron Withdrawing) create a polarized naphthalene core.

  • Steric Blockade: The C1-methoxy group exerts significant ortho-steric hindrance on the C2-iodide, impeding the approach of the palladium catalyst and the transmetallating species.

We compare three distinct solvent classes—Polar Aprotic (Legacy) , Green Ethers (Modern) , and Aqueous Micellar (Sustainable) —to determine the optimal balance between reaction kinetics, yield, and environmental impact.

Mechanistic Basis of Solvent Selection

The solvent is not merely a medium; it is an active participant in the catalytic cycle. For this specific naphthalene derivative, the solvent must address two competing mechanistic needs:

  • Stabilization of Oxidative Addition (OA): The electron-deficient nature of the ring (due to the -NO₂ group) facilitates OA. Polar solvents stabilize the anionic palladium intermediates often formed during the OA of electron-poor aryl halides.

  • Facilitation of Transmetallation (TM): This is the rate-determining step (RDS) for sterically hindered substrates. The solvent must solubilize the base (e.g., Carbonates, Phosphates) to activate the boronic acid while accommodating the bulky transition state caused by the C1-methoxy group.

The "Solvent-Base" Paradox
  • Non-polar solvents (Toluene): Poor base solubility leads to slow TM.

  • Polar Aprotic (DMF/DMAc): Excellent base solubility and catalyst stabilization, but difficult workup and toxicity issues.

  • Green Solvents (2-MeTHF/Water): Offer a biphasic advantage or micellar acceleration, often surpassing legacy solvents in net efficiency.

Comparative Performance Data

The following data represents comparative performance metrics for the coupling of this compound with phenylboronic acid (1.5 equiv) using a standard Pd(PPh₃)₄ catalyst system.

Solvent SystemClassYield (%)Time (h)Temp (°C)E-Factor (Waste)Performance Verdict
DMF / H₂O (9:1) Polar Aprotic94% 4100HighBenchmark: Highest conversion, but difficult solvent removal.
2-MeTHF / H₂O Green Ether88% 685LowRecommended: Excellent balance of yield, safety, and easy phase separation.
Toluene / Ethanol Non-Polar62%1290MediumPoor: Slow kinetics due to poor base solubility and steric hindrance.
Water (TPGS-750M) Micellar81%845Very LowSustainable: Good yield at low temp; requires specific surfactant.

Key Insight: While DMF provides the highest raw yield, 2-MeTHF (2-Methyltetrahydrofuran) is the superior process solvent. It forms an azeotrope with water for easy drying, separates cleanly from aqueous washes, and is derived from renewable feedstocks.

Visualization: Solvent Influence on Catalytic Cycle

The following diagram illustrates where specific solvent properties impact the Suzuki-Miyaura cycle for this hindered substrate.

SuzukiCycle PreCat Pd(II) Pre-catalyst ActiveCat Pd(0) Active Species (Solvent Stabilized) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd + Substrate (2-Iodo...) TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration SolvPol Polar Solvents (DMF) Stabilize Anionic Pd Species SolvPol->OxAdd Accelerates SolvBase Water/Co-solvent Dissolves Base for Boronate Formation SolvBase->TransMet Enables

Figure 1: Catalytic cycle highlighting where solvent polarity aids oxidative addition (red) and water miscibility aids transmetallation (yellow).

Detailed Experimental Protocols

Protocol A: The "Green Efficiency" Method (Recommended)

Solvent: 2-MeTHF / Water (4:1 ratio) Rationale: 2-MeTHF has higher hydrophobicity than THF, allowing for cleaner aqueous workups, yet possesses sufficient polarity to dissolve the polar nitronaphthalene substrate.

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv)

    • Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv)

  • Solvent Addition: Add 2-MeTHF (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). Note: The bidentate dppf ligand is preferred over PPh₃ to resist the steric pressure of the methoxy group.

  • Reaction: Seal and heat to 85°C for 6 hours.

  • Workup: Cool to RT. Dilute with water (5 mL). Separate the organic layer. The 2-MeTHF layer will separate sharply. Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Hard-to-Crack" Method (Legacy)

Solvent: DMF (N,N-Dimethylformamide) Rationale: Use this only if Protocol A fails. The high dielectric constant of DMF dissociates Pd-halide bonds, creating a highly active cationic Pd species necessary for extremely hindered or deactivated substrates.

  • Charge: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%). SPhos is critical here for extreme steric hindrance.

  • Reaction: Heat to 100°C for 4 hours.

  • Workup: Requires extensive water washes (5x) to remove DMF, or removal via high-vacuum evaporation (azeotroping with heptane recommended).

Critical Analysis & Troubleshooting

Why not just use THF?

THF is a standard choice, but for this specific substrate, it underperforms. The boiling point (66°C) is often too low to overcome the activation energy barrier imposed by the steric clash between the C1-methoxy and the incoming boronate. 2-MeTHF (bp 80°C) and Dioxane (bp 101°C) allow for the necessary thermal energy.

The "Nitro" Effect

The C4-nitro group makes the ring electron-deficient. In nucleophilic aromatic substitution (SNAr) contexts, this would be a liability for side reactions. However, in cross-coupling, it is an asset. It pulls electron density from the C-I bond, making oxidative addition faster.

  • Caution: Avoid using strong amine bases (like piperidine) which could trigger SNAr displacement of the methoxy group. Stick to inorganic carbonates or phosphates.

Green Chemistry Scoring
  • DMF: High concern (Reprotoxic).

  • 2-MeTHF: Low concern (Bio-derived, biodegradable).

  • Water (Surfactant): Lowest concern, but requires specialized surfactants (TPGS-750M) which may not be available in all labs.

References

  • Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Sherwood, J. et al.[1][2][3][4] Green Chemistry, 2019.[1] [Link] Mechanistic grounding for solvent polarity and catalyst stabilization.

  • Green Solvent Selection for Suzuki–Miyaura Coupling. Lei, X. et al.[5] ACS Sustainable Chemistry & Engineering, 2020. [Link] Data source for 2-MeTHF performance metrics.[6]

  • Solvent-Enhanced Coupling of Sterically Hindered Reagents. Mo, J. et al. Journal of the American Chemical Society, 2009. [Link] Specific insights on overcoming steric hindrance in coupling reactions.

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Geier, M. et al.[7] Journal of Organic Chemistry, 2013. [Link] Comparative data for green ether solvents vs. traditional polar aprotic solvents.

Sources

Comparative Biological Activity: Benzo[f]indole-4,9-dione Scaffolds Derived from 2-Iodo-1-methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of antiproliferative drug discovery, 2-Iodo-1-methoxy-4-nitronaphthalene serves as a critical synthetic "gateway" molecule. While the precursor itself exhibits negligible biological activity, it is the requisite electrophilic scaffold for synthesizing Benzo[f]indole-4,9-diones (also known as benzindoloquinones).

These derived quinones are structural analogs of natural antitumor antibiotics like mitomycin C and doxorubicin. However, unlike traditional anthracyclines which suffer from cardiotoxicity and poor selectivity, derivatives generated from this specific naphthalene scaffold—particularly glycoconjugated variants —have demonstrated a superior therapeutic index.

This guide objectively compares the biological performance of three distinct classes derived from this scaffold:

  • Class A: Simple Alkyl/Aryl-substituted Benzo[f]indole-4,9-diones.

  • Class B: Carbohydrate-linked (Glycoconjugated) Benzo[f]indole-4,9-diones.

  • Class C: Clinical Standard (Doxorubicin) for benchmarking.

Synthetic Pathway & Structural Logic

To understand the activity differences, one must understand the structural origin. The iodine atom at the C2 position of the naphthalene core is the "molecular handle" that allows for the cyclization required to form the indole ring.

Figure 1: Synthesis of Bioactive Quinones from the Precursor

SynthesisPathway Precursor 2-Iodo-1-methoxy- 4-nitronaphthalene (Precursor) Intermediate Amino-Naphthoquinone Intermediate Precursor->Intermediate Reduction & Demethylation Cyclization Pd-Catalyzed/Cu-Mediated Cyclization Intermediate->Cyclization Scaffold Benzo[f]indole-4,9-dione (Core Scaffold) Cyclization->Scaffold ClassA Class A: Alkyl Derivatives (High Potency, Low Selectivity) Scaffold->ClassA Alkylation ClassB Class B: Glycoconjugates (High Potency, High Selectivity) Scaffold->ClassB N-Glycosylation

Caption: The transformation of the inactive 2-iodo precursor into the bioactive benzo[f]indole-4,9-dione scaffold via cyclization and subsequent functionalization.

Comparative Biological Performance[1]

The following data aggregates cytotoxicity profiles against human cancer cell lines (e.g., MCF-7 Breast Cancer, HL-60 Leukemia).

Performance Metrics: IC50 & Selectivity
FeatureClass A: Alkyl Derivatives Class B: Glycoconjugates Class C: Doxorubicin (Control)
Core Structure Benzo[f]indole-4,9-dione with simple alkyl chains (e.g., methyl, ethyl).Benzo[f]indole-4,9-dione N-linked to glucose/galactose moieties.Anthracycline antibiotic.
Cytotoxicity (IC50) High (< 5.0 µM)Moderate to High (2.0 – 10.0 µM)Very High (< 1.0 µM)
Selectivity Index (SI) Low. Often toxic to normal leukocytes.High. Preferential uptake by GLUT transporters in cancer cells.Low. Known cardiotoxicity and myelosuppression.
Solubility Poor (Hydrophobic).Excellent (Hydrophilic).Moderate.
Hemolytic Activity Significant lysis of erythrocytes observed.Negligible lysis (Safe profile).Moderate lysis.
Key Experimental Insight

Research indicates that while Class A compounds are potent cytotoxins, they lack the "homing" mechanism required for clinical safety. Class B (Glycoconjugates) , synthesized from the same 2-iodo precursor, utilize the Warburg effect (cancer cells' high demand for glucose) to enter cells selectively.

Critical Observation: The 3-carboethoxy-2-methyl-benzo[f]indole-4,9-dione derivative (Class A) showed IC50 values < 7.8 µM but lacked the safety profile of the sugar-linked variants [1].

Mechanism of Action (MOA)

The derivatives function primarily through the quinone moiety, which acts as a redox cycler.

Figure 2: Quinone-Mediated Cytotoxicity Pathway

MOA Compound Benzo[f]indole-4,9-dione (Drug) Reductase NQO1 / P450 Reductase (Enzymatic Reduction) Compound->Reductase DNA DNA Alkylation & Strand Breaks Compound->DNA Direct Intercalation Semiquinone Semiquinone Radical Reductase->Semiquinone ROS Superoxide (O2•-) & OH• (Reactive Oxygen Species) Semiquinone->ROS Redox Cycling Oxygen Molecular Oxygen (O2) Oxygen->ROS ROS->DNA Oxidative Damage Apoptosis Apoptosis / Cell Death DNA->Apoptosis

Caption: The dual mechanism of action involving bioreductive activation to semiquinone radicals and direct DNA intercalation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating compounds derived from the this compound scaffold.

Protocol 1: MTT Cytotoxicity Assay

Used to determine IC50 values.[1][2]

  • Seeding: Plate tumor cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Dissolve the derived quinone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Validation Check: Doxorubicin control must yield IC50 between 0.1–0.5 µM for the assay to be valid.

Protocol 2: Hemolysis Assay (Selectivity Check)

Crucial for distinguishing Class A from Class B.

  • Preparation: Isolate human erythrocytes and wash 3x with PBS. Prepare a 2% suspension.

  • Exposure: Mix suspension with test compound (200 µM) in V-bottom plates.

  • Incubation: 1 hour at 37°C with gentle shaking.

  • Measurement: Centrifuge at 1000g for 10 min. Transfer supernatant to a fresh plate. Measure hemoglobin release at 540 nm.

    • Threshold: >5% hemolysis indicates high toxicity (Class A profile). <1% indicates safety (Class B profile).

Expert Recommendations

Based on the comparative data, the This compound scaffold is most valuable when processed into Class B (Glycoconjugated) derivatives.

  • For Basic Research: Use Class A derivatives to study maximum cytotoxic potential and DNA intercalation mechanics.

  • For Drug Development: Focus on Class B. The 2-iodo precursor allows for facile N-glycosylation during the ring-closure step, significantly improving the solubility and therapeutic index compared to the parent naphthoquinone [2].

References
  • Synthesis and Biological Evaluation of Benzo[f]indole-4,9-diones N-Linked to Carbohydrate Chains as New Type of Antitumor Agents. Source: SciELO / J. Braz. Chem. Soc. URL:[Link]

  • Synthesis of benzo[f]isoindole-4,9-diones. Source: PubMed / J Org Chem. URL:[Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Source: PMC / NIH. URL:[Link]

Sources

Safety Operating Guide

2-Iodo-1-methoxy-4-nitronaphthalene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized, self-validating protocol for the disposal of 2-Iodo-1-methoxy-4-nitronaphthalene , a halogenated nitroaromatic intermediate.[1]

Advisory: This compound combines a nitro group (potential energetic instability) with a heavy halogen (iodine) and an electron-donating methoxy group.[1] Disposal protocols must account for thermal sensitivity , shock sensitivity (low but non-zero), and halogenated waste stream requirements .

Chemical Profile & Hazard Characterization

Before disposal, the waste generator must characterize the material to assign the correct RCRA (Resource Conservation and Recovery Act) codes and segregation logic.

PropertySpecificationOperational Implication
Chemical Structure Halogenated NitroaromaticDO NOT mix with strong oxidizers or reducing agents.[1]
Physical State Solid (typically yellow/orange crystalline)Dispose as Solid Hazardous Waste unless already in solution.[1]
Primary Hazard Toxic / Irritant / Potential Explosive (if dry/heated)Avoid friction/impact.[1] Keep wet if specified by SDS.
Incineration Class Halogenated OrganicRequires scrubbed incineration to capture iodine vapors.[1]
RCRA Status Unlisted (Likely D001/D003 characteristic)Classify as "Toxic Solid, Organic, N.O.S." or "Flammable Solid" depending on flash point.

Pre-Disposal Segregation & Packaging

Core Directive: Segregation is the single most critical step. Mixing this compound with incompatible streams (e.g., acetone, non-halogenated solvents, or strong acids) can lead to exothermic runaway or toxic gas evolution (


, 

).
Step-by-Step Packaging Protocol
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.

    • Liquids (Mother Liquors): Use a dedicated "Halogenated Solvent" waste container (HDPE or Glass).

    • Note: Avoid metal containers due to potential reactivity with the nitro/iodo functionalities over time.

  • Labeling (The "Cradle-to-Grave" Link):

    • Must Read: "Hazardous Waste - Halogenated Nitroaromatic."[1]

    • Constituents: Explicitly list "this compound." Do not use abbreviations like "IMNN."

    • Hazard Checkboxes: Mark "Toxic" and "Reactive" (if applicable based on specific stability data).

  • Stabilization (If necessary):

    • If the compound is known to be shock-sensitive in its dry form (common with some nitro-naphthalenes), wet the solid with a compatible inert solvent (e.g., water or ethanol) before sealing.[1] Consult specific SDS.

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the logic for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.

WasteSegregation Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidPack Pack in Wide-Mouth Jar (HDPE or Amber Glass) Solid->SolidPack SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Label Label: 'Toxic, Halogenated' List Full Chemical Name SolidPack->Label HaloStream Stream: Halogenated Organics (High Temp Incineration) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) - FORCE to Halo Stream NonHaloStream Stream: Non-Halogenated (Do NOT use for this compound) SolventCheck->NonHaloStream Strictly Forbidden HaloStream->Label

Figure 1: Segregation logic ensuring the compound enters the correct incineration pathway (Halogenated) regardless of the solvent used.

Disposal Workflow & Logistics

This workflow ensures the material moves from the bench to the incinerator without regulatory friction.

Phase 1: Accumulation (Satellite Area)
  • Location: Store in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: Place the waste container inside a polyethylene tray to capture potential leaks.

  • Time Limit: Once the container is full, it must be moved to the Central Accumulation Area (CAA) within 3 days (standard US EPA requirement).

Phase 2: Vendor Handoff
  • Profile Sheet: When requesting pickup, declare the waste profile as "Halogenated Organic Solid/Liquid."

  • Destruction Method: Specify High-Temperature Incineration .

    • Why? Standard fuel blending is often unsuitable for high-iodine compounds due to emission limits.[1] Incineration at >1000°C ensures complete destruction of the nitro-aromatic core and capture of iodine via scrubbers.[1]

Emergency Procedures (Spill/Exposure)

In the event of a spill during transfer or disposal prep:

  • Evacuate & Ventilate: Nitro-aromatics can release toxic vapors if decomposing.[1]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Neutralization/Cleanup:

    • Do NOT use paper towels (combustible).[1]

    • Use vermiculite or diatomaceous earth to absorb liquids.[1]

    • For solids, wet wipe with water/ethanol to prevent dust generation.

    • Collect all cleanup materials into the same halogenated waste container.

References

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR."[1] United States Environmental Protection Agency. [Link][1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[2] [Link]

  • PubChem. "1-Methoxy-4-nitronaphthalene Compound Summary."[1] National Library of Medicine. [Link][1]

  • Dartmouth EHS. "Hazardous Waste Disposal Guide." Dartmouth College Environmental Health & Safety. [Link][1]

Sources

Personal protective equipment for handling 2-Iodo-1-methoxy-4-nitronaphthalene

[1]

Executive Summary & Hazard Architecture

2-Iodo-1-methoxy-4-nitronaphthalene is not a generic reagent; it is a poly-functionalized aromatic intermediate often employed in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] Its handling requires a specific safety architecture that accounts for three distinct structural hazards:

  • The Nitro Group (-NO₂): A potent chromophore and potential sensitizer.[1] Nitroaromatics are lipophilic and can be rapidly absorbed through intact skin , leading to methemoglobinemia (cyanosis) and liver toxicity.[2]

  • The Naphthalene Core: Increases lipophilicity, enhancing dermal permeation rates compared to simple benzene derivatives.[1]

  • The Iodine Atom: Classifies the molecule as a halogenated organic, mandating specific waste streams and increasing its reactivity profile.

Operational Status: Treat as a High-Potency/High-Hazard Solid .[1] All handling must occur within a certified chemical fume hood.[1][3]

Personal Protective Equipment (PPE) Matrix

The following matrix synthesizes barrier performance data for nitroaromatics and halogenated hydrocarbons. Standard single-layer nitrile gloves are insufficient for prolonged contact. [1][4]

PPE CategoryStandard RequirementAdvanced Protocol (High Mass/Stock Solutions)Technical Rationale
Hand Protection Double Nitrile Gloves (min.[1] 5 mil outer)Silver Shield® (Laminate) liners under NitrileNitro-naphthalenes can permeate thin nitrile <15 mins.[1] Laminate offers >4hr breakthrough protection.[1]
Respiratory Fume Hood (Face Velocity: 80–100 fpm)P100 Respirator (if hood work is impossible)Solid dust is the primary vector.[1] Inhalation causes rapid systemic absorption.[1]
Body Defense Tyvek® Lab Coat (Disposable)Tyvek® Coverall + ApronCotton absorbs nitro-compounds, creating a secondary exposure source.[1] Tyvek sheds dust.[1]
Eye/Face Chemical Splash Goggles Face Shield + GogglesCrystalline solids pose a projectile risk during static discharge or spatula manipulation.[1]

Gowning & De-Gowning Workflow

The order of operations is critical to prevent cross-contamination of "clean" zones (e.g., door handles, keyboards).

GowningProtocolStartEntry: AnteroomStep11. Don Shoe CoversStart->Step1Step22. Don Inner Gloves(Nitrile)Step1->Step2Step33. Don Tyvek Coat(Closed to Neck)Step2->Step3Step44. Don Outer Gloves(Over Cuff)Step3->Step4ReadyReady for BenchStep4->ReadyExitExit Protocol:Remove Outer Gloves INSIDE Fume HoodReady->ExitPost-Work

Figure 1: Sequential gowning workflow to ensure dermal barrier integrity before handling the compound.

Operational Protocols: Critical Control Points

A. Weighing & Transfer (The "Dust" Vector)

Nitro-naphthalenes are often electrostatic.[1] The primary risk is dust generation settling on wrists or inhaling micro-particles.[1]

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid.[1]

  • The "Wet" Method: If possible, tare a vial containing the reaction solvent, then add the solid directly to the solvent. This immediately suppresses dust.[1]

  • Draft Shield: Ensure the analytical balance draft shield is used to prevent fume hood turbulence from blowing the powder.[1]

B. Solubilization (The "Permeation" Vector)

Once dissolved (e.g., in DMF, DMSO, or THF), the risk of skin absorption increases exponentially. The solvent acts as a vehicle carrier.[1]

  • Syringe Transfer: Never pour solutions. Use Luer-lock syringes for all transfers to prevent splashing.[1]

  • Needle Discipline: Do not recap needles. Dispose of the entire syringe/needle assembly into the sharps container located inside the hood.

Waste Disposal & Decontamination

Because this molecule contains Iodine, it cannot be bulked with standard non-halogenated organic solvents.

DisposalLogicWasteWaste GeneratedStatePhysical State?Waste->StateSolidSolid Waste(Contaminated wipes, powder)State->SolidLiquidLiquid Waste(Mother liquors, washes)State->LiquidBin1Solid Hazardous Waste Bin(Double Bagged)Solid->Bin1Seal immediatelyDecisionHalogen Content?Liquid->DecisionHalogenHALOGENATED Waste Stream(Due to Iodine)Decision->HalogenContains 2-Iodo...NonHalNon-Halogenated StreamDecision->NonHalOnly if 100% free of compound

Figure 2: Decision tree for compliant disposal. The Iodine atom mandates the Halogenated waste stream.

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant) to dampen, then wipe up.

  • Solution Spill: Cover with absorbent pads.[1][5]

  • Decontamination: Clean surfaces with a surfactant (soap/water) followed by an alcohol wipe.[1] Nitro compounds often leave a yellow residue; clean until no color remains on the wipe.[1]

References & Authority

  • ILO Encyclopaedia of Occupational Health and Safety. "Nitrocompounds, Aromatic."[1] International Labour Organization.[1] Link

  • National Oceanic and Atmospheric Administration (NOAA). "Nitrobromobenzene (Analogous Halogenated Nitroaromatic) Hazards."[1] CAMEO Chemicals.[1] Link

  • University of Pennsylvania. "Nitrile Glove Chemical Compatibility & Permeation Guide."[1] Environmental Health & Radiation Safety. Link

  • Washington State University. "Halogenated Solvents & Waste Management."[1] Environmental Health & Safety. Link

  • Fisher Scientific. "Safety Data Sheet: 1-Nitronaphthalene (Structural Proxy)." Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.